Product packaging for INE963(Cat. No.:CAS No. 2640567-43-5)

INE963

Cat. No.: B10827894
CAS No.: 2640567-43-5
M. Wt: 402.5 g/mol
InChI Key: JYHSRMKXBAPFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

INE963 is a useful research compound. Its molecular formula is C19H26N6O2S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N6O2S B10827894 INE963 CAS No. 2640567-43-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2640567-43-5

Molecular Formula

C19H26N6O2S

Molecular Weight

402.5 g/mol

IUPAC Name

4-(aminomethyl)-1-[5-(2-methoxy-6-propan-2-yl-3-pyridinyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidin-4-ol

InChI

InChI=1S/C19H26N6O2S/c1-12(2)14-5-4-13(16(22-14)27-3)15-10-21-17-25(15)23-18(28-17)24-8-6-19(26,11-20)7-9-24/h4-5,10,12,26H,6-9,11,20H2,1-3H3

InChI Key

JYHSRMKXBAPFST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C2=CN=C3N2N=C(S3)N4CCC(CC4)(CN)O)OC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Ine-963

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland - This technical guide offers an in-depth exploration of the preclinical pharmacology and elucidated mechanism of action of Ine-963, a novel, potent, and fast-acting antimalarial agent. Developed by the Novartis Institute for Tropical Diseases (NITD), Ine-963 represents a significant advancement in the fight against drug-resistant malaria. This document is intended for researchers, scientists, and drug development professionals actively engaged in antimalarial research and therapy.

Ine-963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has demonstrated remarkable potency against blood-stage Plasmodium falciparum, including a wide range of drug-resistant strains, as well as clinical isolates of P. vivax.[1] While its precise molecular target remains under investigation, the compound's novel chemotype and its efficacy against multi-drug resistant parasites strongly suggest a new mechanism of action.[1] This guide will synthesize the current understanding of Ine-963's activity, supported by comprehensive data from preclinical studies.

Pharmacodynamic Profile: Potency and Efficacy

Ine-963 exhibits potent antiplasmodial activity with single-digit nanomolar efficacy against laboratory-adapted strains and clinical isolates of P. falciparum and P. vivax.[1] The compound demonstrates "artemisinin-like" kill kinetics, achieving rapid parasite clearance in vitro in under 24 hours.[2][3][4][5][6] A key feature of Ine-963 is its high barrier to resistance, a critical attribute in the landscape of emerging antimalarial drug resistance.[1][2][3][5][6][7][8]

Quantitative In Vitro Activity of Ine-963
Parasite/Cell LineParameterValueReference
P. falciparum 3D7EC503.0–6.0 nM[1][9]
P. falciparum 3D7EC500.006 µM[2][3][4][5][6]
P. falciparum & P. vivax (Brazilian isolates)EC500.01 - 7.0 nM[1]
P. falciparum (Ugandan isolates)EC500.4 nM[9]
>15 Drug-Resistant P. falciparum strainsEC500.5–15 nM[1]
Haspin (human kinase)IC505.5 µM[9]
FLT3 (human kinase)IC503.6 µM[9]
HepG2 (human cell line)CC506.7 µM[9]
K562 (human cell line)CC506.0 µM[9]
MT4 (human cell line)CC504.9 µM[9]
In Vivo Efficacy

In preclinical studies using a P. falciparum-humanized severe combined immunodeficient (SCID) mouse model, a single oral dose of 30 mg/kg of Ine-963 resulted in a complete cure.[1][2][3][4][5][6][8][10] This remarkable in vivo efficacy, coupled with a long half-life across species, positions Ine-963 as a potential candidate for a single-dose curative therapy for uncomplicated malaria.[1][2][3][5][6][7][8][10]

Experimental Protocols

The characterization of Ine-963 involved a series of robust experimental protocols, from initial screening to in vivo efficacy studies.

Phenotype-Based High-Throughput Screening

The discovery of the 5-aryl-2-amino-imidazothiadiazole (ITD) series, from which Ine-963 was optimized, originated from a phenotype-based high-throughput screening.[1][4][5][6][7][8]

  • Assay Principle: The screening utilized a blood-stage P. falciparum growth inhibition assay. This method assesses the ability of compounds to inhibit the proliferation of the parasite within human red blood cells.

  • Methodology:

    • A library of diverse chemical compounds was screened against cultured P. falciparum (3D7 strain).

    • Parasite growth was measured using a SYBR Green I-based fluorescence assay, which quantifies parasite DNA.

    • Compounds demonstrating significant growth inhibition were selected for further characterization and structure-activity relationship (SAR) studies.

In Vitro Parasite Viability and Kill Rate Assays
  • EC50 Determination: The half-maximal effective concentration (EC50) was determined by exposing synchronous cultures of P. falciparum to a serial dilution of Ine-963 for 72 hours. Parasite viability was assessed using methods such as the SYBR Green I assay.

  • Parasite Clearance Time: To determine the rate of parasite killing, tightly synchronized, ring-stage parasites were treated with a concentration of Ine-963 equivalent to 10 times its EC50. Aliquots were taken at various time points, and parasite viability was assessed to determine the time required for complete parasite clearance.

In Vivo Efficacy in a Humanized Mouse Model
  • Model: The in vivo efficacy of Ine-963 was evaluated in a SCID mouse model engrafted with human red blood cells and infected with P. falciparum.

  • Protocol:

    • Mice were infected with P. falciparum.

    • Once parasitemia reached a predetermined level, a single oral dose of 30 mg/kg of Ine-963 was administered.[9]

    • Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears to assess the reduction in parasite load. A 99% reduction in parasitemia was observed.[9]

Proposed Mechanism of Action: A Novel Target

The precise molecular target of Ine-963 has not yet been elucidated. However, its potent activity against a wide array of drug-resistant parasite strains strongly indicates a novel mechanism of action that is distinct from currently available antimalarial drugs.[1] The high barrier to resistance observed in laboratory studies further supports this hypothesis.[1][2][3][5][6][7][8]

Investigations are ongoing to identify the specific parasitic target of Ine-963. The current understanding points to a crucial pathway within the blood stage of the parasite's life cycle.

G cluster_host Human Host cluster_blood Bloodstream cluster_parasite Plasmodium falciparum This compound Ine-963 RBC Red Blood Cell This compound->RBC Enters Target Novel, Unidentified Molecular Target RBC->Target Accesses Parasite Process Essential Parasite Process Target->Process Regulates Block Inhibition Death Parasite Death Block->Death Leads to Ine963_internal Ine-963 Ine963_internal->Block Induces

Conceptual pathway of Ine-963's proposed mechanism of action.

Drug Discovery and Development Workflow

The identification and optimization of Ine-963 followed a structured preclinical development pipeline, beginning with a large-scale phenotypic screen and culminating in a clinical candidate.

A High-Throughput Phenotypic Screening B Hit Identification (5-aryl-2-amino-imidazothiadiazole series) A->B Identifies C Lead Optimization (Structure-Activity Relationship Studies) B->C Initiates D Identification of Ine-963 (Improved Potency & PK/PD) C->D Yields E In Vitro & In Vivo Preclinical Pharmacology D->E Undergoes F GLP Toxicology Studies E->F Progresses to G Phase 1 Clinical Trials F->G Advances to

References

Ine-963: Unraveling the Molecular Target of a Promising Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has emerged as a potent and fast-acting blood-stage antimalarial agent with the potential for a single-dose cure for uncomplicated malaria.[1][2][3] Identified through phenotype-based high-throughput screening, Ine-963 exhibits nanomolar efficacy against multiple Plasmodium falciparum strains, including drug-resistant lines, and demonstrates a high barrier to resistance.[1][3] Despite its promising preclinical profile and advancement into Phase 1 clinical trials, the precise molecular target of Ine-963 within the parasite remains unidentified.[1][4][5] This guide provides a comprehensive overview of the current knowledge surrounding Ine-963, focusing on its biological activity, known experimental data, and the methodologies employed in its initial characterization.

Introduction

The rise of artemisinin resistance necessitates the development of new antimalarial agents with novel mechanisms of action.[1] Ine-963 represents a significant advancement in this pursuit, demonstrating rapid parasite clearance kinetics comparable to artemisinins.[1][3][6] Its unique chemical scaffold and activity against a wide range of resistant parasite strains suggest a novel mode of action, making the identification of its molecular target a critical area of ongoing research.[1][5] This document collates the available quantitative data and experimental protocols to serve as a foundational resource for researchers dedicated to elucidating the mechanism of action of Ine-963.

Quantitative Biological Activity

The biological activity of Ine-963 has been characterized through various in vitro assays against different Plasmodium species and human cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiplasmodial Activity of Ine-963

Parasite Strain/IsolateEC50 (nM)Reference
Plasmodium falciparum 3D73.0 - 6.0[1][2]
Plasmodium falciparum (drug-resistant lines, >15)0.5 - 15[1][7]
Plasmodium falciparum (Brazilian clinical isolates)2.0[2]
Plasmodium vivax (Brazilian clinical isolates)3.0[2]
Plasmodium falciparum (Ugandan clinical isolates)0.01 - 7.0[1][2][7]

Table 2: In Vitro Human Cell Line Activity and Kinase Inhibition of Ine-963

Cell Line / KinaseIC50 / CC50 (µM)Assay TypeReference
HepG26.7Cytotoxicity (CC50)[2]
K5626.0Cytotoxicity (CC50)[2]
MT44.9Cytotoxicity (CC50)[2]
Haspin (human kinase)5.5Inhibition (IC50)[2]
FLT3 (human kinase)3.6Inhibition (IC50)[2]

Experimental Protocols

The initial identification and characterization of Ine-963 relied on a phenotype-based screening approach. The general workflow for this process is outlined below.

Phenotype-Based High-Throughput Screening

A library of chemical compounds, including the 5-aryl-2-amino-imidazothiadiazole (ITD) series, was screened for its ability to inhibit the growth of blood-stage Plasmodium falciparum.[1][6][8][9]

  • Assay Principle: The screening assay measures the viability of P. falciparum parasites in the presence of test compounds. A reduction in parasite growth compared to a control is indicative of antiplasmodial activity.

  • General Protocol:

    • A culture of synchronized, ring-stage P. falciparum is seeded into microtiter plates.

    • Test compounds from a chemical library are added to the wells at a defined concentration.

    • The plates are incubated for a period that allows for at least one full cycle of intraerythrocytic development (typically 48-72 hours).

    • Parasite viability is assessed using a variety of methods, such as:

      • SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.

      • Hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into parasitic nucleic acids.

      • Lactate dehydrogenase (pLDH) assay: Measures the activity of a parasite-specific enzyme.

    • Compounds that exhibit significant growth inhibition are selected as "hits" for further characterization and lead optimization.

In Vitro Parasite Kill Rate Assay

To determine the speed at which Ine-963 kills parasites, a parasite reduction ratio (PRR) or parasite clearance time (PCT) assay is performed.[1]

  • Assay Principle: This assay quantifies the rate of parasite clearance over time following exposure to a drug.

  • General Protocol:

    • Synchronized P. falciparum cultures are treated with Ine-963 at a concentration that is a multiple of its EC50 value (e.g., 10x EC50).

    • Aliquots of the culture are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).

    • The drug is washed out from the collected aliquots.

    • The remaining viable parasites are quantified using methods such as:

      • Limiting dilution assay: The treated parasite culture is serially diluted and used to infect fresh red blood cells. The number of wells showing parasite growth after a prolonged incubation period is used to calculate the number of viable parasites in the original sample.

      • Microscopy: Giemsa-stained blood smears are examined to determine the percentage of infected red blood cells (parasitemia).

    • The parasite reduction ratio is calculated for each time point to determine the kill kinetics. Ine-963 has been shown to have "artemisinin-like" kill kinetics with a parasite clearance time of less than 24 hours.[1][3][6]

Visualizations

Experimental Workflow for Ine-963 Identification

G cluster_0 Phenotypic Screening cluster_1 Lead Optimization cluster_2 Preclinical Characterization A Compound Library (including ITD series) C High-Throughput Screening (Growth Inhibition Assay) A->C B P. falciparum Blood-Stage Culture B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E G Identification of Ine-963 E->G F ADMET Profiling F->G H In Vitro Potency (EC50 Determination) G->H I In Vitro Kill Rate Assay G->I J In Vivo Efficacy Studies G->J

Caption: Workflow for the discovery and preclinical evaluation of Ine-963.

Conclusion and Future Directions

Ine-963 is a highly promising antimalarial candidate with a novel, yet unknown, mechanism of action. The quantitative data presented herein underscore its potent and rapid antiplasmodial activity. The immediate and critical next step in the research and development of Ine-963 is the identification of its molecular target(s) within the Plasmodium parasite. Elucidating the mechanism of action will not only facilitate the rational design of second-generation inhibitors but also provide valuable insights into novel biological pathways that can be exploited for antimalarial drug discovery. Techniques such as chemical proteomics, genetic screening for resistance, and thermal proteome profiling will be instrumental in this endeavor.

References

Ine-963: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Potent Antimalarial Candidate INE-963, Detailing its Chemical Structure, Physicochemical Properties, Pharmacological Activity, and Preclinical Profile.

Executive Summary

Ine-963 is a novel, potent, and fast-acting blood-stage antimalarial agent with the potential for a single-dose cure for uncomplicated malaria.[1][2][3] Developed by the Novartis Institute for Tropical Diseases, this compound emerged from a lead optimization program of a 5-aryl-2-amino-imidazothiadiazole (ITD) series, identified through phenotypic screening against Plasmodium falciparum.[4] Ine-963 exhibits nanomolar potency against both drug-sensitive and drug-resistant strains of P. falciparum and P. vivax.[1][5][6] Preclinical studies have demonstrated its artemisinin-like kill kinetics, a high barrier to resistance, and a favorable pharmacokinetic profile across multiple species, culminating in its progression to Phase 1 clinical trials.[1][4]

Chemical Structure and Physicochemical Properties

Ine-963 is a lipophilic base belonging to the imidazothiadiazole class of compounds.[1] Its detailed chemical and physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Ine-963

PropertyValueReference(s)
IUPAC Name 4-(aminomethyl)-1-(5-(6-isopropyl-2-methoxypyridin-3-yl)imidazo[2,1-b][1][2][7]thiadiazol-2-yl)piperidin-4-ol[2]
CAS Number 2640567-43-5 (free base)[2][6]
Chemical Formula C₁₉H₂₆N₆O₂S[2][6]
Molecular Weight 402.52 g/mol [2]
SMILES Code OC1(CN)CCN(C2=NN3C(S2)=NC=C3C4=C(OC)N=C(C(C)C)C=C4)CC1[2]
Appearance Solid powder[2]
pKa 8.7[1]
log D (pH 7.4) 3.1[1]
XLogP 2.04[7]
Topological Polar Surface Area 130.04 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 6[7]
Rotatable Bonds 5[7]

Pharmacological Profile

Ine-963 is characterized by its potent antiplasmodial activity, rapid parasite clearance, and high selectivity. Its biological target in the parasite has not yet been identified.[1]

In Vitro Efficacy

Ine-963 demonstrates excellent potency against a wide range of Plasmodium parasites, including numerous drug-resistant cell lines.[1][5][6]

Table 2: In Vitro Antiplasmodial Activity of Ine-963

Parasite Strain/IsolateEC₅₀ Value (nM)Reference(s)
P. falciparum 3D7 (drug-sensitive)3.0 - 6.0[1][3][6]
P. falciparum Drug-Resistant Cell Lines (>15)0.5 - 15[1][5][6]
P. falciparum Clinical Isolates (Uganda)0.4[3]
P. falciparum Clinical Isolates (Brazil)2.0[3]
P. vivax Clinical Isolates (Brazil)3.0[3]
P. falciparum & P. vivax Isolates (Brazil & Uganda)0.01 - 7.0[1][5][6]
In Vitro Parasite Kill Rate

Ine-963 exhibits rapid, "artemisinin-like" killing kinetics, achieving a parasite clearance time (PCT) of less than 24 hours.[1][2][6]

In Vitro Selectivity and Cytotoxicity

A key feature of Ine-963 is its high selectivity for the parasite over human cells, demonstrated by its minimal inhibition of human kinases and low cytotoxicity.[1]

Table 3: In Vitro Selectivity and Cytotoxicity of Ine-963

Assay/Cell LineEndpointValue (µM)Reference(s)
Human Kinase Panel (468 kinases)% Inhibition at 10 µMInhibited only 10/468 kinases (<10% of control)[1]
Human Haspin KinaseIC₅₀5.5[3]
Human FLT3 KinaseIC₅₀3.6[3]
HepG2 (Human Liver)CC₅₀6.7[3]
K562 (Human Leukemia)CC₅₀6.0[3]
MT4 (Human T-cell)CC₅₀4.9[3]
In Vivo Efficacy

In preclinical animal models, Ine-963 demonstrated complete parasite clearance and curative potential.

Table 4: In Vivo Efficacy of Ine-963

Animal ModelDosing RegimenOutcomeReference(s)
P. falciparum-humanized SCID mouse modelSingle dose of 30 mg/kgFully curative[1]
P. falciparum-infected mouse modelFour oral doses of 30 mg/kg>99.9% parasitemia reduction at day 5; no recrudescence at day 60[6]
Pharmacokinetic Profile

Pharmacokinetic studies in mice, rats, and dogs have shown that Ine-963 has good bioavailability and a long half-life, supporting the potential for infrequent dosing regimens.[1][8]

Table 5: Pharmacokinetic Properties of Ine-963 Across Species

ParameterValueSpeciesReference(s)
Half-life (T₁/₂) 15 - 24 hoursMice, Rats, Dogs[1][8]
Oral Bioavailability (%F) 39 - 74%Mice, Rats, Dogs[8]
Blood Clearance LowMice, Rats, Dogs[8]
Volume of Distribution (Vss) HighMice, Rats, Dogs[8]

Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for Ine-963.

In Vitro P. falciparum Growth Inhibition Assay

The half-maximal effective concentration (EC₅₀) of Ine-963 against P. falciparum was determined using a standardized SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual blood stages of P. falciparum (e.g., 3D7 strain) were maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures were synchronized at the ring stage prior to the assay.

  • Assay Setup: Synchronized ring-stage parasites were diluted to 1% parasitemia and 1% hematocrit. The parasite suspension was added to 96-well plates containing serial dilutions of Ine-963.

  • Incubation: Plates were incubated for 72 hours at 37°C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, cells were lysed, and parasite DNA was stained by adding a lysis buffer containing the fluorescent dye SYBR Green I.

  • Data Acquisition: Fluorescence was measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence readings were normalized to untreated controls, and EC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).

Human Kinase Inhibition Assay

The selectivity of Ine-963 was assessed by profiling its activity against a broad panel of human kinases.

  • Assay Principle: The assay measures the ability of Ine-963 to inhibit the activity of a specific kinase. This is typically done using a fluorescence- or luminescence-based method that quantifies either the phosphorylation of a substrate or the depletion of ATP.

  • Procedure: Recombinant human kinases were incubated with a specific substrate and ATP in the presence of a fixed concentration of Ine-963 (e.g., 10 µM).

  • Detection: After incubation, a detection reagent was added to quantify the kinase activity. For IC₅₀ determination, serial dilutions of Ine-963 were used.

  • Data Analysis: The percentage of kinase inhibition relative to a DMSO control was calculated. For IC₅₀ values, dose-response curves were generated and fitted to a suitable model.

In Vitro Cytotoxicity Assay

The cytotoxicity of Ine-963 against human cell lines (e.g., HepG2, K562, MT4) was determined to assess its therapeutic index.

  • Cell Culture: Human cell lines were cultured in appropriate media and conditions as recommended by the supplier.

  • Assay Setup: Cells were seeded into 96-well plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of Ine-963.

  • Incubation: Plates were incubated for 72 hours at 37°C with 5% CO₂.

  • Viability Measurement: Cell viability was assessed using a commercially available assay, such as one based on the measurement of ATP (e.g., CellTiter-Glo) or metabolic activity (e.g., AlamarBlue).

  • Data Analysis: The signal was normalized to vehicle-treated controls, and the half-maximal cytotoxic concentration (CC₅₀) was determined by fitting the data to a dose-response curve.

In Vivo Efficacy in P. falciparum-Humanized SCID Mouse Model

The in vivo antimalarial activity was evaluated in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes.

  • Animal Model: SCID mice were engrafted with human red blood cells to allow for the propagation of P. falciparum.

  • Infection: Engrafted mice were infected intravenously with P. falciparum-infected erythrocytes.

  • Drug Administration: Once a stable parasitemia was established, mice were treated orally with Ine-963 at specified doses (e.g., a single 30 mg/kg dose). A vehicle control group was included.

  • Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Efficacy Assessment: The efficacy of the compound was determined by the reduction in parasitemia compared to the control group. A complete cure is defined as the absence of detectable parasites through the end of the follow-up period (e.g., 60 days).

Visualizations

Key Attributes of Ine-963

The following diagram summarizes the core strengths of Ine-963 that make it a promising antimalarial candidate.

G cluster_properties Key Pharmacological Properties Ine963 Ine-963 Potency High Potency (EC50: 0.4-15 nM) This compound->Potency Kinetics Fast-Acting (PCT < 24h) This compound->Kinetics Spectrum Broad Spectrum (Incl. resistant strains) This compound->Spectrum Selectivity High Selectivity (>1000-fold vs human cells) This compound->Selectivity Resistance High Barrier to Resistance This compound->Resistance PK Favorable PK (Long T1/2, Good %F) This compound->PK

Caption: Core pharmacological attributes of the antimalarial candidate Ine-963.

Ine-963 Drug Discovery and Development Workflow

This diagram illustrates the workflow that led to the identification and advancement of Ine-963.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Phase HTS Phenotypic HTS (P. falciparum growth inhibition) Hit Hit Identification (ITD Series) HTS->Hit Lead Lead Optimization (Improve Potency, Selectivity, ADME) Hit->Lead Candidate Candidate Selection (Ine-963) Lead->Candidate InVitro In Vitro Profiling (Efficacy, Selectivity, Kill Rate) Candidate->InVitro InVivo In Vivo Efficacy (SCID Mouse Model) InVitro->InVivo PK_Tox Pharmacokinetics & Toxicology (Multiple Species) InVivo->PK_Tox Phase1 Phase 1 Clinical Trials PK_Tox->Phase1

Caption: Workflow for the discovery and development of Ine-963.

References

Ine-963: A Comprehensive Technical Guide to its Synthesis and Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathway and methodology for Ine-963, a potent and fast-acting antimalarial agent. The information is compiled for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Synthesis Pathway of Ine-963

Ine-963 is a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative identified through phenotype-based high-throughput screening against the blood stage of Plasmodium falciparum.[1][2][3] Its synthesis is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The overall synthetic route offers flexibility and is suitable for gram-scale production.[1][4]

The synthesis culminates in the coupling of two key fragments: a substituted imidazothiadiazole core and a boronic ester derivative, followed by the removal of a protecting group.[1][4]

Ine_963_Synthesis_Overview cluster_intermediates Key Intermediates cluster_reactions Core Reactions cluster_product Final Product Intermediate_71 Key Intermediate 71 (Brominated Imidazothiadiazole) SnAr_Reaction SnAr Reaction Intermediate_71->SnAr_Reaction Intermediate_76 Intermediate 76 (Piperidine derivative) Intermediate_76->SnAr_Reaction Intermediate_80 Boronic Ester 80 Suzuki_Coupling Suzuki Coupling Intermediate_80->Suzuki_Coupling SnAr_Reaction->Suzuki_Coupling Intermediate 77 Deprotection Boc Deprotection Suzuki_Coupling->Deprotection Ine963 Ine-963 (1) Deprotection->this compound

Caption: High-level overview of the Ine-963 synthesis strategy.

Detailed Synthesis of Key Intermediates and Final Product

The synthesis of Ine-963 can be broken down into the formation of three key intermediates, followed by their assembly.

Synthesis of Boronic Ester 80

The boronic ester 80 is prepared in two high-yielding steps.[1][4]

Boronic_Ester_80_Synthesis 2-chloro-6-methoxypyridine (78) 2-chloro-6-methoxypyridine (78) Iron-catalyzed\nGrignard Addition Iron-catalyzed Grignard Addition 2-chloro-6-methoxypyridine (78)->Iron-catalyzed\nGrignard Addition Intermediate Intermediate Iron-catalyzed\nGrignard Addition->Intermediate Fe(acac)3, NMP, THF isopropyl\nmagnesium chloride isopropyl magnesium chloride isopropyl\nmagnesium chloride->Iron-catalyzed\nGrignard Addition Lithiation and Borylation Lithiation and Borylation Intermediate->Lithiation and Borylation Boronic Ester 80 Boronic Ester 80 Lithiation and Borylation->Boronic Ester 80 n-BuLi, TMEDA,\ntri-isopropyl borate n-BuLi, TMEDA, tri-isopropyl borate n-BuLi, TMEDA,\ntri-isopropyl borate->Lithiation and Borylation

Caption: Synthesis pathway for Boronic Ester 80.

Synthesis of Intermediate 77

Intermediate 77 is formed through an SnAr reaction between intermediate 76 and the key intermediate 71.[1][4]

Intermediate_77_Synthesis Intermediate 76 Intermediate 76 SnAr Reaction SnAr Reaction Intermediate 76->SnAr Reaction Intermediate 77 Intermediate 77 SnAr Reaction->Intermediate 77 DIPEA, 2-MeTHF Key Intermediate 71 Key Intermediate 71 Key Intermediate 71->SnAr Reaction

Caption: Formation of Intermediate 77 via SnAr reaction.

Final Assembly of Ine-963

The final steps involve a Suzuki coupling of intermediate 77 with boronic ester 80, followed by the removal of the Boc protecting group.[1][4]

Ine963_Final_Assembly Intermediate 77 Intermediate 77 Suzuki Coupling Suzuki Coupling Intermediate 77->Suzuki Coupling Boc-protected Ine-963 Boc-protected Ine-963 Suzuki Coupling->Boc-protected Ine-963 PdCl2(dppf)-DCM, aq. K3PO4, 1,4-dioxane Boronic Ester 80 Boronic Ester 80 Boronic Ester 80->Suzuki Coupling Boc Deprotection Boc Deprotection Boc-protected Ine-963->Boc Deprotection Ine-963 (1) Ine-963 (1) Boc Deprotection->Ine-963 (1) formic acid, then NaOH

Caption: Final assembly of Ine-963 via Suzuki coupling and deprotection.

Quantitative Data Summary

StepReactionReagents and ConditionsYield (%)
iBrominationBr2, NaHCO3, MeOH, 0 °C64
iiCyclization2-chloroacetaldehyde, H2O, EtOH, reflux, 48 h20
iiiIodinationNIS, DMF, RT37
ivEpoxidationtBuOK, DMSO, trimethylsulfoxonium iodide, RT, then benzylpiperidin-4-one94
vRing Openingaq. NH3, 5 °C then RT83
viBoc ProtectionBoc2O, Et3N, 2-Me THF, 0 °C to RT62
viiDeprotectionH2, Pd/C, MeOH, 60 °C70
viiiSnAr Reaction76, 71, DIPEA, 2-MeTHF, 85 °C52
ixGrignard AdditionFe(acac)3, NMP, THF, -50 °C, isopropyl magnesium chloride90
xBorylationn-BuLi, TMEDA, tri-isopropyl borate, -78 °C to RT87
xiSuzuki Coupling77, 80, PdCl2(dppf)-DCM, aq. K3PO4, 1,4-dioxane, 90 °C70
xiiBoc Deprotectionformic acid, 0 °C to rt then NaOH, RT72

Experimental Protocols

The following are detailed methodologies for the key reactions in the synthesis of Ine-963.[1][4]

Step viii: SnAr reaction to yield 77

To a solution of intermediate 76 and key intermediate 71 in 2-MeTHF, DIPEA is added. The reaction mixture is heated to 85 °C. Upon completion, the reaction is worked up to yield intermediate 77.

Step ix & x: Preparation of boronic ester 80

An iron-catalyzed addition of isopropyl Grignard reagent to 2-chloro-6-methoxypyridine (78) is performed in a mixture of NMP and THF at -50 °C. This is followed by treatment with n-butyllithium and subsequent reaction with tri-isopropyl borate to yield the boronic ester 80.

Step xi: Suzuki coupling

Intermediate 77 and boronic ester 80 are subjected to a Suzuki coupling reaction using PdCl2(dppf)-DCM as the catalyst and aqueous K3PO4 as the base in 1,4-dioxane at 90 °C.

Step xii: Boc group removal

The Boc protecting group is removed using formic acid at 0 °C to room temperature, followed by treatment with NaOH to yield Ine-963 (1).

Biological Activity and Efficacy

Ine-963 demonstrates potent cellular activity against P. falciparum 3D7 with an EC50 of 0.006 μM.[1][2][4] It exhibits "artemisinin-like" kill kinetics, with a parasite clearance time of less than 24 hours in vitro.[1][2][4] A single 30 mg/kg oral dose is fully curative in a P. falciparum-humanized severe combined immunodeficient mouse model.[1][2][4] Ine-963 also shows a high barrier to resistance in drug selection studies and has a long half-life across different species.[1][4][5] These promising preclinical data have led to its progression into Phase 1 clinical trials.[1][4][5]

ParameterValueSpecies/Strain
EC50 0.006 µM (6 nM)P. falciparum 3D7
EC50 0.01 - 7.0 nMP. falciparum and P. vivax clinical isolates
EC50 0.5 - 15 nM>15 drug-resistant P. falciparum cell lines
In Vitro Kill Rate <24 hours (5-log reduction)P. falciparum 3D7
In Vivo Efficacy Fully curative at 30 mg/kg (single dose)P. falciparum-humanized SCID mouse model
Selectivity (S(10)) 0.025 (against 468 human kinases)-
Half-life (T1/2) 15 - 24 hoursMouse, Rat, Dog
Bioavailability (%F) 39 - 74%Mouse, Rat, Dog

References

Ine-963: A Technical Overview of its In Vitro Activity Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Ine-963, a novel antimalarial compound, against Plasmodium falciparum. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in the development of new malaria therapies.

Quantitative Efficacy Data

Ine-963 has demonstrated potent and rapid activity against blood-stage P. falciparum, including a range of drug-sensitive and resistant strains, as well as clinical isolates. The following tables summarize the key quantitative data on its in vitro efficacy.

ParameterStrain/IsolateValueReference
EC50 P. falciparum 3D70.006 µM (6 nM)[1][2][3]
3.0 - 6.0 nM[2]
>15 Drug-Resistant P. falciparum cell lines0.5 - 15 nM[2]
P. falciparum and P. vivax clinical isolates (Brazil and Uganda)0.01 - 7.0 nM[2][4]
Parasite Clearance Time In vitro kill kinetics< 24 hours[1][2][5]

Mechanism of Action and Resistance Profile

Ine-963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, was identified through phenotype-based high-throughput screening.[1] Its mechanism of action is novel and, as of current publications, remains unknown.[2][6][7] Notably, Ine-963 demonstrates a high barrier to resistance in drug selection studies and maintains its potency against a wide array of multidrug-resistant parasite lines, suggesting that it circumvents common resistance pathways.[1][2][5]

cluster_known_drugs Standard Antimalarials cluster_resistance Resistance Mechanisms cluster_ine963 Ine-963 Artemisinin Artemisinin P_falciparum Plasmodium falciparum Artemisinin->P_falciparum Chloroquine Chloroquine Chloroquine->P_falciparum Other ACT Partners Other ACT Partners Other ACT Partners->P_falciparum Known Resistance Pathways Known Resistance Pathways Known Resistance Pathways->P_falciparum Reduced Efficacy Ine-963 Ine-963 Novel MoA Novel Mechanism of Action Novel MoA->P_falciparum High Potency Standard Antimalarials Standard Antimalarials

Ine-963's Novel Mechanism of Action

Experimental Protocols

The in vitro activity of Ine-963 was characterized using established methodologies for assessing antimalarial drug efficacy. Below are detailed descriptions of the key experimental protocols.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay is fundamental for determining the half-maximal effective concentration (EC50) of a compound against the parasite.

1. Parasite Culture and Synchronization:

  • P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, HEPES, NaHCO3, hypoxanthine, and neomycin.

  • Cultures are maintained at 37°C in a low oxygen environment (3% O2, 4% CO2, and 93% N2).

  • Parasite cultures are synchronized at the ring stage prior to the assay, often using methods like 5% sorbitol treatment.

2. Assay Procedure:

  • The test compound, Ine-963, is serially diluted in a 96-well or 384-well microtiter plate.

  • Synchronized ring-stage parasites at a defined parasitemia (e.g., 0.3-0.5%) and hematocrit (e.g., 2-2.5%) are added to the wells containing the compound.

  • Plates are incubated for 72 hours under standard culture conditions.

3. Measurement of Parasite Growth:

  • Parasite growth inhibition is quantified using one of several methods:

    • [3H]-Hypoxanthine Incorporation: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA. After 48 hours of incubation, [3H]-hypoxanthine is added, and the incubation continues for another 24 hours. The radioactivity is then measured as an indicator of parasite viability.

    • Fluorescent Dye Staining: DNA intercalating dyes such as DAPI, SYBR Green I, or PicoGreen are used to stain parasite DNA. The fluorescence intensity is proportional to the parasite number and is read using a plate reader.

    • Flow Cytometry: Staining with dyes like hydroethidine allows for the quantification of viable parasites by flow cytometry.

4. Data Analysis:

  • The results are expressed as the percentage of growth inhibition relative to untreated control wells.

  • EC50 values are calculated by fitting the data to a sigmoidal dose-response curve using statistical software.

Parasite Reduction Ratio (PRR) Assay

The PRR assay is employed to determine the rate of parasite killing and provides a more detailed pharmacodynamic profile of a fast-acting compound like Ine-963.

1. Drug Incubation:

  • Synchronized P. falciparum cultures are incubated with the test compound at a concentration that is a multiple of its EC50 (e.g., 10x EC50).

  • The drug is replenished every 24 hours to maintain a constant concentration.

2. Time-Course Sampling and Washing:

  • Aliquots of the culture are taken at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

  • At each time point, the parasites are washed multiple times to completely remove the drug.

3. Limiting Dilution and Regrowth:

  • The drug-free parasites are serially diluted in 96-well plates with fresh erythrocytes and culture medium.

  • These plates are then incubated for an extended period (e.g., 14-28 days) to allow any remaining viable parasites to grow to a detectable level.

4. Viability Assessment:

  • The number of viable parasites at each initial time point is determined by the highest dilution at which parasite regrowth occurs.

  • This data is used to calculate the parasite reduction ratio, which is the fold-reduction in viable parasites over a specific time interval (typically 48 hours).

  • From the viability-time profile, key pharmacodynamic parameters such as the parasite clearance time (the time to kill 99.9% of parasites) and any lag phase can be determined.

cluster_prep Assay Preparation cluster_treatment Drug Treatment & Sampling cluster_regrowth Viability Assessment cluster_analysis Data Analysis Sync Synchronize P. falciparum (Ring Stage) Adjust Adjust to 0.5% Parasitemia & 2% Hematocrit Sync->Adjust Plate Plate Parasite Culture Adjust->Plate Add_Drug Add Ine-963 (e.g., 10x EC50) Plate->Add_Drug Incubate Incubate & Replenish Drug Every 24h Add_Drug->Incubate Sample Sample at 0, 24, 48, 72h... Incubate->Sample Wash Wash to Remove Drug Sample->Wash Dilute Serially Dilute Drug-Free Parasites Wash->Dilute Regrow Incubate for 14-28 Days Dilute->Regrow Assess Assess Regrowth (e.g., Microscopy, Staining) Regrow->Assess Calc Calculate Viable Parasites & PRR Assess->Calc

Parasite Reduction Ratio (PRR) Assay Workflow

References

Ine-963: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ine-963 is a novel, potent, and fast-acting antimalarial agent currently in clinical development.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ine-963, based on currently available data. The information presented herein is intended to support further research and development of this promising therapeutic candidate. Ine-963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, emerged from a lead optimization program aimed at improving antiplasmodial potency, selectivity against human kinases, and overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2][3][4][6][7] It is being investigated for its potential to provide a single-dose cure for uncomplicated malaria.[1][2][3][8][9]

Pharmacodynamics

Ine-963 exhibits potent and rapid activity against the blood stages of Plasmodium parasites, including drug-resistant strains.[1][2][3]

In Vitro Potency

The in vitro efficacy of Ine-963 has been demonstrated against multiple Plasmodium falciparum and Plasmodium vivax strains.

ParameterValueSpecies/Strain(s)Reference
EC50 3.0 - 6.0 nM (0.006 µM)P. falciparum 3D7[1][2][8]
EC50 0.01 - 7.0 nMP. falciparum & P. vivax clinical isolates (Brazil, Uganda)[1][8]
EC50 0.5 - 15 nM>15 drug-resistant P. falciparum cell lines[1][8]
Mechanism of Action & Resistance Profile

The precise molecular target of Ine-963 in Plasmodium has not yet been identified.[1][9] However, its activity against a wide range of multidrug-resistant parasite lines suggests a novel mechanism of action.[1][10] This is a critical advantage in the face of growing resistance to current artemisinin-based combination therapies.[1] In vitro studies have shown that Ine-963 exhibits "artemisinin-like" kill kinetics, with a parasite clearance time of less than 24 hours.[1][2][3][4][5][6] Furthermore, Ine-963 has demonstrated a high barrier to resistance in drug selection studies.[1][2][3][4][6]

A high-level illustration of the proposed therapeutic action is presented below.

cluster_host Human Host cluster_parasite Plasmodium-infected RBC Ine-963_Admin Ine-963 Administration (Oral) Bloodstream Bloodstream Absorption Ine-963_Admin->Bloodstream Bioavailability Parasite Plasmodium falciparum (Blood Stage) Bloodstream->Parasite Drug Uptake Parasite_Death Rapid Parasite Clearance (<24h) Parasite->Parasite_Death Inhibition of Novel Target Start Start: P. falciparum Culture Drug_Prep Prepare Serial Dilutions of Ine-963 Start->Drug_Prep Incubation Incubate Parasites with Drug (72h) Drug_Prep->Incubation SYBR_Green Lyse Cells & Add SYBR Green I Dye Incubation->SYBR_Green Fluorescence Measure Fluorescence (DNA Content) SYBR_Green->Fluorescence EC50_Calc Calculate EC50 Values Fluorescence->EC50_Calc

References

Ine-963 absorption, distribution, metabolism, and excretion (ADME) profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of a Promising Antimalarial Candidate

Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole derivative developed by Novartis, has emerged as a potent and fast-acting blood-stage antimalarial agent with the potential for a single-dose cure for uncomplicated malaria.[1][2][3] Its preclinical development has demonstrated a promising efficacy and safety profile, making a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics crucial for its continued clinical development. This guide provides a detailed technical overview of the ADME properties of Ine-963, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways to support researchers, scientists, and drug development professionals.

Absorption

Ine-963 exhibits moderate to good oral bioavailability across multiple preclinical species. In vivo pharmacokinetic studies have demonstrated that the absorption is moderate to slow, with time to maximum concentration (Tmax) ranging from 4 to 24 hours.[4] The crystalline formate-salt of Ine-963 was utilized in these oral preclinical studies.[5]

Key Physicochemical and In Vitro Absorption Data
ParameterValueSpecies/System
Permeability (Papp A→B) 9.9 x 10⁻⁶ cm/sMDCK-LE Cells
Efflux Ratio (B-A/A-B) 11.8MDR1-MDCK Cells
pKa 4.0, 8.7-
log D (pH 7.4) 3.1-
Aqueous Solubility 0.0002 mg/mLWater
Solubility in FaSSIF (pH 6.5) 1.3 mg/mLFasted State Simulated Intestinal Fluid
Solubility in SGF (pH 2.0) >2 mg/mLSimulated Gastric Fluid
In Vivo Oral Bioavailability
SpeciesDose (mg/kg, p.o.)Bioavailability (%)
MouseNot Specified47
Rat1039
DogNot Specified74
Experimental Protocols

In Vitro Permeability: The permeability of Ine-963 was assessed using Madin-Darby Canine Kidney-Low Efflux (MDCK-LE) and multidrug resistance protein 1 (MDR1)-MDCK cell monolayers. These assays are standard methods to evaluate the potential for passive diffusion and active transport across the intestinal epithelium.

In Vivo Bioavailability: Pharmacokinetic studies were conducted in mice, rats, and dogs. While specific strains were not detailed in the available literature, these studies involved oral administration of a crystalline formate-salt of Ine-963. Blood samples were collected at various time points and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the plasma concentration of Ine-963 and calculate pharmacokinetic parameters, including bioavailability.

Distribution

Ine-963 is characterized by a high volume of distribution (Vss) in preclinical species, suggesting extensive tissue distribution.[4] This is consistent with its high plasma protein binding of over 99% across all tested species, including humans.[5]

Key Distribution Parameters
ParameterMouseRatDogHuman
Volume of Distribution (Vss; L/kg) 7.08.36.37.2 (Predicted)
Plasma Protein Binding (%) >99>99>99>99
Experimental Protocols

In Vivo Volume of Distribution: The volume of distribution was determined from the in vivo pharmacokinetic studies in mice, rats, and dogs following intravenous administration of Ine-963. Plasma concentration-time data were analyzed using non-compartmental methods to calculate Vss.

Plasma Protein Binding: The extent of plasma protein binding was determined using in vitro equilibrium dialysis or a similar standard method with plasma from mice, rats, dogs, and humans.

Metabolism

The metabolism of Ine-963 is characterized by low hepatic turnover. In vitro studies using liver microsomes and hepatocytes from multiple species, including humans, have shown low intrinsic clearance.[5] This low clearance contributes to the long half-life of the compound.

The primary metabolic pathways for Ine-963 have been identified as hydroxylation and demethylation. In long-term incubations with primary hepatocyte co-cultures, hydroxylation of the isopropyl moiety was observed as a metabolic pathway.[5]

In Vitro Metabolic Stability
SystemMouseRatDogHuman
Microsomal Clearance (CLint; µL/min/mg) <2529<2525.4
Hepatocyte Clearance (CLint; µL/min/10⁶ cells) Not Available7.1<4<4
Experimental Protocols

Microsomal Stability: The metabolic stability of Ine-963 was evaluated in liver microsomes from mice, rats, dogs, and humans in the presence of NADPH. The disappearance of the parent compound over time was monitored by LC-MS/MS to calculate the intrinsic clearance.

Hepatocyte Stability: Cryopreserved primary hepatocytes from rats, dogs, and humans were used to assess the metabolic stability of Ine-963. To overcome the low turnover of the compound, a long-term incubation of up to 168 hours was performed using a co-culture of primary hepatocytes with non-parenchymal stromal cells.[5] Metabolite identification was carried out using high-resolution mass spectrometry.

Metabolic Pathway of Ine-963

Ine963 Ine-963 Hydroxylation Hydroxylation (on isopropyl moiety) This compound->Hydroxylation Demethylation Demethylation This compound->Demethylation Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Metabolite2 Demethylated Metabolite Demethylation->Metabolite2

Caption: Primary metabolic pathways of Ine-963 identified in vitro.

Excretion

Detailed information regarding the excretion of Ine-963, including the routes and extent of elimination of the parent drug and its metabolites, is not extensively described in the currently available public literature. Further studies, such as mass balance studies, would be required to fully characterize the excretion profile of Ine-963.

In Vivo Pharmacokinetics and Human Prediction

Ine-963 exhibits a long half-life across preclinical species, which is a desirable characteristic for a potential single-dose therapy.[1][2] The low clearance and high volume of distribution contribute to this extended half-life.

Preclinical In Vivo Pharmacokinetic Parameters
ParameterMouseRatDog
Clearance (CL; mL/min/kg) 4.05.95.4
Half-life (t½; h) 22.520.415.1
Predicted Human Pharmacokinetics

Due to the under-prediction of in vivo clearance from in vitro systems, allometric scaling based on in vivo data from mice, rats, and dogs was used to predict the human pharmacokinetic parameters.[5]

ParameterPredicted Human Value
Clearance (CL) 1.6 mL/min/kg
Volume of Distribution (Vss) 7.2 L/kg
Half-life (t½) ~60 h
Oral Bioavailability ~70%
Experimental Protocols

In Vivo Pharmacokinetics: Studies were conducted in mice, rats, and dogs with both intravenous and oral administration of Ine-963. Blood samples were collected at serial time points, and plasma concentrations were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Human Pharmacokinetic Prediction: Allometric scaling, a method that relates pharmacokinetic parameters across species based on body weight, was employed to predict human clearance and volume of distribution. The Wajima method was then used to generate a predicted human intravenous time-concentration profile, and a gut absorption, transit, and emptying (ACAT) model was used to predict the oral pharmacokinetic profile.[5]

In Vivo Pharmacokinetic Study Workflow

cluster_preclinical Preclinical Species (Mouse, Rat, Dog) cluster_human_prediction Human PK Prediction Dosing Oral/IV Administration of Ine-963 Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Allometry Allometric Scaling PK_Calc->Allometry In vivo PK data Modeling Wajima & ACAT Modeling Allometry->Modeling Human_PK Predicted Human PK Profile Modeling->Human_PK

Caption: Workflow for preclinical pharmacokinetic studies and human prediction.

Drug-Drug Interaction Potential

Ine-963 displays minimal potential for cytochrome P450 (CYP) inhibition, with IC50 values for the major isoforms being in the micromolar range, suggesting a low risk of clinically significant drug-drug interactions mediated by CYP inhibition.

In Vitro CYP Inhibition
CYP IsoformIC50 (µM)
2C94.5
2C195.4
2B66.0
2C88.5
Other Isoforms>20

Conclusion

Ine-963 demonstrates a favorable ADME profile in preclinical studies, characterized by good oral absorption, extensive tissue distribution, low metabolic clearance leading to a long half-life, and a low potential for CYP-mediated drug-drug interactions. These properties support its development as a single-dose curative therapy for uncomplicated malaria. While further investigation into the excretion pathways of Ine-963 is warranted for a complete ADME characterization, the existing data provide a strong foundation for its continued clinical evaluation. The predicted human pharmacokinetic profile is encouraging and will be further refined as data from ongoing clinical trials become available.

References

Ine-963: A Paradigm Shift in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Novelty of a New-Generation Antimalarial Candidate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, represents a significant advancement in the quest for new antimalarial therapies.[1][2][3] Discovered through a sophisticated phenotypic screening approach, Ine-963 exhibits a unique combination of properties that distinguish it from existing antimalarials.[4][5] This document provides an in-depth technical overview of Ine-963's core novelty, supported by quantitative data, detailed experimental methodologies, and visual representations of key workflows.

The novelty of Ine-963 is multifaceted, defined by its potent and rapid parasiticidal activity against a wide range of drug-resistant Plasmodium falciparum strains, a high barrier to the development of resistance, and a promising pharmacokinetic profile that suggests the potential for a single-dose cure.[1][2][3][6] Critically, its mechanism of action is presumed to be novel, as it remains effective against parasites resistant to current drug classes.[1][7] While the precise molecular target of Ine-963 is currently under investigation, its unique chemotype and lack of cross-resistance with existing antimalarials underscore its potential to become a next-generation therapeutic.[1][8]

Core Novelty of Ine-963

The primary innovation of Ine-963 lies in its unique combination of a novel chemotype, potent pan-strain activity, rapid parasite killing, and a high barrier to resistance.

  • Novel Chemical Scaffold: Ine-963 belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of compounds, a novel chemotype in the context of antimalarial drugs.[1][2][3][9] This structural uniqueness is a key factor in its efficacy against parasite strains that have developed resistance to conventional therapies.

  • Potent, Fast-Acting Blood-Stage Activity: Ine-963 demonstrates potent, single-digit nanomolar activity against both drug-sensitive and multidrug-resistant P. falciparum strains, as well as clinical isolates of P. falciparum and P. vivax.[1][10] Its rapid parasite-killing kinetics are comparable to or exceed those of the artemisinin class of drugs, with a parasite clearance time of less than 24 hours in vitro.[1][6]

  • High Barrier to Resistance: A crucial distinguishing feature of Ine-963 is its high barrier to the development of resistance.[1][2][6] In laboratory studies, it has been difficult to generate resistant parasite lines, suggesting that the molecular target and/or mechanism of action is less susceptible to the evolutionary pressures that have led to widespread resistance to other antimalarials.[5]

  • Potential for Single-Dose Cure: Ine-963 exhibits a long half-life across multiple species, a key pharmacokinetic property that, combined with its potent and rapid activity, supports its development as a potential single-dose curative therapy for uncomplicated malaria.[1][2][6] A single 30 mg/kg oral dose has been shown to be fully curative in a humanized mouse model of P. falciparum infection.[1][3][6]

  • Novel Mechanism of Action: While the precise molecular target remains to be elucidated, the activity of Ine-963 against a wide array of drug-resistant parasite lines strongly suggests a novel mechanism of action.[1][7] This is a critical advantage in overcoming existing resistance patterns.

Data Presentation

The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of Ine-963.

Table 1: In Vitro Efficacy of Ine-963 against Plasmodium Species

Parasite Strain/Isolate EC50 (nM) Reference
P. falciparum 3D73.0 - 6.0[1][10]
P. falciparum & P. vivax (Brazilian clinical isolates)0.01 - 7.0[1]
P. falciparum (Ugandan clinical isolates)0.4[10]
Drug-Resistant P. falciparum cell lines (>15)0.5 - 15[1]

Table 2: In Vitro Parasite Killing Dynamics of Ine-963

Parameter Value Reference
Parasite Clearance Time (PCT99.9)< 24 hours[1]
In Vitro Log Parasite Reduction Ratio (at 10x EC50)> 8.0[1]

Table 3: In Vivo Efficacy of Ine-963

Animal Model Dose Outcome Reference
P. falciparum-humanized SCID mouse30 mg/kg (single oral dose)Fully curative[1][3][6]

Table 4: Selectivity and Cytotoxicity of Ine-963

Cell Line/Target Assay Value (µM) Reference
Human Kinase (Haspin)IC505.5[10]
Human Kinase (FLT3)IC503.6[10]
HepG2 (human liver carcinoma)CC506.7[10]
K562 (human myelogenous leukemia)CC506.0[10]
MT4 (human T-cell leukemia)CC504.9[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Ine-963. These are based on established protocols in the field.

Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound against the blood stages of P. falciparum.

  • Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[4]

  • Compound Preparation: The test compound (Ine-963) is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well or 384-well microtiter plate, the parasite culture (typically at 1% parasitemia and 2.5% hematocrit) is incubated with the various concentrations of the test compound for 72 hours.[4]

  • Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay.[4] After the incubation period, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark, and fluorescence is read on a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA, and thus, parasite growth.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control wells. The EC50 value is determined by plotting the inhibition data against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Plasmodium falciparum Viability Assay (Parasite Reduction Ratio Assay)

This assay determines the rate of parasite killing by a compound over time.

  • Drug Treatment: A synchronized culture of P. falciparum (typically ring-stage) is exposed to the test compound at a concentration that is a multiple of its EC50 (e.g., 10x EC50).[6]

  • Time-Course Sampling: Aliquots of the culture are removed at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).[6][8]

  • Drug Removal: At each time point, the parasites are washed multiple times to remove the drug.

  • Limiting Dilution: The washed parasites are serially diluted in fresh culture medium with erythrocytes in a 96-well plate.[6]

  • Regrowth: The plates are incubated for 14-21 days to allow viable parasites to grow to a detectable level.[6][8]

  • Viability Assessment: The number of viable parasites at each time point is determined by identifying the highest dilution at which parasite growth is observed (e.g., by microscopy or a growth assay).[6]

  • Data Analysis: The parasite reduction ratio is calculated for each time point, and the parasite clearance time (the time to reduce the viable parasite population by 99.9%) is determined.[6]

In Vivo Efficacy in a P. falciparum-Humanized Mouse Model

This protocol assesses the efficacy of an antimalarial compound in a living organism.

  • Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.

  • Infection: The humanized mice are infected with P. falciparum.

  • Drug Administration: Once a stable parasitemia is established, the mice are treated with the test compound (e.g., a single oral dose of 30 mg/kg of Ine-963).[1]

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Outcome Assessment: The primary outcome is the clearance of parasites from the blood and the prevention of recrudescence over a defined follow-up period. A "cure" is defined as the complete and permanent clearance of parasites.

Mandatory Visualizations

Drug Discovery and Development Pipeline for Ine-963

G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development phenotypic_screening Phenotypic Screening (1.5 Million Compounds) hit_identification Hit Identification (5-aryl-2-amino-ITD) phenotypic_screening->hit_identification Identifies Novel Scaffold lead_optimization Lead Optimization (Improved Potency & PK) hit_identification->lead_optimization Medicinal Chemistry ine963_identification Identification of Ine-963 lead_optimization->ine963_identification Candidate Selection in_vitro_profiling In Vitro Profiling (Efficacy, Kill Rate, Resistance) ine963_identification->in_vitro_profiling Characterization in_vivo_efficacy In Vivo Efficacy (Humanized Mouse Model) in_vitro_profiling->in_vivo_efficacy Confirms Activity admet_studies ADMET & Toxicology Studies in_vivo_efficacy->admet_studies Safety Assessment phase1_trials Phase 1 Clinical Trials (Safety & Pharmacokinetics) admet_studies->phase1_trials Clinical Progression

Caption: High-level workflow for the discovery and development of Ine-963.

Experimental Workflow for the Parasite Reduction Ratio (PRR) Assay

G cluster_sampling Time-Course Sampling & Drug Removal start Start: Synchronized P. falciparum Culture drug_exposure Drug Exposure (Ine-963 at 10x EC50) start->drug_exposure t0 Time 0h drug_exposure->t0 t24 Time 24h drug_exposure->t24 t48 Time 48h drug_exposure->t48 t_end ... up to 120h drug_exposure->t_end limiting_dilution Limiting Dilution in 96-Well Plates t0->limiting_dilution t24->limiting_dilution t48->limiting_dilution t_end->limiting_dilution regrowth Incubation for Regrowth (14-21 days) limiting_dilution->regrowth viability_assessment Assessment of Viable Parasites (Microscopy/Growth Assay) regrowth->viability_assessment data_analysis Data Analysis: Calculate PRR & PCT viability_assessment->data_analysis

Caption: Workflow of the in vitro Parasite Reduction Ratio (PRR) assay.

Conclusion

Ine-963 stands out as a highly promising next-generation antimalarial candidate due to its novel chemical structure, potent and rapid activity against drug-resistant parasites, and a high barrier to resistance. Its unique profile, discovered through phenotypic screening, addresses the critical need for new therapies that can overcome the challenge of resistance to existing drugs. While the precise mechanism of action is still under investigation, the preclinical data strongly support its continued development. The progression of Ine-963 into Phase 1 clinical trials marks a significant step towards a potential single-dose cure for uncomplicated malaria, offering new hope in the global fight against this devastating disease.[1][6][11]

References

Methodological & Application

Ine-963 experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Ine-963

Title: In Vitro Profiling of Ine-963, a Novel MEK1/2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro characterization of Ine-963, a potent and selective inhibitor of the MEK1/2 kinases. The methodologies described herein are designed to assess the biochemical potency, cellular activity, and target engagement of Ine-963. Included are protocols for a biochemical kinase assay, a cell-based proliferation assay, and a Western blot analysis for pharmacodynamic biomarker modulation. Representative data are presented to guide user expectations.

Background: The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, is a key driver in many human cancers. The MEK1 and MEK2 kinases are central components of this cascade, acting as the direct upstream activators of ERK1 and ERK2. Their unique position makes them a prime therapeutic target for cancer therapy. Ine-963 is an experimental small molecule designed to selectively inhibit MEK1/2 activity, thereby blocking downstream signaling and inhibiting the growth of cancer cells dependent on this pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Ine963 Ine-963 This compound->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of Ine-963 on MEK1/2.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for IC₅₀ Determination

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the half-maximal inhibitory concentration (IC₅₀) of Ine-963 against purified, active MEK1 kinase.

Materials:

  • Recombinant active MEK1 kinase

  • Inactive, kinase-dead ERK2 (substrate)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Ine-963 compound stock (10 mM in DMSO)

  • LanthaScreen™ Tb-anti-pERK antibody (detection antibody)

  • Fluorescein-labeled ERK2 tracer

  • 384-well, low-volume, white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Ine-963 in DMSO. Further dilute this series in Assay Buffer to create a 4X working solution.

  • Reaction Setup:

    • Add 2.5 µL of 4X Ine-963 dilution (or DMSO vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of 2X MEK1/ERK2 substrate mix (prepared in Assay Buffer).

    • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at the Km for MEK1.

  • Incubation: Shake the plate gently for 60 seconds and incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a 2X stop/detection solution containing EDTA and the Tb-anti-pERK antibody.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of Ine-963 concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay for GI₅₀ Determination

This protocol measures the anti-proliferative effect of Ine-963 on a cancer cell line known to be dependent on the MAPK pathway (e.g., A375 melanoma, BRAF V600E mutant).

Materials:

  • A375 human melanoma cell line

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Ine-963 compound stock (10 mM in DMSO)

  • 96-well, clear-bottom, tissue culture-treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Trypsinize and count A375 cells. Seed 3,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Ine-963 in growth medium. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and an empty well background (0% viability). Plot the normalized viability against the logarithm of Ine-963 concentration and fit to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for p-ERK Inhibition

This protocol assesses target engagement by measuring the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK, in cells treated with Ine-963.

Materials:

  • A375 cell line

  • 6-well tissue culture-treated plates

  • Ine-963 compound stock (10 mM in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2, Mouse anti-β-Actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed 500,000 A375 cells per well in 6-well plates and incubate overnight. Treat cells with varying concentrations of Ine-963 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate with primary antibodies (e.g., anti-p-ERK at 1:1000) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection: Apply ECL substrate and visualize bands using an imaging system.

  • Analysis: Strip the membrane and re-probe for Total ERK and β-Actin. Quantify band intensity using software like ImageJ. Normalize p-ERK levels to Total ERK to assess target inhibition.

Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays b1 Compound Dilution b2 Kinase Reaction (MEK1 + ERK2 + ATP) b1->b2 b3 TR-FRET Detection b2->b3 b4 IC50 Calculation b3->b4 c1 Cell Seeding (e.g., A375) c2 Ine-963 Treatment (Dose-Response) c1->c2 c3a 72 hr Incubation c2->c3a c3b 2 hr Incubation c2->c3b c4a Viability Assay (CellTiter-Glo) c3a->c4a c5a GI50 Calculation c4a->c5a c4b Cell Lysis & Western Blot c3b->c4b c5b p-ERK Analysis c4b->c5b

Ine-963: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and protocols for the novel antimalarial candidate, Ine-963. The information is intended to guide researchers in designing and executing in vivo animal studies to further evaluate the efficacy and mechanism of action of this compound.

Summary

Ine-963 is a potent, fast-acting, blood-stage antimalarial agent with a high barrier to resistance.[1][2][3][4][5] Developed by Novartis in collaboration with Medicines for Malaria Venture (MMV), Ine-963 has shown significant potential for a single-dose cure for uncomplicated malaria.[1][2][3][5][6][7][8][9] It is currently in early clinical trials.[1][2][3][5][9][10][11] The compound, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, demonstrates potent activity against Plasmodium falciparum and P. vivax clinical isolates, including multi-drug resistant strains.[1][7] While its precise molecular target is currently unknown, its mechanism of action is considered novel.[1][6][10][12]

Data Presentation

In Vivo Efficacy and Dosage in P. falciparum Humanized SCID Mouse Model
Dose (mg/kg)Dosing RegimenParasitemia Reduction (%)Day of RecrudescenceAnimal ModelReference
30Four oral doses>99.9% at day 5No recrudescence at day 60 (complete cure)Pf 3D7 Humanized SCID Mouse[1]
3, 10, 30, 100Single oral doseDose-dependent reductionNot specifiedPf 3D7 Humanized SCID Mouse[1]
15, 20Single oral dose>99.9% at day 5Not specifiedPf 3D7 Humanized SCID Mouse[1][7]
30Single oral doseRapid and durable parasite control (>60 days)No recrudescence (fully curative)Pf 3D7 Humanized SCID Mouse[1][2][3][7][8][9]
In Vitro Efficacy
ParameterValueCell Line/IsolateReference
EC503.0–6.0 nMP. falciparum 3D7 blood stages[1][4]
EC500.01–7.0 nMP. falciparum and P. vivax clinical isolates (Brazil and Uganda)[1][7]
EC500.5–15 nM>15 drug-resistant P. falciparum cell lines[1][7]
Parasite Clearance Time (PCT99.9)<24 hoursP. falciparum 3D7[1][2][3][7][8][9]
Pharmacokinetics
SpeciesDose (mg/kg)RouteHalf-life (t1/2)Reference
Rat10p.o.20.4 hours[7]
Human (predicted)Not applicableNot applicable~60 hours[7]

Experimental Protocols

In Vivo Efficacy Study in a Humanized P. falciparum SCID Mouse Model

This protocol is based on the methodology described in the preclinical evaluation of Ine-963.[1]

1. Animal Model and Parasite Strain:

  • Animal: Severe Combined Immunodeficient (SCID) mice engrafted with human erythrocytes.

  • Parasite: Plasmodium falciparum 3D7 strain.

2. Infection:

  • Mice are infected intravenously with parasitized human red blood cells.

  • Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Treatment is initiated when parasitemia reaches a predetermined level (e.g., 1-3%).

3. Drug Administration:

  • Ine-963 is formulated for oral administration (e.g., in a vehicle of 10% DMSO, 90% corn oil).

  • The compound is administered via oral gavage at the desired doses (e.g., single doses of 15, 20, 30 mg/kg or a four-dose regimen of 30 mg/kg).

  • A control group receives the vehicle only.

4. Monitoring Efficacy:

  • Parasitemia is monitored daily for the first 5-7 days and then periodically (e.g., weekly) for up to 60 days to check for recrudescence.

  • The percentage of parasitemia reduction is calculated relative to the untreated control group.

  • A complete cure is defined as the absence of detectable parasites up to day 60 post-treatment.

5. Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[1][8] Approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.[1][8]

Visualizations

Signaling Pathway

The precise molecular target and signaling pathway of Ine-963 are currently unknown. However, it is established that the compound acts on the blood stages of the Plasmodium parasite, leading to rapid parasite clearance. The following diagram provides a high-level hypothetical representation of its mechanism of action.

G cluster_host Human Host cluster_parasite Plasmodium falciparum (Blood Stage) Ine-963 Ine-963 Bloodstream Bloodstream Ine-963->Bloodstream Oral Administration Unknown_Target Unknown Molecular Target Bloodstream->Unknown_Target Enters Parasite Parasite_Processes Essential Parasite Processes Unknown_Target->Parasite_Processes Inhibition Parasite_Death Rapid Parasite Clearance Parasite_Processes->Parasite_Death

Caption: Hypothetical mechanism of action for Ine-963.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo efficacy study of Ine-963 using a humanized mouse model.

G start Start animal_model Prepare Humanized SCID Mouse Model start->animal_model infection Infect Mice with P. falciparum animal_model->infection parasitemia_monitoring_pre Monitor Parasitemia (Pre-treatment) infection->parasitemia_monitoring_pre treatment Initiate Treatment parasitemia_monitoring_pre->treatment control_group Vehicle Control Group treatment->control_group Control ine963_group Ine-963 Treatment Group treatment->ine963_group Test parasitemia_monitoring_post Monitor Parasitemia (Post-treatment) control_group->parasitemia_monitoring_post ine963_group->parasitemia_monitoring_post data_analysis Analyze Parasitemia Reduction and Recrudescence parasitemia_monitoring_post->data_analysis end End data_analysis->end

References

Application Notes: Cell-Based Assays for Testing Ine-963 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ine-963 is a potent, fast-acting, and long-lasting antimalarial compound with a novel mechanism of action.[1] It was identified through a phenotype-based high-throughput screening against the blood stage of Plasmodium falciparum and has demonstrated significant potential as a single-dose curative therapy for uncomplicated malaria.[2][3][4][5] A key feature of Ine-963 is its high barrier to resistance; researchers have been unable to generate resistant mutants in vitro.[2][5] As the precise molecular target of Ine-963 is not yet known, its efficacy is primarily characterized through robust cell-based phenotypic assays that directly measure its effect on parasite viability and its selectivity towards human cells.[6][7]

These application notes provide detailed protocols for three essential cell-based assays to evaluate the efficacy and selectivity of Ine-963:

  • In Vitro P. falciparum Growth Inhibition Assay: To determine the half-maximal effective concentration (EC₅₀) against malaria parasites.

  • Parasite Kill Rate Assay: To assess the speed at which Ine-963 kills parasites, a critical parameter for antimalarial drugs.

  • Mammalian Cell Cytotoxicity Assay: To determine the half-maximal cytotoxic concentration (CC₅₀) in human cell lines and calculate the selectivity index (SI).

Data Presentation: Ine-963 Efficacy and Selectivity

The following tables summarize the quantitative data for Ine-963's performance in various cell-based assays.

Table 1: In Vitro Efficacy of Ine-963 against Plasmodium Strains and Isolates

Parasite Species Strain/Isolate EC₅₀ (nM) Reference
P. falciparum 3D7 3.0 - 6.0 [2][8]
P. falciparum >15 Drug-Resistant Lines 0.5 - 15 [2]
P. falciparum Ugandan Clinical Isolates 0.4 [8]
P. falciparum Brazilian Clinical Isolates 2.0 [8]

| P. vivax | Brazilian Clinical Isolates | 3.0 |[8] |

Table 2: In Vitro Cytotoxicity and Selectivity Index of Ine-963

Human Cell Line CC₅₀ (µM) Selectivity Index (SI)¹ Reference
HepG2 (Liver) 6.7 >1117 [8]
K562 (Leukemia) 6.0 >1000 [8]

| MT4 (T-cell) | 4.9 | >817 |[8] |

¹ Selectivity Index (SI) is calculated as CC₅₀ (in nM) / EC₅₀ (in nM against Pf 3D7, using an average of 6 nM). A higher SI value indicates greater selectivity for the parasite over human cells.

Experimental Protocols

Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (EC₅₀ Determination)

This protocol describes a SYBR Green I-based fluorescence assay to measure parasite proliferation and determine the EC₅₀ of Ine-963.

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage at 1% parasitemia and 2% hematocrit.

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine).

  • Ine-963 stock solution (e.g., 10 mM in DMSO).

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Methodology:

  • Prepare a serial dilution of Ine-963 in complete medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a drug-free control (vehicle, e.g., 0.1% DMSO) and an uninfected red blood cell (RBC) control.

  • Add 100 µL of the synchronized parasite culture to each well of the 96-well plate.

  • Add 100 µL of the diluted Ine-963 compound or control to the respective wells, resulting in a final volume of 200 µL.

  • Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.

  • Thaw the plate at room temperature. Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Subtract the background fluorescence from the uninfected RBC control wells.

  • Calculate the percentage of parasite growth inhibition relative to the drug-free control.

  • Plot the inhibition percentage against the log-transformed drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

EC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Synchronize P. falciparum Culture (Ring Stage, 1% Parasitemia) plate Plate Parasite Culture and Drug Dilutions start->plate dilute Prepare Serial Dilutions of Ine-963 dilute->plate incubate Incubate for 72 hours (37°C, Gas Mixture) plate->incubate lyse Freeze-thaw to Lyse Cells incubate->lyse stain Add SYBR Green I Lysis Buffer lyse->stain read Read Fluorescence (Ex: 485nm, Em: 530nm) stain->read calculate Calculate % Inhibition vs. Drug-Free Control read->calculate plot Plot Dose-Response Curve calculate->plot end Determine EC₅₀ Value plot->end

Workflow for EC₅₀ Determination.
Protocol 2: In Vitro Parasite Kill Rate Assay

This protocol assesses the time-dependent killing activity of Ine-963.

Materials:

  • Tightly synchronized P. falciparum ring-stage culture (0-3 hours post-invasion) at ~1% parasitemia.

  • Ine-963 at a fixed concentration (e.g., 10x EC₅₀). Artemisinin can be used as a positive control for rapid killing.

  • Drug-free medium (negative control).

  • Microcentrifuge tubes or 96-well plates.

  • SYBR Green I-based assay materials (as in Protocol 1).

Methodology:

  • Prepare tubes or wells with the synchronized parasite culture.

  • Add Ine-963 (at 10x EC₅₀), a control drug (e.g., Artemisinin), or a vehicle control.

  • Incubate the cultures under standard conditions.

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), remove a 200 µL aliquot from each condition.

  • Wash the cells three times with drug-free complete medium to remove the compound. Resuspend the pellet in 200 µL of drug-free medium.

  • Transfer the washed cultures to a new 96-well plate and incubate for a total of 72 hours from the start of the experiment (to allow viable parasites to recover and grow).

  • At the 72-hour mark, determine the parasite viability for each time point sample using the SYBR Green I assay as described in Protocol 1, steps 5-9.

  • Plot the percentage of viable parasites (relative to the T=0 sample) against the drug exposure time for each compound. A rapid decrease in viability indicates a fast-acting compound. Ine-963 is known to reduce viable parasites by over 5 logs within 24 hours.[2]

KillRate_Workflow cluster_sampling Time-Course Sampling start Synchronize Parasite Culture (0-3h Rings) treat Add Ine-963 (e.g., 10x EC₅₀) and Controls start->treat t0 T=0h treat->t0 t6 T=6h wash For each time point: 1. Remove Aliquot 2. Wash out Drug 3. Resuspend in Drug-Free Medium t0->wash t24 T=24h t6->wash t48 T=48h t24->wash t48->wash incubate Incubate Washed Samples until Total of 72h wash->incubate viability Assess Viability via SYBR Green I Assay incubate->viability analysis Plot % Viability vs. Drug Exposure Time viability->analysis

Workflow for Parasite Kill Rate Assay.
Protocol 3: Mammalian Cell Cytotoxicity Assay (CC₅₀ Determination)

This protocol uses a Resazurin-based assay to measure the cytotoxicity of Ine-963 against a human cell line (e.g., HepG2).

Materials:

  • Human cell line (e.g., HepG2) in appropriate culture medium (e.g., DMEM + 10% FBS).

  • Ine-963 stock solution (10 mM in DMSO).

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • 96-well clear, flat-bottom microplates.

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Methodology:

  • Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of Ine-963 in the cell culture medium. Add 100 µL of each dilution to the wells. Include a vehicle-only control.

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Add 20 µL of Resazurin solution to each well.

  • Incubate for another 2-4 hours, allowing viable cells to convert Resazurin (blue) to the fluorescent product Resorufin (pink).

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-only control wells.

  • Plot the viability percentage against the log-transformed drug concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

CC50_Workflow start Seed Human Cells (e.g., HepG2) in 96-well Plate attach Incubate 24h for Cell Attachment start->attach treat Add Serial Dilutions of Ine-963 attach->treat incubate Incubate for 72 hours treat->incubate resazurin Add Resazurin Reagent incubate->resazurin incubate2 Incubate for 2-4 hours resazurin->incubate2 read Read Fluorescence (Ex: 560nm, Em: 590nm) incubate2->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot end Determine CC₅₀ Value plot->end

Workflow for Cytotoxicity (CC₅₀) Assay.

Logical Relationship: Efficacy & Selectivity Assessment

The ultimate goal of these assays is not just to measure potency but to ensure the compound is selectively toxic to the parasite. The Selectivity Index (SI) is a critical parameter derived from these cell-based assays that guides further drug development.

Selectivity_Logic cluster_assays Primary Cell-Based Assays cluster_outputs Assay Outputs assay1 Parasite Growth Inhibition Assay (Protocol 1) output1 EC₅₀ Value (Potency against Parasite) assay1->output1 assay2 Human Cell Cytotoxicity Assay (Protocol 3) output2 CC₅₀ Value (Toxicity to Human Cells) assay2->output2 calc Calculation output1->calc output2->calc si Selectivity Index (SI) = CC₅₀ / EC₅₀ calc->si decision High SI indicates favorable therapeutic window si->decision

References

Application Notes & Protocols: Utilizing Ine-963 in Plasmodium Life Cycle Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ine-963 is a novel, potent, and fast-acting antimalarial compound belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of derivatives.[1][2][3][4] It has demonstrated significant efficacy against the blood stages of Plasmodium falciparum and Plasmodium vivax, including multi-drug resistant strains.[1] A key characteristic of Ine-963 is its rapid parasite clearance time, comparable to artemisinin, and a high barrier to resistance, making it a promising candidate for single-dose cures for uncomplicated malaria.[1][2][3][5] While its precise molecular target remains under investigation, its novel mechanism of action distinguishes it from existing antimalarial drugs.[1][6][7] These application notes provide a comprehensive overview of Ine-963's activity and detailed protocols for its use in Plasmodium life cycle studies.

Data Presentation

The following tables summarize the in vitro efficacy, selectivity, and pharmacokinetic properties of Ine-963.

Table 1: In Vitro Efficacy of Ine-963 against Plasmodium Species

ParameterPlasmodium Strain/IsolateEC50 (nM)Reference
Blood Stage Growth InhibitionP. falciparum 3D73.0 - 6.0[1][8]
P. falciparum Clinical Isolates (Uganda)0.4[8]
P. falciparum Clinical Isolates (Brazil)2.0[8]
P. vivax Clinical Isolates (Brazil)3.0[8]
Drug-Resistant P. falciparum Lines (>15)0.5 - 15[1]

Table 2: In Vitro Selectivity and Cytotoxicity of Ine-963

AssayCell Line/TargetIC50 / CC50 (µM)Selectivity Fold (vs. P. falciparum 3D7)Reference
CytotoxicityHepG26.7~1117 - 2233[8]
K5626.0~1000 - 2000[8]
MT44.9~817 - 1633[8]
Human Kinase InhibitionHaspin5.51~918 - 1837[1][8]
FLT33.60~600 - 1200[1][8]
PIK3CA>50.0>8333[9]
PIM1>50.0>8333[9]

Table 3: Pharmacokinetic Properties of Ine-963

SpeciesDoseT1/2 (Half-life)Key FindingsReference
Rat10 mg/kg p.o.20.4 hFavorable oral exposure.[9]
Human (predicted)N/A~60 hLow clearance and high volume of distribution, supporting potential for single-dose cures.[9]
Mouse (SCID)30 mg/kg p.o.N/ASingle dose was fully curative.[1][2][3][5][10]

Experimental Protocols

Protocol 1: In Vitro Plasmodium falciparum Blood-Stage Growth Inhibition Assay

This protocol is designed to determine the 50% effective concentration (EC50) of Ine-963 against asexual blood stages of P. falciparum.

Materials:

  • Ine-963 stock solution (in DMSO)

  • Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • Synchronized P. falciparum ring-stage culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris-HCl, EDTA, saponin, and Triton X-100)

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of Ine-963 in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a negative control (uninfected red blood cells).

  • Add the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the cells by adding lysis buffer containing SYBR Green I.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate EC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

Protocol 2: In Vitro Parasite Viability Assay (Parasite Reduction Ratio Assay)

This protocol quantifies the rate of parasite killing by Ine-963.

Materials:

  • Ine-963

  • Synchronized late-stage trophozoite/schizont culture of P. falciparum 3D7

  • Complete culture medium

  • 96-well plates

  • Limiting dilution series materials

Methodology:

  • Expose a synchronized parasite culture to Ine-963 at a concentration equivalent to 10x its EC50.

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), wash the parasites to remove the compound.

  • Perform a limiting dilution series in a 96-well plate to determine the number of viable parasites remaining at each time point.

  • Culture the diluted parasites for 21 days.

  • Determine the presence or absence of parasite growth in each well.

  • Calculate the parasite reduction ratio (PRR) to assess the log reduction in viable parasites over time. Ine-963 has been shown to clear viable parasites within 24 hours.[1]

Visualizations

Diagram 1: Plasmodium Life Cycle and the Target Stage of Ine-963

Plasmodium_Life_Cycle cluster_human Human Host cluster_mosquito Mosquito Host Liver Stage Liver Stage Blood Stage Blood Stage Liver Stage->Blood Stage Merozoites release Gametocytes Gametocytes Blood Stage->Gametocytes Differentiation Mosquito Bite 2 Transmission Gametocytes->Mosquito Bite 2 Gametocytes Ingestion Gametocytes Ingestion Oocyst Oocyst Gametocytes Ingestion->Oocyst Fertilization Sporozoites Sporozoites Oocyst->Sporozoites Sporogony Mosquito Bite 1 Infection Sporozoites->Mosquito Bite 1 Mosquito Bite 1->Liver Stage Mosquito Bite 2->Gametocytes Ingestion Ine963 Ine-963 This compound->Blood Stage Inhibits

Caption: Ine-963 acts on the asexual blood stage of the Plasmodium life cycle.

Diagram 2: Experimental Workflow for Ine-963 Efficacy Testing

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model Parasite Culture P. falciparum Culture (Synchronized Rings) Drug Treatment Ine-963 Serial Dilution Parasite Culture->Drug Treatment Incubation 72h Incubation Drug Treatment->Incubation Growth Assay SYBR Green Assay Incubation->Growth Assay EC50 Determination EC50 Calculation Growth Assay->EC50 Determination Mouse Model P. falciparum-infected SCID Mouse This compound Dosing Single Oral Dose (e.g., 30 mg/kg) Mouse Model->this compound Dosing Parasitemia Monitoring Monitor Parasitemia This compound Dosing->Parasitemia Monitoring Efficacy Assessment Assess Curative Potential Parasitemia Monitoring->Efficacy Assessment Signaling_Pathway This compound This compound Unknown Target Unknown Molecular Target in Plasmodium This compound->Unknown Target Binds/Inhibits Downstream Effects Disruption of Essential Parasite Processes Unknown Target->Downstream Effects Parasite Death Rapid Parasite Clearance Downstream Effects->Parasite Death

References

Application Notes and Protocols for Ine-963 in Malaria Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ine-963 is a potent and fast-acting antimalarial compound with a novel mechanism of action, demonstrating a high barrier to resistance.[1][2][3] Developed by the Novartis Institute for Tropical Diseases, this compound is a derivative of 5-aryl-2-amino-imidazothiadiazole (ITD) and has advanced to clinical trials.[4][5] These application notes provide a comprehensive overview of Ine-963's activity and detailed protocols for its use in studying drug resistance in Plasmodium falciparum.

Ine-963 exhibits potent, single-digit nanomolar activity against both drug-sensitive and multidrug-resistant P. falciparum strains, as well as clinical isolates of P. falciparum and P. vivax.[6][7] Notably, attempts to generate resistant parasite lines to Ine-963 in vitro have been unsuccessful, highlighting its potential to overcome existing antimalarial drug resistance.[1][6] Its rapid parasite clearance, comparable to artemisinins, and long half-life suggest the potential for a single-dose cure for uncomplicated malaria.[1][2][6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and selectivity of Ine-963 against various Plasmodium strains and human cell lines.

Table 1: In Vitro Activity of Ine-963 against Plasmodium falciparum Strains

Parasite StrainEC50 (nM)Resistance Profile
3D73.0 - 6.0Drug-Sensitive
>15 Drug-Resistant Lines0.5 - 15Multidrug-Resistant

Data compiled from multiple experiments.[6]

Table 2: In Vitro Activity of Ine-963 against Clinical Isolates

Parasite SpeciesOriginEC50 (nM)
P. falciparumBrazil2.0
P. vivaxBrazil3.0
P. falciparumUganda0.4

[7]

Table 3: In Vitro Selectivity and Cytotoxicity of Ine-963

Human Cell LineCC50 (µM)Target/Assay
HepG26.7Cytotoxicity
K5626.0Cytotoxicity
MT44.9Cytotoxicity
Haspin Kinase5.5IC50 (Kinase Inhibition)
FLT3 Kinase3.6IC50 (Kinase Inhibition)

[7]

Experimental Protocols

In Vitro Drug Susceptibility Assay using SYBR Green I

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of Ine-963 against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II)

  • Human erythrocytes (O+)

  • Ine-963 stock solution (in DMSO)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of Ine-963 in complete culture medium in a 96-well plate. Include drug-free wells as controls.

  • Prepare a parasite culture suspension of 2% parasitemia and 2% hematocrit.

  • Add the parasite suspension to each well of the 96-well plate.

  • Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader.

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment in a P. berghei-Infected Mouse Model

This protocol outlines a 4-day suppressive test to evaluate the in vivo efficacy of Ine-963.

Materials:

  • Plasmodium berghei ANKA strain

  • Female Swiss albino mice (6-8 weeks old)

  • Ine-963 formulation for oral administration

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intravenously with 1x10^7 P. berghei-parasitized red blood cells on Day 0.

  • Randomly group the infected mice.

  • Administer Ine-963 orally once daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group. A single 30 mg/kg dose has been shown to be curative in a P. falciparum-humanized mouse model.[2][3][6][8]

  • On Day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by light microscopy.

  • Calculate the percent inhibition of parasite growth compared to the vehicle-treated control group.

In Vitro Parasite Reduction Ratio (PRR) Assay

This assay determines the rate of parasite killing by Ine-963.

Materials:

  • Synchronized P. falciparum culture

  • Complete culture medium

  • Ine-963

  • 96-well plates

  • Microscope

  • Giemsa stain

Procedure:

  • Initiate a synchronized culture of P. falciparum at 0.5% parasitemia and 2% hematocrit.

  • Expose the culture to Ine-963 at a concentration of 10x the IC50.

  • At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect an aliquot of the parasite culture.

  • Wash the parasites to remove the drug.

  • Perform a limiting dilution of the washed parasites in a 96-well plate with fresh red blood cells and complete medium.

  • Incubate the plates for 21-28 days.

  • Determine the wells positive for parasite growth by microscopy.

  • Back-calculate the number of viable parasites at each time point.

  • The parasite reduction ratio is the fold-reduction in viable parasites over a 48-hour period. Ine-963 has been shown to clear parasites in less than 24 hours in vitro.[1][6]

Visualizations

Drug_Discovery_Workflow cluster_discovery Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization (Ine-963) Lead Optimization (Ine-963) Lead Generation->Lead Optimization (Ine-963) In Vitro Studies In Vitro Studies Lead Optimization (Ine-963)->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Toxicology Toxicology In Vivo Studies->Toxicology Phase 1 Phase 1 Toxicology->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3

Caption: Drug discovery and development workflow for Ine-963.

In_Vitro_Screening_Workflow Start Start Prepare Drug Dilutions Prepare Drug Dilutions Start->Prepare Drug Dilutions Add Parasite Culture Add Parasite Culture Prepare Drug Dilutions->Add Parasite Culture Incubate (72h) Incubate (72h) Add Parasite Culture->Incubate (72h) Add SYBR Green Lysis Buffer Add SYBR Green Lysis Buffer Incubate (72h)->Add SYBR Green Lysis Buffer Incubate (1h, Dark) Incubate (1h, Dark) Add SYBR Green Lysis Buffer->Incubate (1h, Dark) Read Fluorescence Read Fluorescence Incubate (1h, Dark)->Read Fluorescence Data Analysis (IC50) Data Analysis (IC50) Read Fluorescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: In vitro drug susceptibility screening workflow.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Ine-963

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ine-963 is a potent, fast-acting antimalarial compound identified through a phenotype-based high-throughput screening (HTS) campaign.[1][2][3][4][5] It belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical series and demonstrates significant activity against the blood stage of Plasmodium falciparum (Pf), the parasite responsible for the most severe form of malaria.[1][2][3] Notably, Ine-963 exhibits a high barrier to resistance and has the potential for a single-dose cure for uncomplicated malaria.[1][3][6][7] Currently, it is undergoing Phase 1 clinical trials.[1][3][6][7]

These application notes provide a comprehensive overview of the high-throughput screening assays utilized in the discovery and characterization of Ine-963, along with detailed protocols for their implementation.

Mechanism of Action and Signaling Pathway

The precise molecular target and mechanism of action of Ine-963 have not yet been fully elucidated.[1][8] However, its discovery through a phenotypic screen and its efficacy against numerous drug-resistant P. falciparum strains suggest a novel mechanism of action.[1][2] While Ine-963 shows some inhibitory activity against human kinases such as Haspin and FLT3 at micromolar concentrations, its potent antiplasmodial activity occurs at nanomolar concentrations, indicating a high degree of selectivity for the parasite target.[9]

The proposed discovery and action pathway for Ine-963 is depicted below:

G cluster_discovery Discovery Phase cluster_action Mechanism of Action HTS High-Throughput Phenotypic Screen ITD_series 5-aryl-2-amino- imidazothiadiazole (ITD) Series HTS->ITD_series Identified Lead_opt Lead Optimization ITD_series->Lead_opt Selected for Ine963 Ine-963 Lead_opt->this compound Resulted in Ine963_action Ine-963 Unknown_target Unknown Parasite Target Ine963_action->Unknown_target Binds to Growth_inhibition Blood-Stage P. falciparum Growth Inhibition Unknown_target->Growth_inhibition Leads to

Discovery and Proposed Mechanism of Action of Ine-963.

Data Presentation

The following tables summarize the in vitro efficacy, selectivity, and cytotoxicity of Ine-963.

Table 1: In Vitro Antiplasmodial Activity of Ine-963

Parasite Strain/Isolate EC50 (nM)
P. falciparum 3D73.0 - 6.0[1][9]
P. falciparum and P. vivax Brazilian isolates2.0 and 3.0, respectively[9]
P. falciparum Uganda isolates0.4[9]
>15 drug-resistant P. falciparum cell lines0.5 - 15[1]

Table 2: In Vitro Human Kinase Inhibition and Cytotoxicity of Ine-963

Target/Cell Line IC50/CC50 (µM)
Haspin Kinase5.5[9]
FLT3 Kinase3.6[9]
HepG2 (human liver carcinoma)6.7[9]
K562 (human myelogenous leukemia)6.0[9]
MT4 (human T-cell leukemia)4.9[9]

Experimental Protocols

High-Throughput Phenotypic Screening for P. falciparum Growth Inhibition

This protocol outlines the foundational HTS assay used for the initial identification of the ITD series, from which Ine-963 was developed.

G start Start plate_prep Prepare 384-well plates with test compounds start->plate_prep parasite_dispense Dispense synchronized ring-stage parasites into plates plate_prep->parasite_dispense parasite_culture Culture P. falciparum (e.g., 3D7 strain) parasite_culture->parasite_dispense incubation Incubate for 72 hours under standard conditions parasite_dispense->incubation lysis_reagent Add lysis buffer containing a luciferase substrate incubation->lysis_reagent read_plate Measure luminescence (proportional to parasite ATP) lysis_reagent->read_plate data_analysis Analyze data to determine percent growth inhibition and EC50 read_plate->data_analysis end End data_analysis->end

Workflow for P. falciparum Growth Inhibition HTS Assay.

Methodology:

  • Compound Plating: Test compounds, including Ine-963 as a control, are serially diluted and dispensed into 384-well microplates.

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in a complete medium under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Assay Initiation: Synchronized ring-stage parasites are added to the compound-containing plates to a final parasitemia of 0.5% and a hematocrit of 2.5%.

  • Incubation: Assay plates are incubated for 72 hours under standard culture conditions to allow for parasite maturation.

  • Lysis and Signal Detection: A lytic agent containing a substrate for parasite lactate dehydrogenase (pLDH) or a luciferase-based reagent to measure parasite ATP is added to each well.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader. The signal is proportional to parasite viability.

  • Data Analysis: The percentage of growth inhibition is calculated relative to vehicle-treated controls. EC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic model.

In Vitro Kinase Selectivity Assay

This protocol is used to assess the off-target effects of compounds like Ine-963 on human kinases.

Methodology:

  • Assay Preparation: A panel of purified human kinases is prepared. For Ine-963, a broad panel of over 400 human kinases can be used, with a particular focus on Haspin and FLT3.[1]

  • Compound Addition: Ine-963 is added to the kinase reaction buffer at a high concentration (e.g., 10 µM) for initial screening, followed by serial dilutions for IC₅₀ determination.[1]

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.

  • Signal Detection: The reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as AlphaScreen, Lance, or radiometric assays. For example, a luminescence-based signal can be detected using streptavidin donor beads and an anti-phospho-histone antibody.[2]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to controls. IC₅₀ values are determined from the dose-response curves.

Cytotoxicity Assay

This protocol is essential for determining the therapeutic window of a compound by comparing its potency against the parasite to its toxicity against human cells.

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2, K562, MT4) are cultured under standard conditions in appropriate media.[9]

  • Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with serial dilutions of Ine-963.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a metabolic indicator such as resazurin or a cell proliferation reagent like CellTiter-Glo.

  • Data Acquisition: The fluorescence or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated, and the 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

References

Application Notes and Protocols: Ine-963 in Combination Antimalarial Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical profile of Ine-963 and outline protocols for evaluating its potential in combination with other antimalarial drugs. Given that Ine-963 is currently in early-stage clinical development, the following information is based on its established preclinical data as a monotherapy and standard methodologies for assessing antimalarial drug combinations.

Introduction to Ine-963

Ine-963 is a novel, potent, and fast-acting blood-stage antimalarial agent with a long duration of action.[1][2] Developed by the Novartis Institute for Tropical Diseases in collaboration with Medicines for Malaria Venture, it belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class.[1][3] Preclinical studies have demonstrated its high potency against a wide range of Plasmodium falciparum strains, including those resistant to current artemisinin-based combination therapies (ACTs).[1] Its novel, yet-to-be-identified, mechanism of action and high barrier to resistance make it a promising candidate for the next generation of antimalarial combination therapies.[1][4]

The rationale for investigating Ine-963 in combination therapies is rooted in the current strategy for malaria treatment, which relies on combining drugs with different mechanisms of action to enhance efficacy and delay the development of resistance.[5] The fast parasite clearance kinetics of Ine-963, comparable to artemisinins, combined with its long half-life, suggests it could be a valuable partner drug.[1][5]

Preclinical Profile of Ine-963 Monotherapy

The following tables summarize the key preclinical efficacy data for Ine-963 as a monotherapy. This data provides the basis for its consideration in combination regimens.

Table 1: In Vitro Activity of Ine-963 against P. falciparum

ParameterValueReference Strain/IsolatesCitation
EC50 (3D7 Strain) 3.0–6.0 nMP. falciparum 3D7[1]
EC50 (Clinical Isolates) 0.01–7.0 nMP. falciparum and P. vivax from Brazil and Uganda[1]
EC50 (Drug-Resistant Strains) 0.5–15 nM>15 drug-resistant P. falciparum cell lines[1]
Parasite Clearance Time (in vitro) <24 hoursP. falciparum 3D7[1]
Parasite Reduction Ratio (in vitro) >8.0 (at 10 x EC50)P. falciparum 3D7[1]

Table 2: In Vivo Efficacy of Ine-963 in a Mouse Model

Animal ModelDosageOutcomeCitation
Pf-humanized SCID mouse Single dose of 30 mg/kgFully curative[1][3][6]

Protocols for Evaluating Ine-963 in Combination Therapy

The following are standard, detailed protocols for the in vitro and in vivo assessment of antimalarial drug combinations that can be applied to Ine-963.

In Vitro Synergy Testing: Checkerboard Assay

This protocol is designed to determine the interaction between Ine-963 and a partner drug (e.g., artemisinin derivatives, lumefantrine) against P. falciparum in vitro.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout & Analysis prep_parasites Prepare synchronized P. falciparum culture (ring stage, 1% parasitemia) add_parasites Add parasite culture to each well prep_parasites->add_parasites prep_drugs Prepare serial dilutions of Ine-963 and partner drug plate_setup Dispense drug dilutions into a 96-well plate in a checkerboard format prep_drugs->plate_setup plate_setup->add_parasites incubation Incubate for 72 hours add_parasites->incubation readout Measure parasite growth (e.g., SYBR Green assay) incubation->readout calc_fic Calculate Fractional Inhibitory Concentration (FIC) readout->calc_fic isobologram Generate isobologram to determine interaction (synergy, additivity, antagonism) calc_fic->isobologram

Caption: Workflow for in vitro checkerboard synergy assay.

  • Parasite Culture:

    • Maintain asynchronous P. falciparum (e.g., 3D7 or a resistant strain) in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • Synchronize the parasite culture to the ring stage using sorbitol treatment.

    • Adjust the parasitemia to 1% and hematocrit to 2% for the assay.

  • Drug Preparation:

    • Prepare stock solutions of Ine-963 and the partner drug in DMSO.

    • Create a series of 2-fold serial dilutions for each drug in culture medium, starting from a concentration of at least 8-fold the known IC50 of each drug.

  • Assay Plate Setup:

    • In a 96-well microtiter plate, dispense the diluted Ine-963 along the x-axis and the partner drug along the y-axis.

    • The final plate should contain wells with each drug alone, combinations of both drugs at various concentrations, and drug-free control wells.

  • Incubation and Readout:

    • Add the synchronized parasite culture to each well.

    • Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

    • After incubation, lyse the red blood cells and quantify parasite DNA using a fluorescent dye such as SYBR Green I.

    • Measure fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

    • Determine the Fractional Inhibitory Concentration (FIC) for each combination using the formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)

    • The interaction is defined as:

      • Synergy: FIC ≤ 0.5

      • Additivity: 0.5 < FIC ≤ 4.0

      • Antagonism: FIC > 4.0

    • Visualize the data by plotting an isobologram.

In Vivo Efficacy of Combination Therapy

This protocol describes the evaluation of Ine-963 in combination with a partner drug in a murine malaria model.

G cluster_setup Model Setup cluster_treatment Treatment cluster_followup Follow-up & Analysis infect_mice Infect mice (e.g., SCID) with P. falciparum monitor_parasitemia Monitor parasitemia daily until it reaches ~1% infect_mice->monitor_parasitemia group_mice Randomize mice into treatment groups: - Vehicle control - Ine-963 alone - Partner drug alone - Combination therapy monitor_parasitemia->group_mice administer_drugs Administer drugs orally for a defined period (e.g., 4 days) group_mice->administer_drugs monitor_outcome Monitor parasitemia and survival for 30 days administer_drugs->monitor_outcome analyze_data Analyze data for: - Parasite clearance rate - Mean survival time - Cure rate monitor_outcome->analyze_data

Caption: Workflow for in vivo combination therapy study.

  • Animal Model:

    • Use immunodeficient mice (e.g., SCID or NOD-scid IL2Rγnull) engrafted with human erythrocytes.

    • Infect the mice intravenously with P. falciparum.

  • Parasitemia Monitoring:

    • Starting three days post-infection, monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.

  • Treatment:

    • When parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment groups:

      • Group 1: Vehicle control

      • Group 2: Ine-963 monotherapy

      • Group 3: Partner drug monotherapy

      • Group 4: Ine-963 and partner drug in combination

    • Administer the drugs (e.g., by oral gavage) for a specified duration (e.g., 4 days). Dosages should be based on prior monotherapy efficacy studies.

  • Outcome Assessment:

    • Continue to monitor parasitemia daily during treatment and then periodically for up to 30 days to check for recrudescence.

    • Monitor the overall health and survival of the mice.

    • The primary endpoints are the rate of parasite clearance, the proportion of mice cured (no parasitemia by day 30), and the mean survival time.

Potential Signaling Pathways and Drug Action

While the precise molecular target of Ine-963 is unknown, its fast-acting nature suggests it may target a crucial parasite process. Combination therapy aims to attack the parasite through multiple, independent pathways.

G cluster_parasite Plasmodium falciparum Processes cluster_drugs Antimalarial Drug Action hemoglobin Hemoglobin Degradation dna_synthesis DNA/RNA Synthesis protein_synthesis Protein Synthesis unknown_pathway Unknown Pathway (Target of Ine-963) artemisinin Artemisinin (Heme activation, oxidative stress) artemisinin->hemoglobin lumefantrine Lumefantrine (Heme detoxification inhibition) lumefantrine->hemoglobin ine963 Ine-963 (Novel Mechanism) This compound->unknown_pathway

Caption: Potential targets of a hypothetical Ine-963 combination therapy.

Conclusion and Future Directions

Ine-963 holds significant promise as a component of future antimalarial combination therapies due to its potent, fast-acting, and long-lasting profile, as well as its activity against resistant parasites. The protocols outlined here provide a framework for the systematic evaluation of Ine-963 in combination with existing and novel antimalarial agents. As Ine-963 advances through clinical trials, data from human studies will be crucial to confirm its role in the next generation of malaria treatments. A platform study is currently underway to evaluate Ine-963 as both a monotherapy and in combination with other antimalarials in patients with uncomplicated malaria.

References

Application Notes and Protocols for Ine-963: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the potent antimalarial agent, Ine-963. The following protocols and data are intended to ensure the integrity and proper handling of Ine-963 in a laboratory setting.

Overview of Ine-963 Stability

Ine-963 is a 5-aryl-2-amino-imidazothiadiazole derivative developed as a fast-acting blood-stage antimalarial.[1] During the lead optimization process, chemical stability was a key consideration. A precursor compound in the same series was noted to degrade in DMSO stock solution over time.[2] The chemical structure of Ine-963 was specifically designed to enhance stability by mitigating a putative degradation pathway involving tautomerization and subsequent nucleophilic cyclization observed in earlier analogs.[2][3] This targeted modification has resulted in a compound with increased chemical stability, suitable for clinical development.[2]

Recommended Storage Conditions

Proper storage is critical to prevent degradation and ensure the long-term viability of Ine-963. The following conditions are recommended based on available data.

Table 1: Recommended Storage Conditions for Ine-963

FormStorage TemperatureDurationSpecial Instructions
Solid (Powder)4°CNot specifiedProtect from light.[4]
Solid (Powder)-20°C≥ 2 years
In Solvent-20°C1 monthProtect from light.[4]
In Solvent-80°C6 monthsProtect from light.[4]

Handling and Dissolution Protocols

Ine-963 is a solid, described as a white to off-white powder.[4] Adherence to proper dissolution protocols is essential for accurate experimental results.

Protocol 1: Preparation of a Stock Solution in DMSO

  • Allow the vial of solid Ine-963 to equilibrate to room temperature before opening.

  • Add the desired volume of dimethyl sulfoxide (DMSO) to the vial to achieve the target concentration.

  • If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[4]

Protocol 2: Preparation of Formulations for In Vivo Studies

The following are examples of solvent systems that have been used to prepare Ine-963 for administration. These protocols aim to achieve a clear solution at a concentration of at least 2.5 mg/mL.[4]

  • Option A: PEG300/Tween-80 Formulation

    • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Add the vehicle to the solid Ine-963 and vortex or sonicate until a clear solution is obtained.[4]

  • Option B: SBE-β-CD Formulation

    • Prepare the vehicle by mixing 10% DMSO and 90% (20% SBE-β-CD in Saline).

    • Add the vehicle to the solid Ine-963 and vortex or sonicate until a clear solution is obtained.[4]

  • Option C: Corn Oil Formulation

    • Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.

    • Add the vehicle to the solid Ine-963 and vortex or sonicate until a clear solution is obtained.[4]

Putative Degradation Pathway of the Imidazothiadiazole Scaffold

The chemical stability of the 5-aryl-2-amino-imidazothiadiazole (ITD) scaffold, from which Ine-963 is derived, was a focus of its development. A putative degradation mechanism for a precursor compound was identified, which Ine-963 is designed to resist.[2][3] The diagram below illustrates this proposed pathway. The key modification in Ine-963, the replacement of a hydrogen on the 2-amino linker, prevents the initial tautomerization step, thereby enhancing stability.[2]

G cluster_pathway Degradation Pathway cluster_ine963 Ine-963 Modification A Precursor ITD Scaffold (Tautomer A) B Spiro-cycle Intermediate (Intermediate B) A->B Nucleophilic cyclization This compound Ine-963 (Stable Structure) C Degradation Product (Product C/D) B->C Rearrangement Block Prevents Tautomerization

Caption: Putative degradation pathway of the precursor scaffold and the stabilizing effect of the Ine-963 structure.

Experimental Workflow for Stability Assessment

To ensure the integrity of Ine-963 during experimental use, its stability under specific laboratory conditions can be assessed using the following general workflow. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time.

Protocol 3: General Workflow for HPLC-Based Stability Assessment

  • Preparation of Standards:

    • Prepare a stock solution of Ine-963 in a suitable solvent (e.g., DMSO) at a known concentration.

    • Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Forced Degradation Study (Stress Conditions):

    • Acid/Base Hydrolysis: Incubate Ine-963 solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Oxidative Degradation: Treat Ine-963 solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Store solutions of Ine-963 at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose solutions of Ine-963 to UV and visible light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition.

    • Neutralize the acid/base-stressed samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Quantify the peak area of the intact Ine-963 and any new peaks that appear, which may represent degradation products.

  • Data Interpretation:

    • Calculate the percentage of Ine-963 remaining at each time point under each stress condition.

    • Determine the rate of degradation and identify the conditions under which the compound is least stable.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Ine-963 Stock Solution prep_stress Aliquot for Stress Conditions prep_stock->prep_stress acid Acidic base Basic heat Thermal light Photolytic oxid Oxidative sampling Sample at Time Points acid->sampling base->sampling heat->sampling light->sampling oxid->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: General experimental workflow for assessing the stability of Ine-963 under forced degradation conditions.

References

INE-963: A Comprehensive Guide to Sourcing and Application in Preclinical Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sourcing and utilization of INE-963, a potent, fast-acting antimalarial agent, for research purposes. INE-963 has demonstrated significant potential as a single-dose cure for uncomplicated malaria.[1] This guide is intended to equip researchers with the necessary information to procure and effectively use this compound in a laboratory setting.

Introduction to INE-963

INE-963 is a novel compound belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of antimalarials.[2][3] It was identified through a phenotype-based high-throughput screening and has undergone extensive preclinical evaluation.[2][3] INE-963 acts on the blood-stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] While its precise molecular target is still under investigation, it exhibits a novel mechanism of action with a high barrier to resistance.[2]

Chemical Properties:

PropertyValue
Molecular FormulaC₁₉H₂₆N₆O₂S
Molecular Weight402.51 g/mol
AppearanceWhite to off-white solid
CAS Number2640567-43-5

Sourcing and Procurement of Research-Grade INE-963

For research purposes, INE-963 can be procured from several commercial suppliers specializing in chemical reagents and bioactive compounds. It is crucial to ensure the purity and quality of the compound for reliable and reproducible experimental results.

Recommended Suppliers:

  • MedChemExpress: Offers INE-963 for research use only.[1]

  • TargetMol: Provides INE-963 with specified catalog numbers.

When placing an order, it is advisable to request a Certificate of Analysis (CoA) to verify the compound's identity and purity.

Storage and Handling:

  • Solid Form: Store at 4°C, protected from light.[1]

  • In Solvent: For long-term storage, dissolve in a suitable solvent (e.g., DMSO) and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

In Vitro Activity and Protocols

INE-963 has demonstrated potent activity against various strains of Plasmodium, including drug-resistant lines.

Summary of In Vitro Activity
ParameterValueReference
EC₅₀ vs. P. falciparum (3D7 strain) 3-6 nM[1]
EC₅₀ vs. P. falciparum & P. vivax (Brazilian isolates) 2 nM & 3 nM, respectively[1]
EC₅₀ vs. P. falciparum (Ugandan isolates) 0.4 nM[1]
EC₅₀ vs. >15 drug-resistant P. falciparum cell lines 0.5-15 nM[2]
IC₅₀ vs. Human Kinase (Haspin) 5.5 µM[1]
IC₅₀ vs. Human Kinase (FLT3) 3.6 µM[1]
CC₅₀ (HepG2 cells) 6.7 µM[1]
CC₅₀ (K562 cells) 6.0 µM[1]
CC₅₀ (MT4 cells) 4.9 µM[1]
Detailed Protocol: In Vitro P. falciparum Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)

This protocol is a standard method to determine the 50% effective concentration (EC₅₀) of an antimalarial compound against the asexual blood stages of P. falciparum. The assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which is indicative of parasite growth.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 with appropriate supplements)

  • Human erythrocytes (O⁺)

  • 96-well microtiter plates

  • INE-963 stock solution (in DMSO)

  • [³H]-hypoxanthine

  • Cell harvester

  • Scintillation counter

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator (37°C)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of INE-963 in complete culture medium in a 96-well plate. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve.

    • Include drug-free wells as a negative control (100% parasite growth) and wells with uninfected erythrocytes as a background control.

  • Parasite Preparation:

    • Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.[2]

    • Adjust the parasitemia to 0.5% and the hematocrit to 2.5% in complete culture medium.

  • Assay Incubation:

    • Add 200 µL of the parasite suspension to each well of the plate containing the diluted compound.

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with the specialized gas mixture.

  • Radiolabeling:

    • After the initial 48-hour incubation, add 0.5 µCi of [³H]-hypoxanthine to each well.

    • Return the plate to the incubator for an additional 24 hours.

  • Harvesting and Measurement:

    • Freeze the plate at -20°C to lyse the erythrocytes.

    • Thaw the plate and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

    • Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The counts per minute (CPM) are proportional to parasite growth.

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

    • Determine the EC₅₀ value by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic regression).

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare INE-963 Serial Dilutions Incubation Incubate with Compound (48h) Compound_Prep->Incubation Parasite_Prep Synchronize & Prepare P. falciparum Culture Parasite_Prep->Incubation Labeling Add [3H]-hypoxanthine (24h) Incubation->Labeling Harvesting Harvest & Measure Radioactivity Labeling->Harvesting Data_Analysis Calculate EC50 Harvesting->Data_Analysis

Workflow for the in vitro P. falciparum growth inhibition assay.

In Vivo Efficacy and Protocols

INE-963 has demonstrated significant efficacy in mouse models of malaria, leading to complete parasite clearance.

Summary of In Vivo Efficacy
Animal ModelDosageAdministrationResultReference
P. falciparum-infected humanized SCID mice30 mg/kgSingle oral doseFully curative[2]
P. falciparum-infected humanized SCID mice30 mg/kg4 oral doses99% parasitemia reduction[1]
Detailed Protocol: In Vivo Efficacy Study in a P. falciparum-infected Humanized SCID Mouse Model

This protocol describes the evaluation of the in vivo efficacy of INE-963 in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum.

Materials:

  • NOD-SCID IL-2Rγnull (NSG) mice (female, 22-28 g)

  • Human erythrocytes

  • P. falciparum 3D7 strain

  • INE-963

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose and 0.5% Tween 80 in water)[2]

  • Flow cytometer

  • Microscope

  • Giemsa stain

Procedure:

  • Animal Preparation:

    • Engraft female NSG mice with human erythrocytes. Successful engraftment is confirmed when >40% of peripheral erythrocytes are of human origin.[2]

  • Infection:

    • Infect the humanized mice intravenously with P. falciparum-infected erythrocytes (e.g., 0.3 mL of 1.17 x 10⁸ parasitized erythrocytes/mL).[2]

  • Treatment:

    • Seventy-two hours post-infection, when parasitemia reaches approximately 1-2%, randomly allocate mice to treatment and control groups.[2]

    • Prepare the INE-963 formulation in the chosen vehicle.

    • Administer INE-963 via oral gavage at the desired dose (e.g., 30 mg/kg).[2] A single dose or a multi-dose regimen can be tested.[2] The control group receives the vehicle only.

  • Monitoring Parasitemia:

    • Collect peripheral blood samples daily.

    • Measure the percentage of infected erythrocytes using flow cytometry and confirm by microscopic examination of Giemsa-stained blood smears.[2]

    • Continue monitoring until parasitemia is below the limit of detection (typically 0.01%) and for an extended period (e.g., up to 60 days) to check for recrudescence.[2]

  • Pharmacokinetic Analysis (Optional):

    • Collect blood samples at various time points post-dosing to measure the concentration of INE-963 in the blood.[2]

  • Data Analysis:

    • Plot parasitemia over time for each treatment group.

    • Calculate the percentage reduction in parasitemia compared to the vehicle control.

    • Determine the curative dose, defined as the dose that leads to complete and permanent clearance of parasites.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Engraftment Engraft SCID Mice with Human Erythrocytes Infection Infect Mice with P. falciparum Engraftment->Infection Randomization Randomize Mice into Groups Infection->Randomization Dosing Administer INE-963 or Vehicle Randomization->Dosing Parasitemia_Monitoring Daily Monitoring of Parasitemia Dosing->Parasitemia_Monitoring Data_Analysis Analyze Parasite Clearance & Cure Rates Parasitemia_Monitoring->Data_Analysis

Workflow for the in vivo efficacy study in a humanized mouse model.

Mechanism of Action and Signaling Pathway

The precise molecular target of INE-963 within the Plasmodium parasite has not yet been fully elucidated.[2][4] However, its rapid parasite-killing kinetics are comparable to those of artemisinin derivatives.[2] INE-963 is active against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.

Malaria_Lifecycle cluster_human Human Host cluster_mosquito Mosquito Vector Liver Liver Stage (Asymptomatic) RBC Blood Stage (Symptomatic) Liver->RBC Merozoite Release RBC->RBC Gametocytes Gametocytes RBC->Gametocytes Differentiation Sporozoites Sporozoites Gametocytes->Sporozoites Transmission Sporozoites->Liver Infection INE963 INE-963 Action This compound->RBC Inhibition

Simplified Malaria Lifecycle and the Target Stage of INE-963.

Conclusion

INE-963 is a promising antimalarial candidate with potent in vitro and in vivo activity. This guide provides researchers with the fundamental information and protocols for the procurement and preclinical evaluation of INE-963. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, contributing to the ongoing efforts in the discovery and development of new antimalarial therapies.

References

Troubleshooting & Optimization

Overcoming solubility issues with Ine-963 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Ine-963 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Ine-963?

A1: The free-base form of Ine-963 is a highly crystalline substance with very low solubility in water, measured at 0.0002 mg/mL.[1] However, its solubility is significantly influenced by pH.

Q2: How does pH affect the solubility of Ine-963?

A2: Ine-963 is a lipophilic base (pKa = 8.7) and shows a dramatic increase in solubility in acidic environments.[1] For instance, its solubility is greater than 2.0 mg/mL in Simulated Gastric Fluid (SGF) at pH 2.0 and 1.3 mg/mL in Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.[1][2] This suggests that using acidified buffers, where appropriate for the experimental system, could be a primary strategy to enhance solubility.

Q3: Is Ine-963 stable in solution?

A3: While Ine-963 itself has been developed to have improved stability, a precursor compound showed degradation in DMSO stock solutions over time.[1] It is recommended to use freshly prepared stock solutions of Ine-963 for optimal results. For storage of stock solutions, keep them at -80°C for up to 6 months or -20°C for 1 month, protected from light.[3]

Q4: What are the key physicochemical and in vitro properties of Ine-963?

A4: A summary of key data for Ine-963 is presented in the tables below.

Data Summary

Table 1: Physicochemical Properties of Ine-963

PropertyValueReference
Molecular FormulaC₁₉H₂₆N₆O₂S[3]
Molecular Weight402.51 g/mol [3]
pKa8.7[1]
log D (pH 7.4)3.1[1]
Aqueous Solubility0.0002 mg/mL[1]
Solubility in SGF (pH 2.0)>2.0 mg/mL[1][2]
Solubility in FaSSIF (pH 6.5)1.3 mg/mL[1][2]

Table 2: In Vitro Potency and Cytotoxicity of Ine-963

AssayCell Line / IsolateParameterValueReference
Antimalarial ActivityP. falciparum 3D7EC₅₀3.0 - 6.0 nM[2]
Antimalarial ActivityP. falciparum & P. vivax (Brazilian isolates)EC₅₀2.0 nM & 3.0 nM[3]
Antimalarial ActivityP. falciparum (Ugandan isolates)EC₅₀0.4 nM[3]
CytotoxicityHepG2CC₅₀6.7 µM[3]
CytotoxicityK562CC₅₀6.0 µM[3]
CytotoxicityMT4CC₅₀4.9 µM[3]

Troubleshooting Guide: Overcoming Solubility Issues

If you observe precipitation or poor solubility of Ine-963 in your in vitro assays, consider the following troubleshooting steps and formulation protocols.

General Troubleshooting Workflow

The following diagram outlines a general workflow for addressing solubility issues with hydrophobic compounds like Ine-963.

A Start: Precipitation observed in aqueous assay buffer B Step 1: Review Compound Properties pKa = 8.7, logD = 3.1 Low aqueous solubility A->B C Step 2: Can assay pH be lowered? (e.g., to pH < 7) B->C D Yes C->D E No C->E F Prepare buffer at lowest tolerable pH for the assay. Re-test solubility. D->F G Step 3: Use Co-Solvents Prepare high-concentration stock in 100% DMSO E->G L Proceed with experiment F->L H Step 4: Test Serial Dilution Dilute DMSO stock into assay buffer. Observe for precipitation. G->H I Precipitation still occurs H->I K Solution is clear H->K J Step 5: Use a Formulation Vehicle (See Protocols 1, 2, & 3) I->J J->L K->L

Caption: Troubleshooting workflow for Ine-963 solubility.

Experimental Protocols for Enhanced Solubility

For challenging in vitro environments where simple DMSO stocks are insufficient, the following formulation vehicles can be used to prepare Ine-963. These are particularly useful for achieving higher concentrations in aqueous media.

Important Considerations:

  • Always add solvents sequentially and ensure the solution is clear before adding the next component.[4]

  • Gentle heating and/or sonication can be used to aid dissolution.[3]

  • Always run a vehicle control in your experiments to account for any effects of the formulation components.

  • The final concentration of DMSO should be kept as low as possible and tested for tolerance in your specific cell-based assay.

Protocol 1: PEG300 / Tween-80 Formulation

This protocol is a common starting point for formulating hydrophobic compounds for in vitro and in vivo studies.

Workflow Diagram

cluster_0 Protocol 1: Step-by-Step A 1. Start with 10% DMSO B 2. Add & Mix 40% PEG300 A->B C 3. Add & Mix 5% Tween-80 B->C D 4. Add & QS 45% Saline C->D E Final Solution (≥ 2.5 mg/mL) D->E

Caption: Workflow for PEG300/Tween-80 formulation.

Methodology:

  • Prepare a high-concentration stock of Ine-963 in 100% DMSO.

  • To create the final working solution, combine the components in the following ratio:

    • 10% DMSO (containing the dissolved Ine-963)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Example Preparation (for 1 mL): a. Take 100 µL of your Ine-963 DMSO stock. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until clear. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

This method has been shown to yield a clear solution with a solubility of at least 2.5 mg/mL (6.21 mM).[3]

Protocol 2: Cyclodextrin-Based Formulation

Sulfobutylether-beta-cyclodextrin (SBE-β-CD) is a modified cyclodextrin used to increase the solubility of poorly water-soluble compounds.

Workflow Diagram

cluster_1 Protocol 2: Step-by-Step A 1. Prepare 20% SBE-β-CD in Saline C 3. Add & QS with 90% (20% SBE-β-CD in Saline) A->C B 2. Start with 10% DMSO B->C D Final Solution (≥ 2.5 mg/mL) C->D

Caption: Workflow for SBE-β-CD formulation.

Methodology:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a high-concentration stock of Ine-963 in 100% DMSO.

  • To create the final working solution, combine the components in the following ratio:

    • 10% DMSO (containing the dissolved Ine-963)

    • 90% of the 20% SBE-β-CD in Saline solution

  • Mix thoroughly until a clear solution is obtained.

This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL (6.21 mM).[3]

Protocol 3: Corn Oil-Based Formulation

For certain applications, a lipid-based formulation may be appropriate.

Methodology:

  • Prepare a high-concentration stock of Ine-963 in 100% DMSO.

  • To create the final working solution, combine the components in the following ratio:

    • 10% DMSO (containing the dissolved Ine-963)

    • 90% Corn Oil

  • Mix thoroughly. This protocol can achieve a solubility of at least 2.5 mg/mL.[3]

Disclaimer: The information provided is for guidance purposes. Researchers should validate these methods within their own experimental setups.

References

Technical Support Center: Optimizing Ine-963 for Parasite Killing Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ine-963. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Ine-963 for parasite killing assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Ine-963 in a parasite killing assay?

A1: For initial experiments, it is recommended to use a concentration range that brackets the known EC50 value of Ine-963 against your parasite species and strain. For Plasmodium falciparum 3D7, the EC50 is in the low nanomolar range, specifically between 3.0 and 6.0 nM.[1][2] A good starting point would be a serial dilution series centered around this value (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM).

Q2: What is the known mechanism of action for Ine-963?

A2: The precise biological target of Ine-963 in parasites has not yet been identified.[1][3] However, its mechanism of action is considered novel due to its effectiveness against multidrug-resistant P. falciparum strains and the high barrier to developing resistance.[1][3]

Q3: How quickly does Ine-963 kill parasites in vitro?

A3: Ine-963 is a potent and fast-acting antimalarial.[1][2] It exhibits "artemisinin-like" killing kinetics, with a parasite clearance time (PCT) of less than 24 hours.[1][4][5][6] The in vitro log parasite reduction ratio (PRR) for Ine-963 is greater than 8.0 at 10 times the EC50 value for P. falciparum 3D7, with no observed lag phase.[1]

Q4: Is Ine-963 selective for parasite cells over mammalian cells?

A4: Yes, Ine-963 demonstrates high selectivity for Plasmodium over human cells.[1][3] It shows approximately a 1000-fold or greater selectivity against multiple human kinase biochemical assays and has respectable margins in various human cell lines used for cytotoxicity assays.[1][3]

Q5: What are the best practices for preparing and storing Ine-963 solutions?

A5: While specific stability data for Ine-963 in all culture media is not extensively published, a related compound showed degradation in a DMSO stock solution over time.[1] It is crucial to prepare fresh solutions of Ine-963 for each experiment whenever possible. If stock solutions are prepared in DMSO, they should be stored at -20°C or -80°C and protected from light.[2] For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to the parasites. For in vivo studies, specific formulation protocols involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been described to achieve a clear solution.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low parasite killing observed 1. Ine-963 concentration is too low. 2. Ine-963 degradation. 3. Parasite strain is less sensitive. 4. Incorrect assay setup. 1. Perform a dose-response experiment with a wider concentration range. 2. Prepare fresh Ine-963 solutions for each experiment. 3. Verify the EC50 for your specific parasite strain. Ine-963 is potent against many drug-resistant lines, with EC50 values ranging from 0.5 to 15 nM. [1][3]4. Review your experimental protocol, including parasite density, incubation time, and readout method.
High variability between replicates 1. Inconsistent Ine-963 dilution. 2. Uneven parasite distribution in assay plates. 3. Edge effects in the microplate. 1. Ensure thorough mixing at each dilution step. 2. Gently swirl the parasite culture before and during plating. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity.
High background signal or noise in the assay 1. Contamination of parasite culture. 2. Issues with the detection reagent (e.g., SYBR Green). 3. High DMSO concentration. 1. Regularly check cultures for microbial contamination. 2. Ensure the detection reagent is properly stored and prepared. 3. Maintain a final DMSO concentration below 0.5%.
Observed cytotoxicity to host cells (if applicable) 1. Ine-963 concentration is too high. 2. Host cell line is particularly sensitive. 1. Perform a cytotoxicity assay on the host cells to determine the CC50 and ensure the concentrations used for the parasite assay are well below this value. The CC50 for Ine-963 against HepG2, K562, and MT4 cell lines are 6.7 µM, 6.0 µM, and 4.9 µM, respectively. [2]2. Consider using a different host cell line if sensitivity is a major concern.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Ine-963 Against Plasmodium Species

Parasite Species/Strain Assay Type EC50 (nM) Reference
P. falciparum 3D7SYBR Green3.0 - 6.0[1]
P. falciparum & P. vivax (Brazilian isolates)Not specified2.0 and 3.0[2]
P. falciparum (Ugandan isolates)Not specified0.4[2]
>15 Drug-Resistant P. falciparum strainsNot specified0.5 - 15[1][3]

Table 2: In Vitro Cytotoxicity of Ine-963 Against Human Cell Lines

Cell Line Assay Type CC50 (µM) Reference
HepG2CellTiter-Glo (72h)6.7[2]
K562Not specified6.0[2]
MT4Not specified4.9[2]

Table 3: In Vitro Kinase Selectivity of Ine-963

Human Kinase IC50 (µM) Reference
Haspin5.51[1][2]
FLT33.60[1][2]
PIK3CA>50.0[1][7]
PIM1>50.0[1][7]

Experimental Protocols

Protocol 1: Standard In Vitro Parasite Growth Inhibition Assay (SYBR Green Method)

This protocol is adapted from established methods for determining the EC50 of antimalarial compounds.[1]

  • Parasite Culture: Maintain a synchronous culture of P. falciparum in RPMI 1640 medium supplemented with 0.5% Albumax II, 200 µM hypoxanthine, and human erythrocytes at 37°C in a 5% CO2 environment.[1]

  • Compound Preparation: Prepare a stock solution of Ine-963 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, add the diluted Ine-963 to parasite cultures (typically at the ring stage with 1-2% parasitemia and 2% hematocrit). Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Readout: Measure fluorescence using a plate reader.

  • Data Analysis: Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Parasite Reduction Ratio (PRR) Assay

This assay determines the rate of parasite killing.[8]

  • Drug Treatment: Incubate a synchronized parasite culture with Ine-963 at a concentration of 10x its EC50.[8]

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), take an aliquot of the culture.[8]

  • Drug Removal: Wash the parasites three times with fresh culture medium to remove the drug.[8]

  • Viable Parasite Quantification: Perform serial dilutions of the washed parasites in a new 96-well plate with fresh red blood cells and culture medium.[8]

  • Regrowth: Incubate the plates for 14-28 days to allow viable parasites to regrow.[9]

  • Readout: Determine the wells with parasite growth using methods like [3H]-hypoxanthine incorporation or microscopy.[9]

  • Calculation: Calculate the number of viable parasites at each time point and determine the parasite reduction ratio.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis ParasiteCulture 1. Parasite Culture AssaySetup 3. Assay Setup ParasiteCulture->AssaySetup CompoundPrep 2. Compound Preparation CompoundPrep->AssaySetup Incubation 4. Incubation (72h) AssaySetup->Incubation LysisStaining 5. Lysis & Staining Incubation->LysisStaining Fluorescence 6. Fluorescence Reading LysisStaining->Fluorescence DataAnalysis 7. Data Analysis (EC50) Fluorescence->DataAnalysis

Caption: Workflow for a typical in vitro parasite killing assay.

Troubleshooting_Flow Start Low/No Parasite Killing CheckConc Is Ine-963 concentration optimal? Start->CheckConc CheckFresh Are Ine-963 solutions fresh? CheckConc->CheckFresh Yes SolutionConc Adjust concentration range CheckConc->SolutionConc No CheckStrain Is the parasite strain sensitivity known? CheckFresh->CheckStrain Yes SolutionFresh Prepare fresh solutions CheckFresh->SolutionFresh No CheckProtocol Is the experimental protocol correct? CheckStrain->CheckProtocol Yes SolutionStrain Verify strain EC50 CheckStrain->SolutionStrain No SolutionProtocol Review and correct protocol CheckProtocol->SolutionProtocol No

Caption: Troubleshooting logic for unexpected assay results.

References

Troubleshooting Ine-963 variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ine-963. The information is designed to help address potential variability in experimental results and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is Ine-963 and what is its primary mechanism of action?

A1: Ine-963 is a potent and fast-acting blood-stage antimalarial agent.[1] It was developed from a series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives identified through phenotypic screening against Plasmodium falciparum.[2] While its precise biological target in the parasite is currently unknown, it demonstrates potent cellular activity and achieves rapid parasite clearance.[3][4] Investigations into its specific mechanism of action are ongoing.[3]

Q2: What is the expected in vitro potency of Ine-963?

A2: Ine-963 typically exhibits low nanomolar potency against various P. falciparum strains. For instance, against the 3D7 strain, EC50 values are generally in the range of 3.0-6.0 nM.[3] It is also effective against drug-resistant cell lines and clinical isolates of P. falciparum and P. vivax, with EC50 values ranging from 0.01 to 15 nM.[3]

Q3: Is Ine-963 stable in solution?

A3: Ine-963 was specifically optimized to have improved chemical stability compared to its parent compounds, which were found to degrade in DMSO stock solutions over time.[3][4] However, as a general best practice, it is recommended to prepare fresh working solutions for each experiment or to minimize the storage time of stock solutions. For storage, keep solutions at -80°C for up to one year.[5]

Q4: How should I dissolve Ine-963 for my experiments?

A4: The solubility of Ine-963 can be a critical factor in obtaining consistent results. For in vitro assays, dissolving Ine-963 in 100% DMSO is a common starting point; using newly opened, hygroscopic DMSO is recommended.[1] For in vivo studies, several formulations can be used to achieve a clear solution at concentrations of ≥ 2.5 mg/mL, including:[1][5]

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is advisable to add solvents sequentially and ensure the compound is fully dissolved at each step.[5]

Troubleshooting In Vitro Assay Variability

Q5: My EC50 values for Ine-963 are higher than expected or vary significantly between experiments. What are the potential causes?

A5: High or variable EC50 values can stem from several factors:

  • Compound Stability: Although Ine-963 has improved stability, prolonged storage of stock solutions, especially at room temperature, could lead to degradation. An earlier compound in this chemical series showed decreased potency over time due to degradation in DMSO stock.[3][4]

  • Solubility Issues: Incomplete dissolution of Ine-963 in your assay medium can lead to a lower effective concentration. Ensure the final DMSO concentration in your assay is not causing precipitation.

  • Parasite Culture Health and Synchronization: The stage of the parasite life cycle can influence drug susceptibility. It is critical to use highly synchronous parasite cultures for consistent results.[6] Assays should be initiated with tightly synchronized ring-stage parasites.

  • Assay Readout and Timing: Different assay methods (e.g., [3H]-hypoxanthine incorporation, SYBR Green, pLDH, or flow cytometry) have inherent variability. The incubation time is also crucial; for Ine-963, a 72-hour incubation is commonly used.[7]

  • Serum/Serum Substitute Effects: The type and batch of serum or serum substitute (like Albumax) can influence parasite growth and compound activity. Some studies have shown that IC50 values for certain antimalarials can be higher in media supplemented with Albumax compared to human serum.[8]

Q6: I am observing inconsistent parasite growth in my control wells. How can I address this?

A6: Inconsistent growth in control wells will directly impact the reliability of your results. Consider the following:

  • Parasitemia and Hematocrit Levels: Ensure you are using optimal starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) levels.[7]

  • Culture Medium Quality: Use freshly prepared RPMI 1640 medium with all necessary supplements.

  • Gas Mixture: Maintain a consistent gas mixture (e.g., 93% N₂, 5% CO₂, and 2% O₂) in your incubation chamber.[9]

  • Red Blood Cell Quality: Use fresh, high-quality red blood cells for your cultures.

Troubleshooting In Vivo Study Variability

Q7: I am seeing high variability in the pharmacokinetic (PK) profile of Ine-963 in my mouse studies. What could be the cause?

A7: Pharmacokinetic variability is a common challenge in preclinical studies. Key factors include:[10][11]

  • Formulation and Administration: Poor solubility or an inappropriate vehicle can lead to variable absorption, especially with oral administration.[10] Ensure Ine-963 is fully dissolved in the vehicle before administration. The use of a consistent, appropriate formulation is critical.

  • Animal Handling and Stress: Stress from handling and dosing can affect the physiological state of the animals and influence drug absorption and metabolism.

  • Mouse Strain: While a study on various marketed drugs found good general agreement of PK parameters across common mouse strains, some strain-dependent differences can exist.[12]

  • Sampling Technique: The method of blood collection can influence results. A consistent, well-practiced technique is important to minimize variability between animals and time points.[13]

Data Presentation

Table 1: In Vitro Efficacy of Ine-963 Against Plasmodium Species

Parasite Strain/IsolateEC50 (nM)Reference
P. falciparum 3D73.0 - 6.0[3]
P. falciparum (Drug-Resistant Lines)0.5 - 15[3]
P. falciparum (Uganda Isolates)0.4[1]
P. falciparum (Brazilian Isolates)2.0[1]
P. vivax (Brazilian Isolates)3.0[1]

Table 2: In Vitro Selectivity and Cytotoxicity of Ine-963

Target/Cell LineIC50 / CC50 (µM)Reference
Haspin Kinase5.5[1]
FLT3 Kinase3.6[1]
HepG2 Cells6.7[1]
K562 Cells6.0[1]
MT4 Cells4.9[1]

Experimental Protocols

Protocol 1: In Vitro P. falciparum Growth Inhibition Assay

This protocol is a generalized method based on common practices for assessing antimalarial drug efficacy.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in RPMI 1640 medium supplemented with human serum or a suitable substitute, at 37°C in a controlled gas environment.

  • Synchronization: Synchronize the parasite culture to the ring stage using methods such as 5% sorbitol treatment. Highly synchronous cultures are crucial for reproducibility.[6]

  • Compound Preparation: Prepare a stock solution of Ine-963 in 100% DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%) to avoid toxicity.

  • Assay Setup: In a 96- or 384-well microtiter plate, add the diluted Ine-963 solutions. Add the synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[7] Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.[7]

  • Readout: Quantify parasite growth using a validated method:

    • [3H]-Hypoxanthine Incorporation: Add [3H]-hypoxanthine for the final 24-48 hours of incubation and measure incorporation using a scintillation counter.[7]

    • DNA Staining: Use a fluorescent dye like DAPI or SYBR Green I to stain parasite DNA and measure fluorescence.[7]

  • Data Analysis: Calculate the percent inhibition of parasite growth for each concentration relative to the positive control. Determine the EC50 value by fitting the data to a dose-response curve.

Protocol 2: Murine Pharmacokinetic Study

This protocol provides a general workflow for assessing the pharmacokinetics of Ine-963 in a mouse model.

  • Animal Model: Use an appropriate mouse strain for your study. House the animals in a controlled environment with a standard diet and water ad libitum.

  • Formulation Preparation: Prepare the dosing formulation of Ine-963. For oral administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the compound is completely dissolved.

  • Administration: Administer Ine-963 to the mice via the desired route (e.g., oral gavage). A typical oral dose for efficacy studies has been 30 mg/kg.[3]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Serial bleeding from the same animal (e.g., via submandibular vein puncture) can reduce inter-animal variability.[13]

  • Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation with an anticoagulant) and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Ine-963 in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

experimental_workflow Ine-963 Efficacy Testing Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_decision Decision Point cluster_outcome Outcome prep Prepare Ine-963 Stock (DMSO) assay Perform Growth Inhibition Assay prep->assay culture Culture & Synchronize P. falciparum culture->assay readout Quantify Growth (e.g., DAPI) assay->readout ec50 Calculate EC50 readout->ec50 pk Calculate PK Parameters decision Potent & Good PK? formulate Prepare Ine-963 Formulation administer Administer to Mouse Model formulate->administer sampling Serial Blood Sampling administer->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis bioanalysis->pk proceed Proceed to Further Studies decision->proceed Yes optimize Optimize/Troubleshoot decision->optimize No

Caption: Experimental workflow for assessing Ine-963 efficacy.

troubleshooting_flow Troubleshooting Experimental Variability start High Variability in Results q_assay_type In Vitro or In Vivo? start->q_assay_type q_ec50 EC50 High/Variable? q_assay_type->q_ec50 In Vitro q_pk PK Profile Variable? q_assay_type->q_pk In Vivo check_solubility Verify Compound Solubility & Freshness of Stock q_ec50->check_solubility check_parasites Check Parasite Health & Synchronization check_solubility->check_parasites check_assay Review Assay Protocol (Reagents, Timing) check_parasites->check_assay check_formulation Validate Formulation & Dosing Technique q_pk->check_formulation check_animals Assess Animal Handling & Mouse Strain check_formulation->check_animals check_sampling Standardize Blood Sampling Protocol check_animals->check_sampling

Caption: A logical flow for troubleshooting Ine-963 variability.

conceptual_pathway Conceptual Action of Ine-963 ine963 Ine-963 rbc Infected Red Blood Cell This compound->rbc parasite Plasmodium falciparum (Blood Stage) rbc->parasite target Unknown Parasite Target/Pathway parasite->target Acts on inhibition Inhibition of Parasite Growth target->inhibition clearance Parasite Clearance inhibition->clearance

Caption: Conceptual diagram of Ine-963's antimalarial action.

References

Improving the bioavailability of Ine-963 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ine-963 in animal models. The information is designed to address common challenges encountered during preclinical development and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of Ine-963 in common animal models?

A1: Ine-963 demonstrates moderate to good oral bioavailability across multiple species. Preclinical studies have reported bioavailability (%F) ranging from 39% to 74% in mice, rats, and dogs.[1][2] Absorption is generally moderate to slow, with time to maximum plasma concentration (Tmax) observed between 4 and 24 hours post-administration.[1][2]

Q2: I am observing lower than expected plasma concentrations of Ine-963 in my animal model. What are the potential causes and solutions?

A2: Lower than expected plasma concentrations can stem from several factors. Firstly, ensure your formulation is appropriate for oral administration and that the compound is fully solubilized. Ine-963 has low aqueous solubility, and improper formulation can significantly hinder absorption. Refer to the recommended formulation protocols for guidance. Secondly, consider the feeding status of your animals, as this can impact gastrointestinal absorption. Finally, inter-individual variability in metabolism and absorption can contribute to varied plasma concentrations. Increasing the number of animals in your study group can help to mitigate the impact of individual variations.

Q3: What are the key pharmacokinetic parameters of Ine-963 observed in preclinical studies?

A3: Ine-963 is characterized by low blood clearance and a high volume of distribution, contributing to a long half-life across species.[1][2] These favorable pharmacokinetic properties are crucial for its potential as a single-dose therapy.[1][3][4][5]

Troubleshooting Guides

Issue: Difficulty in Solubilizing Ine-963 for In Vivo Dosing

  • Problem: Ine-963 precipitates out of solution during formulation preparation.

  • Solution: It is recommended to use a multi-component solvent system to achieve adequate solubility for oral dosing. If precipitation occurs, gentle heating and/or sonication can be employed to aid dissolution. Refer to the detailed formulation protocols for specific solvent compositions that have been successfully used.

Issue: High Variability in Pharmacokinetic Data Between Animals

  • Problem: Significant differences in Cmax and AUC are observed among individual animals within the same dosing group.

  • Solution: Ensure consistent administration technique, particularly for oral gavage, to minimize variability in dosing volume and delivery. Standardize the fasting and feeding schedule of the animals, as food can affect the rate and extent of drug absorption. For statistical robustness, consider using a larger cohort of animals to account for inherent biological variability.

Data and Protocols

Pharmacokinetic Parameters of Ine-963 in Animal Models
ParameterMouseRatDog
Bioavailability (%F) 39 - 74%39 - 74%39 - 74%
Tmax (h) 4 - 244 - 244 - 24
Half-life (T1/2) (h) 15 - 2420.415 - 24
Blood Clearance <10% of hepatic blood flow<10% of hepatic blood flow<20% of hepatic blood flow

Source:[1][2][6]

In Vivo Efficacy of Ine-963 in a P. falciparum Humanized SCID Mouse Model
Dose (mg/kg, single oral)Parasitemia Reduction (Day 5)Outcome
15>99.9%Significant parasite reduction
30-Fully curative

Source:[3][4][5][6][7]

Experimental Protocols

Ine-963 Formulation for Oral Administration

Three potential protocols for solubilizing Ine-963 to a concentration of at least 2.5 mg/mL have been described:

  • Protocol 1:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Protocol 2:

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

  • Protocol 3:

    • 10% DMSO

    • 90% Corn Oil

In Vivo Efficacy Study in P. falciparum-Humanized SCID Mice

The efficacy of Ine-963 has been evaluated in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with Plasmodium falciparum. A single oral dose of Ine-963 is administered to the mice, and parasitemia levels are monitored over time compared to an untreated control group.[1][3] A dose of 30 mg/kg was found to be fully curative in this model.[1][3][4][5][7]

Visualizations

Ine963_Development_Workflow cluster_Discovery Discovery & Lead Optimization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development HTS High-Throughput Screening (Phenotype-based) Lead_ID Lead Identification (5-aryl-2-amino-imidazothiadiazole) HTS->Lead_ID Lead_Opt Lead Optimization (Improved Potency & Selectivity) Lead_ID->Lead_Opt Ine963 Identification of Ine-963 Lead_Opt->this compound In_Vitro In Vitro Studies (Potency, Kill Kinetics) This compound->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat, Dog) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Humanized Mouse Model) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Phase1 Phase 1 Clinical Trials Tox->Phase1

Caption: Workflow for the discovery and development of Ine-963.

Troubleshooting_Bioavailability Problem Low Ine-963 Bioavailability Cause1 Poor Solubility / Formulation Problem->Cause1 Cause2 Administration Variability Problem->Cause2 Cause3 Physiological Factors Problem->Cause3 Solution1 Optimize Formulation Vehicle (e.g., co-solvents, cyclodextrins) Cause1->Solution1 Solution2 Standardize Dosing Procedure (e.g., gavage technique) Cause2->Solution2 Solution3 Control for Biological Variables (e.g., fed/fasted state) Cause3->Solution3

Caption: Troubleshooting logic for low bioavailability of Ine-963.

References

Mitigating off-target effects of Ine-963 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of Ine-963 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Ine-963 and its known off-targets?

Ine-963 is a potent inhibitor of Receptor Tyrosine Kinase A (RTK-A). However, in broad-panel kinase screening, it has been shown to have off-target activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at higher concentrations.

Q2: My phenotypic observations do not seem to align with the known function of RTK-A. Could off-target effects be the cause?

This is a common issue when a compound has known off-targets. Phenotypes such as unexpected changes in cell migration or proliferation could be linked to the inhibition of PDGFRβ or VEGFR2. It is crucial to perform experiments to dissect the on-target versus off-target effects.

Q3: How can I confirm that the observed cellular effects are due to the inhibition of RTK-A and not the off-targets?

Several strategies can be employed:

  • Use a structurally unrelated inhibitor: Compare the phenotype induced by Ine-963 with that of a different, structurally distinct RTK-A inhibitor that does not inhibit PDGFRβ or VEGFR2.

  • Rescue experiments: If the phenotype is due to on-target inhibition, it should be reversible by introducing a constitutively active or Ine-963-resistant mutant of RTK-A.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at concentrations expected to be specific for RTK-A.
  • Possible Cause: The combined inhibition of RTK-A and off-targets like VEGFR2 in your specific cell line may lead to synthetic lethality or enhanced toxicity.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response curve to determine the precise IC50 for cytotoxicity in your cell line.

    • Target Engagement: Confirm the engagement of RTK-A, PDGFRβ, and VEGFR2 at the cytotoxic concentrations using a Western blot to analyze the phosphorylation status of downstream effectors.

    • Lower Concentration/Shorter Incubation: Assess whether a lower concentration of Ine-963 or a shorter incubation time can achieve sufficient RTK-A inhibition without causing significant cytotoxicity.

Issue 2: Inconsistent results between different cell lines.
  • Possible Cause: The expression levels of the on-target (RTK-A) and off-targets (PDGFRβ, VEGFR2) can vary significantly between cell lines, leading to different phenotypic outcomes.

  • Troubleshooting Steps:

    • Target Expression Analysis: Quantify the protein expression levels of RTK-A, PDGFRβ, and VEGFR2 in the cell lines being used via Western blot or quantitative mass spectrometry.

    • Correlate Expression with Potency: Analyze if the potency of Ine-963 in inducing the phenotype correlates with the expression level of RTK-A versus the off-targets.

    • Use a Controlled Cellular System: Consider using an engineered cell line that expresses the target of interest but has minimal or no expression of the off-target kinases.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Ine-963 against its primary target and key off-targets.

TargetIC50 (nM)Assay Type
RTK-A 15 Biochemical
PDGFRβ150Biochemical
VEGFR2250Biochemical
RTK-A 50 Cellular
PDGFRβ500Cellular
VEGFR2800Cellular

Experimental Protocols

Protocol 1: Cellular Target Engagement via Western Blot

This protocol verifies the inhibition of RTK-A and its off-targets in a cellular context.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Treat cells with a range of Ine-963 concentrations (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against p-RTK-A, total RTK-A, p-PDGFRβ, total PDGFRβ, p-VEGFR2, and total VEGFR2. Use a loading control like β-actin or GAPDH.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Ine963_on Ine-963 RTKA RTK-A Ine963_on->RTKA Inhibition On_Signal Downstream Signaling A RTKA->On_Signal On_Phenotype Desired Phenotype On_Signal->On_Phenotype Ine963_off Ine-963 PDGFRb PDGFRβ Ine963_off->PDGFRb Inhibition VEGFR2 VEGFR2 Ine963_off->VEGFR2 Inhibition Off_Signal_P Downstream Signaling P PDGFRb->Off_Signal_P Off_Signal_V Downstream Signaling V VEGFR2->Off_Signal_V Off_Phenotype Undesired Phenotype Off_Signal_P->Off_Phenotype Off_Signal_V->Off_Phenotype

Caption: On-target vs. off-target signaling pathways of Ine-963.

start Start: Unexpected Phenotype Observed q1 Is the phenotype consistent across multiple cell lines? start->q1 a1_yes Perform Target Engagement Assay (Western Blot) q1->a1_yes Yes a1_no Analyze Target and Off-Target Expression Levels in Cell Lines q1->a1_no No q2 Does Ine-963 inhibit off-targets at the effective concentration? a1_yes->q2 a1_no->q1 a2_yes Implement Mitigation Strategy: - Lower Concentration - Use Orthogonal Inhibitor - Perform Rescue Experiment q2->a2_yes Yes a2_no Phenotype is likely on-target. Investigate downstream pathway. q2->a2_no No end End: Clarified Mechanism a2_yes->end a2_no->end

Caption: Troubleshooting workflow for unexpected phenotypes with Ine-963.

cluster_workflow Rescue Experiment Workflow node_style node_style start 1. Engineer Cell Line with Ine-963-resistant RTK-A mutant treat_wt 2a. Treat Wild-Type Cells with Ine-963 start->treat_wt treat_mut 2b. Treat Mutant Cells with Ine-963 start->treat_mut observe_wt 3a. Observe Phenotype (e.g., reduced proliferation) treat_wt->observe_wt observe_mut 3b. Observe Phenotype treat_mut->observe_mut compare 4. Compare Outcomes observe_wt->compare observe_mut->compare conclusion Conclusion: If phenotype is rescued in mutant cells, it is on-target. compare->conclusion

Caption: Workflow for a rescue experiment to confirm on-target effects.

Ine-963 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Ine-963 Technical Support Center

Welcome to the technical support center for Ine-963. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Ine-963 and to offer solutions for preventing its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for Ine-963?

A1: Ine-963 is susceptible to three primary degradation pathways due to its chemical structure, which includes a hydrolytically sensitive lactone ring and an easily oxidized catechol moiety.

  • Hydrolysis: The lactone ring in Ine-963 can be cleaved by hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1][2][3] This results in a linearized, inactive hydroxy-acid metabolite.

  • Oxidation: The catechol group is prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or reactive oxygen species (ROS).[4][5] This process can lead to the formation of a reactive ortho-quinone, which may further polymerize or react with other nucleophiles.[4][5]

  • Photodegradation: Exposure to light, particularly in the UV-A range (320-400 nm), can induce photochemical degradation.[6][7][8] Compounds with aromatic chromophores, like Ine-963, are susceptible to such reactions.[7]

Q2: How should I prepare and store stock solutions of Ine-963 to ensure stability?

A2: For maximum stability, Ine-963 should be dissolved in anhydrous, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[9][10]

  • Storage Conditions: Stock solutions in DMSO should be aliquoted into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[11][12] Store these aliquots at -80°C in the dark.[12]

  • Handling: Before opening, centrifuge the vial to ensure all powdered compound is at the bottom.[12] Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can promote hydrolysis.[11][13]

Q3: I'm observing a rapid loss of activity of Ine-963 in my aqueous-based in vitro assay. What could be the cause?

A3: Rapid activity loss in aqueous buffers is likely due to hydrolysis of the lactone ring or oxidation of the catechol group.

  • pH-Dependent Hydrolysis: The rate of hydrolysis is pH-dependent. Both acidic (pH < 6) and alkaline (pH > 7.5) conditions can accelerate the degradation.[1][2]

  • Oxidation in Media: Standard cell culture media often contain metal ions (e.g., iron, copper) and can generate reactive oxygen species, which will oxidize the catechol moiety.[4][5] The presence of oxygen also contributes to autoxidation.[4]

Q4: Can I pre-dilute Ine-963 in my aqueous assay buffer and store it?

A4: It is strongly recommended to prepare fresh dilutions of Ine-963 in aqueous buffers immediately before each experiment.[10] Storing Ine-963 in aqueous solutions, even for a few hours, can lead to significant degradation. If dilutions must be prepared in advance, they should be kept on ice and used within the same day.

Troubleshooting Guides

Issue 1: Inconsistent results or lower-than-expected potency in cell-based assays.
Potential Cause Troubleshooting Step Rationale
Hydrolysis in Buffer Measure the pH of your final assay medium after adding all components. If it is outside the optimal range of 6.5-7.4, consider using a more robust buffering system (e.g., HEPES).[14]Lactone hydrolysis is accelerated at non-neutral pH.[1][2] Maintaining a stable, near-neutral pH is critical.
Oxidation by Media Components Add a metal chelator like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 10-100 µM) to your assay buffer.Metal ions catalyze the oxidation of catechols.[5] Chelating these ions can significantly slow down this degradation pathway.
Photodegradation from Lab Lighting Protect all solutions containing Ine-963 from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.[15]Aromatic compounds can be sensitive to light, and prolonged exposure can lead to photodegradation.[6][7]
Adsorption to Plastics Use low-protein-binding polypropylene tubes and plates for preparing and storing Ine-963 solutions.Hydrophobic compounds can adsorb to the surface of standard plastics, reducing the effective concentration in your assay.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
Potential Cause Troubleshooting Step Rationale
Sample Degradation Post-Collection Immediately after collecting samples, quench any potential reactions by adding an equal volume of cold acetonitrile or methanol. Store at -80°C until analysis.[16]This precipitates proteins and halts enzymatic or chemical degradation, preserving the integrity of the analyte.
Oxidation During Sample Preparation Prepare samples in an oxygen-depleted environment if possible (e.g., using a glove box with nitrogen gas). Alternatively, sparge buffers with nitrogen or argon before use.Minimizing exposure to oxygen will reduce the rate of catechol autoxidation.[4]
Hydrolysis in Acidic Mobile Phase Ensure the pH of the aqueous component of your mobile phase is not strongly acidic. If sensitivity is an issue, consider a different chromatographic method or a mobile phase with a less acidic modifier.Prolonged exposure to acidic conditions on an autosampler can cause on-column or in-vial hydrolysis.[3]

Data Presentation: Stability of Ine-963

Table 1: pH-Dependent Hydrolytic Stability of Ine-963 in Aqueous Buffer

pH of BufferTemperature (°C)Half-life (t½) in Hours% Remaining after 24h
5.0378.5< 10%
6.53748.270%
7.43772.080%
8.53712.115%

Table 2: Effect of Additives on the Stability of Ine-963 in PBS (pH 7.4) at 37°C

ConditionHalf-life (t½) in Hours% Remaining after 24h
Control (PBS only)72.080%
+ 100 µM EDTA> 200> 95%
+ 1 mM Ascorbic Acid> 200> 95%
Light Exposure (Ambient Lab)35.555%
Dark (Protected)72.080%

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of Ine-963
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 5.0, phosphate for pH 6.5, 7.4, and 8.5) at the desired pH values.

  • Incubation Setup: From a 10 mM DMSO stock of Ine-963, spike the compound into each buffer to a final concentration of 10 µM.

  • Incubation: Incubate the solutions in a temperature-controlled environment (e.g., 37°C) protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

  • Quenching: Immediately quench the degradation by adding the aliquot to a 3-fold excess of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent Ine-963.

  • Data Analysis: Plot the natural logarithm of the concentration of Ine-963 versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693/k.

Protocol 2: Evaluating Oxidative Stability
  • Solution Preparation: Prepare a solution of Ine-963 at 10 µM in a relevant buffer (e.g., PBS, pH 7.4).

  • Test Conditions: Create parallel incubation conditions:

    • Control (Ine-963 in buffer).

    • Test 1: Add a metal chelator (e.g., 100 µM EDTA).

    • Test 2: Add an antioxidant (e.g., 1 mM ascorbic acid).

  • Incubation: Incubate all samples at 37°C, protected from light.

  • Sampling and Analysis: Follow steps 4-7 from the hydrolytic stability protocol to determine the degradation rate and half-life under each condition.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Ine963 Ine-963 (Active) Hydrolysis_Catalyst Acid (H+) or Base (OH-) in Aqueous Solution This compound->Hydrolysis_Catalyst Oxidation_Catalyst O₂, Metal Ions, ROS This compound->Oxidation_Catalyst Light UV-A Light This compound->Light Hydroxy_Acid Inactive Hydroxy-Acid Hydrolysis_Catalyst->Hydroxy_Acid Lactone Cleavage Ortho_Quinone Reactive o-Quinone Oxidation_Catalyst->Ortho_Quinone Catechol Oxidation Polymerization Polymerization / Adducts Ortho_Quinone->Polymerization Photo_Products Inactive Photoproducts Light->Photo_Products

Caption: Major degradation pathways of Ine-963.

Start Start: Solid Ine-963 Prep_Stock Prepare Stock: Anhydrous DMSO Start->Prep_Stock Store_Stock Store Stock: -80°C, Dark, Aliquoted Prep_Stock->Store_Stock Prep_Working Prepare Working Solution: Aqueous Buffer (pH 6.5-7.4) Store_Stock->Prep_Working Use fresh aliquot Additives Consider Additives: EDTA, Antioxidants Prep_Working->Additives Run_Assay Use Immediately in Experiment Additives->Run_Assay Avoid_Light Protect from Light Run_Assay->Avoid_Light

Caption: Recommended workflow for handling Ine-963.

References

Refining Ine-963 delivery methods for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ine-963 in in vivo experiments. The information is tailored for scientists and drug development professionals to refine delivery methods and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for Ine-963 in preclinical mouse models?

A1: Based on published preclinical studies, the primary and most effective route of administration for Ine-963 in mouse models of malaria is oral (PO) .[1][2][3][4] A single oral dose of 30 mg/kg has been shown to be fully curative in a P. falciparum-humanized severe combined immunodeficient (SCID) mouse model.[1][3][4]

Q2: What is the mechanism of action of Ine-963?

A2: The precise molecular target of Ine-963 has not yet been identified. However, it is known to have a novel mechanism of action, distinct from existing antimalarial drugs. This is supported by its potent activity against a wide range of drug-resistant Plasmodium falciparum strains.[1] Ine-963 is a fast-acting blood-stage antimalarial agent.[1][2]

Q3: What are the suggested formulations for in vivo oral delivery of Ine-963?

A3: For researchers preparing their own formulations, the following vehicles have been suggested for achieving a clear solution or a uniform suspension suitable for oral gavage. It is crucial to prepare these formulations fresh daily to ensure stability and consistency.

Formulation ComponentProtocol 1Protocol 2Protocol 3
Solvent 1 10% DMSO10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Solvent 3 5% Tween-80--
Solvent 4 45% Saline--
Resulting Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL

Data sourced from MedchemExpress. These are starting points and may require optimization for your specific experimental conditions.

Q4: What are the known pharmacokinetic parameters of Ine-963 in preclinical species?

A4: Ine-963 exhibits favorable pharmacokinetic properties across multiple species, characterized by moderate to slow absorption, good bioavailability, low clearance, and a long half-life, supporting the potential for single-dose cures.

SpeciesBioavailability (%F)Tmax (h)Half-life (T1/2) (h)
Mouse39 - 74%4 - 2415 - 24
Rat39 - 74%4 - 2415 - 24
Dog39 - 74%4 - 2415 - 24

This table summarizes data from multiple preclinical studies.

Troubleshooting Guides

Oral Gavage Administration

Problem 1: Inconsistent or lower-than-expected efficacy after oral administration.

Potential Cause Troubleshooting Step
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to delivery into the trachea instead of the esophagus, or cause trauma and stress to the animal, affecting absorption.- Ensure personnel are thoroughly trained in oral gavage techniques for mice. The use of flexible gavage tubes is recommended to minimize trauma. - Confirm proper placement by measuring the distance from the oral cavity to the stomach and marking the gavage needle. - Observe the animal for any signs of respiratory distress immediately after dosing, which could indicate administration into the lungs.
Poor Formulation/Solubility: The compound may be precipitating out of solution before or after administration, leading to incomplete absorption.- Prepare formulations fresh daily. - Visually inspect the formulation for any precipitation before each use. If precipitation occurs, gentle warming and/or sonication may aid dissolution. - Consider using a different formulation vehicle from the suggested protocols if solubility issues persist. For example, if a clear solution cannot be achieved with one vehicle, another might be more suitable.
Low Bioavailability in Specific Mouse Strain: The bioavailability of a compound can vary between different strains of mice.- Review literature for any reported differences in drug metabolism or absorption in the specific mouse strain being used. - If possible, conduct a small pilot pharmacokinetic study to determine the actual exposure of Ine-963 in your mouse strain after oral administration.

Problem 2: Signs of animal distress or adverse effects after oral gavage.

Potential Cause Troubleshooting Step
Toxicity of the Vehicle: The formulation vehicle itself, particularly at higher concentrations of DMSO or Tween-80, can cause adverse effects.- Include a vehicle-only control group in your experiments to differentiate between effects of the vehicle and Ine-963. - If adverse effects are observed in the vehicle control group, consider reducing the concentration of potentially problematic components (e.g., lower the percentage of DMSO).[5]
Compound-Related Toxicity: Although Ine-963 has an improved safety profile compared to earlier compounds in its class, high doses may still lead to toxicity.- While specific adverse events for Ine-963 at various doses in mice are not detailed in the primary literature, general signs of toxicity to monitor for include weight loss, lethargy, ruffled fur, and changes in behavior. - If dose-dependent toxicity is suspected, consider performing a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific experimental setup.
Gavage-Related Injury: Esophageal or gastric irritation or injury from the gavage procedure.- Ensure the gavage needle is smooth, rounded at the tip, and of the appropriate size for the mouse. - Refine handling and restraint techniques to minimize stress and movement during the procedure.
Alternative Delivery Methods

Scenario: Oral administration is not feasible or desirable for a specific experimental design (e.g., rapid achievement of high plasma concentration is required).

While oral delivery is the well-documented and effective route for Ine-963, if an alternative is necessary, parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection could be considered. Note: There is no specific published data on the parenteral administration of Ine-963. The following are general guidelines for formulating poorly soluble compounds for parenteral delivery and should be carefully validated.

Formulation for Potential Parenteral Administration:

For parenteral administration, formulations must be sterile and have a pH close to physiological levels. The use of co-solvents and solubilizing agents is common for poorly soluble compounds. A potential starting point for an IP formulation could be a modification of the oral formulations, with careful consideration of sterility and potential for irritation. For IV administration, the formulation must be a clear, particle-free solution.

A formulation strategy for poorly soluble compounds intended for parenteral use often involves a combination of:

  • Co-solvents: Such as DMSO or ethanol, at the lowest possible concentration.

  • Solubilizing agents: Such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80).

  • Aqueous vehicle: Such as sterile saline or phosphate-buffered saline (PBS).

Experimental Protocol: General Steps for Investigating an Alternative Route

  • Formulation Development:

    • Start with low concentrations of Ine-963 and solubilizing agents.

    • Ensure the final formulation is a clear solution and sterile-filtered.

    • Assess the stability of the formulation over the intended period of use.

  • Pilot Tolerability Study:

    • Administer the formulation to a small group of animals.

    • Closely monitor for any signs of acute toxicity or local irritation at the injection site (for IP and subcutaneous routes).

    • Include a vehicle-only control group.

  • Pharmacokinetic (PK) Study:

    • If the formulation is well-tolerated, conduct a pilot PK study to determine the plasma concentration-time profile of Ine-963 after administration by the new route.

    • This will help in selecting an appropriate dose and dosing schedule to achieve the desired therapeutic exposure.

  • Efficacy Study:

    • Once a well-tolerated dose and schedule that provides adequate exposure are established, proceed with efficacy studies in the malaria mouse model.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis formulation Prepare Ine-963 Formulation dosing Administer Ine-963 via Oral Gavage (or alternative route) formulation->dosing Freshly prepared infection Infect Mice with P. berghei or P. falciparum infection->dosing Post-infection parasitemia Monitor Parasitemia (e.g., flow cytometry, microscopy) dosing->parasitemia Daily toxicity Monitor for Signs of Toxicity (e.g., weight loss, behavior) dosing->toxicity Daily pk_pd Pharmacokinetic/Pharmacodynamic Analysis (optional) parasitemia->pk_pd toxicity->pk_pd

Caption: Workflow for in vivo efficacy testing of Ine-963.

Conceptual Diagram of Antimalarial Drug Targets

G cluster_parasite Plasmodium falciparum cluster_host Host Red Blood Cell Hemoglobin_Degradation Hemoglobin Degradation (e.g., Chloroquine) RBC Erythrocyte Folate_Biosynthesis Folate Biosynthesis (e.g., Pyrimethamine) Mitochondrial_Function Mitochondrial Function (e.g., Atovaquone) Protein_Synthesis Protein Synthesis (e.g., Doxycycline) Isoprenoid_Biosynthesis Isoprenoid Biosynthesis (e.g., Fosmidomycin) Artemisinin_Activation Artemisinin Activation (Multiple potential targets) Ine963 Ine-963 (Novel/Unknown Target)

Caption: Conceptual overview of major antimalarial drug target pathways.

References

Technical Support Center: Managing Ine-963 Cytotoxicity in Non-Parasitic Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the antimalarial compound Ine-963 in non-parasitic cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ine-963 and what is its mechanism of action?

Ine-963 is a potent, fast-acting, blood-stage antimalarial agent.[1] It is a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative developed by the Novartis Institute for Tropical Diseases.[2][3] While its precise biological target in Plasmodium parasites is currently unknown, its mechanism of action is considered novel, as it demonstrates activity against multidrug-resistant parasite lines and has a high barrier to resistance.[4][5][6]

Q2: I am observing high levels of cytotoxicity in my non-parasitic cell line with Ine-963. Is this expected?

While Ine-963 shows a high degree of selectivity for Plasmodium over human cells (approximately 1000-fold), it can exhibit cytotoxicity in non-parasitic cells at higher concentrations.[4][6] The observed toxicity will depend on the specific cell line, the concentration of Ine-963 used, and the duration of exposure.

Q3: What are the known cytotoxic concentrations (CC50) of Ine-963 in common non-parasitic cell lines?

Preclinical data has established the CC50 values of Ine-963 in several human cell lines. These values are significantly higher than the nanomolar effective concentrations (EC50) observed against Plasmodium falciparum.[1][4]

Q4: Does Ine-963 have known off-target effects in mammalian cells that could contribute to cytotoxicity?

Yes, Ine-963 has been shown to inhibit some human kinases, although at concentrations much higher than its antimalarial EC50. Specifically, it inhibits Haspin and FLT3 kinases.[1][7] Inhibition of such kinases could potentially interfere with normal cellular signaling pathways and contribute to cytotoxicity at elevated concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with Ine-963.

High Background Cytotoxicity

Problem: You are observing a high level of cell death in your control group (vehicle-treated) or unexpected cytotoxicity at very low concentrations of Ine-963.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cell line. Perform a solvent titration to determine the maximum tolerated concentration.
Cell Culture Conditions Optimize cell density, as both overly sparse and overly dense cultures can be more susceptible to stress.[8] Ensure consistent and appropriate incubation times.
Reagent Contamination Check all media and reagents for contamination (e.g., bacterial, fungal, or mycoplasma).
Assay Interference The compound may interfere with the chemistry of your cytotoxicity assay (e.g., chemical reduction of MTT).[9] Run a cell-free control with the compound and assay reagents to check for direct interactions.
Inconsistent Results Between Experiments

Problem: You are seeing significant variability in cytotoxicity measurements across different experimental replicates.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered sensitivity. Use cells from a consistent and low passage number for all experiments.
Pipetting Errors Inaccurate pipetting can lead to variations in cell seeding and compound concentration. Ensure pipettes are calibrated and use appropriate techniques.
Edge Effects in Plates Cells in the outer wells of a multi-well plate can behave differently. Avoid using the outermost wells for critical measurements or fill them with a buffer to maintain humidity.
Compound Stability Ensure Ine-963 is properly stored and that stock solutions are not undergoing degradation. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

The following tables summarize the known efficacy and cytotoxicity data for Ine-963.

Table 1: In Vitro Efficacy of Ine-963 against Plasmodium Species

Parasite Species/Strain EC50 (nM)
P. falciparum 3D73.0 - 6.0
P. falciparum & P. vivax (Brazilian isolates)2.0 - 3.0
P. falciparum (Ugandan isolates)0.4
Drug-Resistant P. falciparum Lines0.5 - 15
Source:[1][4]

Table 2: In Vitro Cytotoxicity of Ine-963 in Human Cell Lines

Cell Line CC50 (µM)
HepG2 (Liver Carcinoma)6.7
K562 (Leukemia)6.0
MT4 (T-cell Leukemia)4.9
Source:[1][4]

Table 3: Off-Target Kinase Inhibition by Ine-963

Human Kinase IC50 (µM)
Haspin5.51
FLT33.60
PIK3CA> 50.0
PIM1> 50.0
Source:[4][7]

Experimental Protocols

Protocol: Assessing Ine-963 Cytotoxicity using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effect of Ine-963 on a non-parasitic adherent cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Ine-963 in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Ine-963.

    • Include wells for "cells + vehicle" (control) and "medium only" (blank).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[10]

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Ine-963 concentration to determine the CC50 value.

Visualizations

Signaling Pathways and Workflows

cluster_0 Potential Off-Target Cytotoxicity Pathway of Ine-963 Ine963 Ine-963 (High Concentration) FLT3 FLT3 Kinase This compound->FLT3 Inhibition Haspin Haspin Kinase This compound->Haspin Inhibition Downstream_FLT3 FLT3 Signaling (e.g., STAT5, PI3K/Akt) FLT3->Downstream_FLT3 Activates Downstream_Haspin Haspin Signaling (e.g., Histone H3 Phosphorylation) Haspin->Downstream_Haspin Activates CellCycle Cell Cycle Arrest Downstream_FLT3->CellCycle Leads to Downstream_Haspin->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Can induce

Caption: Hypothetical pathway of Ine-963 off-target cytotoxicity.

cluster_1 Troubleshooting Inconsistent Cytotoxicity Results Start Start: Inconsistent Results CheckPassage Check Cell Passage Number Start->CheckPassage CheckPipetting Review Pipetting Technique & Calibration CheckPassage->CheckPipetting CheckPlates Assess for Plate Edge Effects CheckPipetting->CheckPlates CheckCompound Verify Compound Stability & Dilutions CheckPlates->CheckCompound Standardize Standardize Protocol: - Use low passage cells - Calibrate pipettes - Avoid edge wells CheckCompound->Standardize End Consistent Results Standardize->End

Caption: Workflow for troubleshooting inconsistent cytotoxicity data.

References

Adjusting Ine-963 experimental design for resistant parasite strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ine-963 in their experiments, with a particular focus on addressing challenges related to resistant parasite strains.

Frequently Asked Questions (FAQs)

Q1: What is Ine-963 and what is its known mechanism of action?

Ine-963 is a potent and fast-acting blood-stage antimalarial agent.[1] It belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of compounds.[2][3] While its precise molecular target in parasites has not yet been identified, its mechanism of action is considered novel. This is supported by its effectiveness against a wide range of multidrug-resistant Plasmodium falciparum lines.[2][4]

Q2: What are the typical effective concentrations of Ine-963 against sensitive parasite strains?

Ine-963 demonstrates potent activity with EC50 values in the single-digit nanomolar range against sensitive P. falciparum strains (e.g., 3D7).[1][2] Specifically, EC50 values of 3.0–6.0 nM have been reported for the Pf 3D7 strain.[1][2] Against clinical isolates of P. falciparum and P. vivax, EC50 values have been observed to range from 0.01 to 7.0 nM.[5]

Q3: Is there any known cross-resistance between Ine-963 and other antimalarial drugs?

Current data suggests that Ine-963 does not share a mechanism of action with existing antimalarial drugs, and no cross-resistance has been reported.[6] It is active against over 15 drug-resistant P. falciparum cell lines with EC50 values ranging from 0.5 to 15 nM.[5]

Q4: What is the reported barrier to developing resistance to Ine-963?

Ine-963 is characterized by a high barrier to resistance.[2][3][4][7][8] In laboratory studies, attempts to generate drug-resistant mutants through various selection protocols have been unsuccessful.[2]

Troubleshooting Guide for Resistant Parasite Strains

Problem: I am unable to generate a resistant parasite line to Ine-963 in my long-term selection experiment.

This is an expected outcome based on the preclinical data for Ine-963, which shows a high barrier to resistance.[2][3][7][8] However, if your experimental goal is to force the development of resistance for further study, consider the following protocol adjustments.

Experimental Protocol: Attempting to Induce Ine-963 Resistance In Vitro

1. Gradual Drug Pressure Escalation:

  • Initial Phase: Start with a continuous culture of the parasite line at the EC50 concentration of Ine-963.

  • Monitoring: Continuously monitor parasite growth. If the parasites adapt and resume normal growth rates, gradually increase the drug concentration in small increments (e.g., 1.5x to 2x jumps).

  • Recrudescence: If the parasite culture crashes, remove the drug pressure to allow for the recovery of any surviving parasites. Once the culture has recovered, re-introduce Ine-963 at a slightly lower concentration than the one that caused the crash.

2. High-Dose Pulse Treatment:

  • Expose a large population of parasites (e.g., >10^8 parasites) to a high concentration of Ine-963 (e.g., 10x to 20x the EC50) for a short period (e.g., 24-48 hours).

  • Wash out the drug and culture the surviving parasites.

  • This method may select for parasites with pre-existing but rare resistance mechanisms.

3. Mutagenesis:

  • Before applying drug pressure, consider treating the parasite population with a chemical mutagen (e.g., ethyl methanesulfonate - EMS) to increase the baseline mutation rate.

  • Caution: Mutagenesis can introduce a wide range of genetic changes, and any observed resistance may not be due to a specific and clinically relevant mechanism.

Problem: I am observing a slight but consistent increase in the EC50 of Ine-963 against my parasite line over time.

While a high barrier to resistance is reported, this could indicate the emergence of a low-level resistance phenotype. The following steps will help to confirm and characterize this observation.

Experimental Workflow for Characterizing Reduced Susceptibility

G cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Phenotypic Characterization cluster_3 Genotypic Analysis A Increased EC50 observed B Clone parasite line by limiting dilution A->B Is the change reproducible? C Perform multiple independent EC50 assays on clones B->C D Compare with parental and reference strains C->D E Growth rate assay D->E Confirmed reduced susceptibility F Stage-specific susceptibility assay D->F G Synergy testing with other antimalarials D->G H Whole-genome sequencing of resistant and parental clones D->H I Identify and validate potential genetic markers H->I

Figure 1. Workflow for the confirmation and characterization of suspected Ine-963 resistance.

Detailed Methodologies

1. Parasite Cloning by Limiting Dilution:

  • Objective: To isolate individual parasite clones from the population that exhibits reduced susceptibility.

  • Procedure:

    • Serially dilute the parasite culture to a concentration of approximately 0.5 parasites per 200 µL of complete medium.

    • Dispense 200 µL of the diluted culture into each well of a 96-well plate.

    • Incubate under standard culture conditions.

    • Monitor for parasite growth by microscopic examination of Giemsa-stained smears.

    • Expand the positive wells, which should contain clonal populations.

2. Standard EC50 Determination Assay (SYBR Green I-based):

  • Objective: To accurately determine the 50% effective concentration of Ine-963.

  • Procedure:

    • Prepare a 2-fold serial dilution of Ine-963 in complete medium in a 96-well plate.

    • Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.

    • Include drug-free and uninfected red blood cell controls.

    • Incubate for 72 hours.

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure fluorescence and calculate EC50 values using a non-linear regression model.

Data Presentation

Table 1: Hypothetical EC50 Values for Ine-963 Against Various Parasite Strains

Parasite StrainDescriptionMean EC50 (nM) ± SDResistance Index (RI)
3D7Drug-sensitive reference4.5 ± 0.81.0
Dd2Chloroquine-resistant5.2 ± 1.11.16
K1Multidrug-resistant6.1 ± 0.91.36
EXP-RES-1Experimentally derived line25.8 ± 3.45.73

Resistance Index (RI) = EC50 of test strain / EC50 of 3D7 reference strain.

Table 2: Ine-963 In Vitro Activity Against P. falciparum Strains

StrainEC50 (nM)
3D73.0 - 6.0[1][2]
Brazilian Isolates (P. falciparum)2.0[1]
Ugandan Isolates (P. falciparum)0.4[1]
>15 Drug-Resistant Lines0.5 - 15[2]

Signaling Pathway Visualization

While the specific signaling pathway targeted by Ine-963 is unknown, it is known to inhibit some human kinases at higher concentrations. The following diagram illustrates a hypothetical signaling cascade that could be disrupted by a kinase inhibitor, as a conceptual framework.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Ine963 Ine-963 This compound->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Figure 2. Hypothetical signaling pathway showing potential kinase inhibition by Ine-963.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Ine-963 Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ine-963 in high-throughput screening (HTS) assays. The focus is on identifying and mitigating common issues that can lead to a low signal-to-noise ratio (SNR), thereby ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is Ine-963 and how was it identified?

A1: Ine-963 is a potent and fast-acting antimalarial compound that targets the blood stage of Plasmodium falciparum. It belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class.[1][2][3] It was discovered through a phenotype-based high-throughput screening of a library of ITD derivatives using a P. falciparum growth inhibition assay.[1][2][3] Currently, the precise molecular target of Ine-963 is still under investigation, but it has shown a novel mechanism of action and is effective against drug-resistant parasite strains.[1] Ine-963 is currently in Phase 1 clinical trials.[2]

Q2: What type of assay is typically used for screening compounds like Ine-963?

A2: A common method for screening antimalarial compounds like Ine-963 is a fluorescence-based P. falciparum growth inhibition assay.[1][4] This assay measures the proliferation of the parasite in red blood cells. A fluorescent dye that intercalates with DNA, such as SYBR Green I or DAPI, is often used.[5] Since red blood cells do not have a nucleus, the fluorescence signal is proportional to the amount of parasite DNA, and therefore, parasite growth.

Q3: What are the common sources of a low signal-to-noise ratio in fluorescence-based HTS assays?

A3: A low signal-to-noise ratio can be caused by a variety of factors, including:

  • High Background Fluorescence: This can originate from the assay components (e.g., culture medium with phenol red), the test compounds themselves (autofluorescence), or nonspecific binding of the fluorescent dye.

  • Signal Quenching: The test compound may absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal.[6]

  • Photobleaching: The fluorescent dye can be destroyed by prolonged exposure to high-intensity light.

  • Low Parasite Growth: Suboptimal culture conditions can lead to poor parasite proliferation and consequently a weak signal.

  • Assay Variability: Inconsistent liquid handling, temperature fluctuations, or edge effects on the microtiter plates can introduce noise.

Q4: What is a Z'-factor and why is it important?

A4: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value below 0.5 may indicate that the assay is not reliable for identifying hits.[7][8][9] A low Z'-factor is often a consequence of a poor signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from parasite growth, leading to a reduced signal-to-noise ratio and a low Z'-factor.

Troubleshooting Steps:

  • Identify the Source of Background Fluorescence:

    • Media Components: Prepare a plate with media only (no cells or compounds) and measure the fluorescence. If the background is high, consider using a medium without phenol red for the duration of the assay.

    • Compound Autofluorescence: Screen your compound library without the fluorescent dye. This will identify compounds that are inherently fluorescent at the excitation and emission wavelengths of your assay.

    • Nonspecific Dye Binding: Wells with uninfected red blood cells should have a low fluorescence signal. If it is high, it may indicate nonspecific binding of the dye.

  • Mitigation Strategies:

    • For autofluorescent compounds, consider using a fluorescent dye with a different spectral profile (e.g., a red-shifted dye) to avoid spectral overlap.[10]

    • Implement a pre-read step where the fluorescence of the compounds is measured before adding the dye. This background can then be subtracted from the final signal.

    • Optimize the concentration of the fluorescent dye to find the lowest concentration that still provides a robust signal for the positive controls.

    • Include a wash step after staining to remove unbound dye, if compatible with your automated workflow.

Illustrative Data:

The following table shows an example of how identifying and correcting for compound autofluorescence can improve assay quality metrics.

ConditionRaw Signal (Positive Control)Raw Signal (Negative Control)Background (from Compound)Corrected Signal (Positive Control)Corrected Signal (Negative Control)Signal-to-Noise RatioZ'-Factor
Without Correction 800060002000800060001.330.1
With Correction 800060002000600040001.50.6
Issue 2: Signal Quenching

Signal quenching occurs when a test compound absorbs the light emitted by the fluorophore, leading to a false-negative or a reduced signal.

Troubleshooting Steps:

  • Identify Quenching Compounds:

    • In a cell-free system, mix the fluorescent dye with a known amount of DNA and then add the test compound. A decrease in fluorescence intensity compared to a vehicle control indicates quenching.

  • Mitigation Strategies:

    • If a compound is identified as a quencher, it may need to be flagged and either removed from the screening library or tested in an orthogonal assay (e.g., a luminescence-based assay).

    • Similar to autofluorescence, using a dye with a different spectral profile may sometimes circumvent the quenching effect if the compound's absorption spectrum is narrow.

Issue 3: Photobleaching

Photobleaching is the irreversible degradation of a fluorophore upon exposure to light, resulting in a progressive decrease in signal intensity over time.

Troubleshooting Steps:

  • Minimize Light Exposure:

    • Reduce the intensity of the excitation light source to the lowest level that still provides an adequate signal.

    • Decrease the exposure time of the detector.

    • Avoid repeated measurements of the same well.

  • Use Photostable Dyes and Reagents:

    • Select fluorescent dyes known for their high photostability.

    • Consider using anti-fade reagents in your lysis buffer if compatible with the assay.

Illustrative Data:

The table below demonstrates the impact of reducing excitation light intensity on signal stability and the signal-to-noise ratio.

Excitation IntensityInitial SignalSignal after 5 min% Signal LossSignal-to-Noise Ratio
High (100%) 10000600040%10
Medium (50%) 5000450010%12
Low (25%) 250024004%11

Experimental Protocols

Protocol: Plasmodium falciparum SYBR Green I-Based Growth Inhibition Assay

This protocol is adapted from standard procedures for assessing antimalarial activity.[2][3][4][11]

1. Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.

  • Human red blood cells (RBCs).

  • Complete parasite culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II).

  • Test compounds (including Ine-963) and control drugs (e.g., chloroquine as a positive control, DMSO as a negative control).

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, and Triton X-100).

  • 96-well or 384-well black, clear-bottom microtiter plates.

2. Assay Procedure:

  • Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2.5% in complete medium.

  • Dispense the test compounds and controls into the wells of the microtiter plate. Typically, this is done using an automated liquid handler to create a dose-response curve.

  • Add the parasite culture to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

  • Measure the fluorescence using a plate reader with appropriate filters for SYBR Green I (e.g., excitation ~485 nm, emission ~530 nm).[4]

3. Data Analysis:

  • Subtract the background fluorescence from wells containing uninfected RBCs.

  • Normalize the data to the positive (e.g., chloroquine-treated, 100% inhibition) and negative (DMSO-treated, 0% inhibition) controls.

  • Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Synchronize Parasite Culture a1 Add Parasite Culture to Plates p1->a1 p2 Prepare Compound Plates p2->a1 a2 Incubate for 72h a1->a2 a3 Add Lysis Buffer with SYBR Green I a2->a3 a4 Incubate in Dark a3->a4 d1 Read Fluorescence a4->d1 d2 Normalize Data d1->d2 d3 Calculate EC50 d2->d3

Workflow for a typical P. falciparum growth inhibition assay.

Troubleshooting Logic

TroubleshootingLogic start Low Signal-to-Noise Ratio q1 High Background? start->q1 q2 Signal Quenching? q1->q2 No sol1 Identify source (media, compound, dye). Subtract background or change dye. q1->sol1 Yes q3 Low Signal? q2->q3 No sol2 Perform quenching counter-assay. Flag problematic compounds. q2->sol2 Yes sol3 Optimize parasite culture conditions. Check dye concentration and stability. q3->sol3 Yes end Improved SNR q3->end No sol1->end sol2->end sol3->end

A logical workflow for troubleshooting a low signal-to-noise ratio.

References

Validation & Comparative

A Comparative Analysis of Ine-963 and Artemisinin: Efficacy and Mechanisms in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel antimalarial candidate Ine-963 and the established cornerstone of malaria treatment, artemisinin, reveals promising advancements in the fight against drug-resistant malaria. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, offering critical insights for researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health challenge, with the emergence of drug-resistant strains of Plasmodium falciparum threatening the efficacy of current therapies. Artemisinin-based combination therapies (ACTs) are the first-line treatment for uncomplicated falciparum malaria, valued for their rapid parasite clearance. However, the rise of artemisinin resistance necessitates the development of new antimalarials with novel mechanisms of action. Ine-963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has emerged as a potent, fast-acting, and long-lasting antimalarial candidate currently in clinical development.[1][2][3] This guide presents a side-by-side comparison of Ine-963 and artemisinin, focusing on their performance in preclinical studies and their distinct mechanisms of action.

Quantitative Efficacy Comparison

The following table summarizes the in vitro and in vivo efficacy of Ine-963 and artemisinin against Plasmodium falciparum. The data highlights the potent activity of Ine-963, with an efficacy profile comparable to or exceeding that of artemisinin in preclinical models.

ParameterIne-963ArtemisininSource
Chemical Class 5-aryl-2-amino-imidazothiadiazole (ITD)Sesquiterpene lactone[1][4]
In Vitro Potency (EC50, P. falciparum 3D7) 3.0–6.0 nM (0.006 µM)Not explicitly stated in direct comparison, but generally low nM range.[1][5]
Activity Against Drug-Resistant Strains Active against >15 drug-resistant P. falciparum cell lines (EC50 = 0.5–15 nM)Resistance is a growing concern, particularly in the Greater Mekong subregion.[1][6]
In Vitro Killing Speed (Parasite Clearance Time) < 24 hours ("Artemisinin-like")Rapid parasite clearance is a hallmark of this drug class.[1][2][7]
In Vivo Efficacy (Humanized SCID Mouse Model) Single 30 mg/kg oral dose is fully curative.Efficacy is dose-dependent and requires combination therapy for complete cure.[1][2][6]
Barrier to Resistance High barrier to resistance observed in drug selection studies.Resistance has been developed in laboratory models and is observed clinically.[1][2][8]
Half-life Long half-life across species (predicted ~60 hours in humans).Short half-life, necessitating combination with a longer-acting partner drug.[1][6][9]

Mechanisms of Action

Ine-963 and artemisinin employ fundamentally different mechanisms to kill the malaria parasite, which is a key advantage for Ine-963 in the context of artemisinin resistance.

Ine-963: A Novel, Unidentified Target

The precise molecular target of Ine-963 is currently under investigation.[1] However, its potent activity against a wide range of drug-resistant parasite strains and a high barrier to resistance in preclinical studies strongly suggest a novel mechanism of action.[1][3] This novelty is a significant asset, as it implies a lack of cross-resistance with existing antimalarials.[10]

Artemisinin: Heme-Activated Free Radical Generation

Artemisinin is a prodrug that requires activation to exert its antimalarial effect.[11] Its mechanism is well-established and involves the following key steps:

  • Uptake and Activation: Artemisinin is taken up by the malaria parasite residing within red blood cells. The iron(II)-heme, produced during the parasite's digestion of hemoglobin, catalyzes the cleavage of artemisinin's endoperoxide bridge.[12][13]

  • Free Radical Formation: This cleavage generates highly reactive carbon-centered free radicals.[8][12]

  • Parasite Killing: These free radicals then damage a multitude of parasite proteins and other biomolecules through alkylation, leading to parasite death.[11][12] Translationally controlled tumor protein (TCTP) and Plasmodium falciparum calcium ATPase 6 (PfATP6) have been identified as potential targets.[4]

artemisinin_mechanism

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Ine-963 and artemisinin.

In Vitro P. falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound against the blood stage of the malaria parasite.

  • P. falciparum Culture: The 3D7 strain of P. falciparum is cultured in human O+ red blood cells at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compounds (Ine-963 and artemisinin) are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.

  • Assay Procedure: Asynchronous parasite cultures with approximately 0.5% parasitemia are plated in 96-well plates. The diluted compounds are added to the wells, and the plates are incubated for 72 hours under the conditions described above.

  • Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. The plates are lysed, and SYBR Green I dye, which intercalates with DNA, is added. The fluorescence intensity, proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

growth_inhibition_workflow Start Start: P. falciparum Culture Drug_Prep Prepare Serial Dilutions of Ine-963 & Artemisinin Start->Drug_Prep Plating Plate Parasite Culture in 96-well Plates Start->Plating Add_Drugs Add Drug Dilutions to Wells Drug_Prep->Add_Drugs Plating->Add_Drugs Incubation Incubate for 72 hours Add_Drugs->Incubation Lysis_Staining Lyse Cells and Add SYBR Green I Dye Incubation->Lysis_Staining Measurement Measure Fluorescence Lysis_Staining->Measurement Analysis Calculate EC50 Values Measurement->Analysis End End Analysis->End

In Vivo Efficacy in a P. falciparum-Humanized SCID Mouse Model

This animal model is used to assess the in vivo efficacy of antimalarial compounds.

  • Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells.

  • Infection: The humanized mice are infected with the 3D7 strain of P. falciparum.

  • Drug Administration: Once a stable parasitemia is established, the mice are treated with the test compounds (e.g., a single oral dose of 30 mg/kg Ine-963) or a vehicle control.

  • Monitoring: Parasitemia is monitored daily by flow cytometry and microscopic analysis of blood smears.

  • Endpoint: The primary endpoint is the reduction in parasitemia over time. A compound is considered curative if it completely clears the parasites with no recrudescence for up to 60 days post-treatment.

Conclusion

Ine-963 represents a promising new class of antimalarials with several key advantages over artemisinin. Its potent, fast-acting efficacy, activity against resistant strains, high barrier to resistance, and long half-life suggest its potential as a single-dose cure for uncomplicated malaria.[1][2][6][7][14] While artemisinin remains a vital tool in the fight against malaria, the continued development of compounds like Ine-963 with novel mechanisms of action is critical for overcoming the challenge of drug resistance. The ongoing clinical trials for Ine-963 will be instrumental in determining its future role in malaria treatment.[15][16]

References

Comparative Analysis of Ine-963 and Other Novel Antimalarials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global endeavor to combat malaria, the pipeline of novel antimalarials is a beacon of hope against the rising tide of drug resistance. This guide provides a comparative analysis of Ine-963, a promising clinical candidate, against other novel antimalarials that are either in late-stage development or have been recently approved. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance and characteristics of these agents, supported by available preclinical and clinical data.

Executive Summary

Ine-963 is a potent, fast-acting, blood-stage antimalarial with a high barrier to resistance and the potential for a single-dose cure for uncomplicated malaria.[1][2][3][4] It belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical series and emerged from a phenotype-based high-throughput screening campaign.[1][2][3][5] While its precise mechanism of action is still under investigation, it is known to be novel.[1] This guide compares Ine-963 with other significant novel antimalarials: ganaplacide, MMV048, cipargamin, tafenoquine, and the recently approved pediatric formulation, Coartem® Baby.

In Vitro Efficacy

The in vitro potency of an antimalarial candidate is a critical early indicator of its potential. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of Ine-963 and its comparators against various strains of Plasmodium falciparum.

CompoundTarget/Mechanism of ActionEC₅₀/IC₅₀ (nM) vs. P. falciparum 3D7 (drug-sensitive)EC₅₀/IC₅₀ (nM) vs. Drug-Resistant Strains
Ine-963 Novel (Unknown)3.0 - 6.0[1]0.5 - 15 (across >15 resistant lines)[1]
Ganaplacide (KAF156) Unknown (Resistance linked to PfCARL)~7.4Active against artemisinin-resistant strains
MMV048 Phosphatidylinositol 4-kinase (PI4K) inhibitor~1.5Active against resistant clinical isolates
Cipargamin (KAE609) PfATP4 (a P-type Na⁺ ATPase)0.2 - 1.0Potent against multidrug-resistant strains
Artemether-Lumefantrine Heme detoxification pathwayArtemether: ~1.5, Lumefantrine: ~3.0Activity can be reduced in some resistant strains
Tafenoquine Unknown (Primarily targets liver stages)Limited blood-stage activityNot applicable for primary blood-stage comparison

In Vivo Efficacy

Preclinical in vivo studies in mouse models of malaria are crucial for evaluating a compound's efficacy in a biological system. The 90% effective dose (ED₉₀) is a key parameter determined from these studies.

CompoundIn Vivo ModelED₉₀ (mg/kg)Curative Dose (mg/kg)
Ine-963 P. falciparum-humanized SCID mouseAn earlier lead compound had an ED₉₀ of 5.3 mg/kg.[3][6]A single 30 mg/kg dose was fully curative.[1][2][3][4][6]
Ganaplacide (KAF156) P. falciparum-humanized mouseNot consistently reportedA single 800 mg dose in humans showed a 67% cure rate.
MMV048 P. berghei mouse1.1 (four oral doses)[7]A single 30 mg/kg dose was fully curative.[7]
Cipargamin (KAE609) P. falciparum-humanized mouseNot consistently reported30 mg daily for 3 days showed rapid parasite clearance in humans.
Artemether-Lumefantrine Not applicable (already in clinical use)Not applicableStandard six-dose regimen is highly effective.[8]
Tafenoquine Not applicable (primarily for relapse prevention)Not applicableA single 300 mg dose prevents P. vivax relapse.[9]

Pharmacokinetic Properties

The pharmacokinetic profile of a drug determines its dosing regimen and potential for single-dose cures.

CompoundHalf-life (t₁/₂)Oral Bioavailability (%F)Key Pharmacokinetic Features
Ine-963 Predicted human t₁/₂ ~60 hours; 15-22.5 hours in animals.[3][6][10][11]39-74% in animals.[3][6][11]Long half-life supports the potential for a single-dose cure.[10]
Ganaplacide (KAF156) ~55 hours in humans.[12]ModerateSuitable for once-daily dosing.
MMV048 Predicted human t₁/₂ ~90 hours.[13]Good in preclinical species.[13]Long half-life supports single-dose therapy potential.[13]
Cipargamin (KAE609) ~24 hours in humansGoodRapid absorption and clearance.
Artemether-Lumefantrine Artemether: ~1 hour, Lumefantrine: 3-6 days.[14][15][16]Variable, significantly increased with food.[14][15][16]Dual-component pharmacokinetics for rapid and sustained action.
Tafenoquine ~15 days in humans.[9][17][18]Increased with food.[18]Very long half-life allows for single-dose for relapse prevention.[9]

Experimental Protocols

In Vitro Susceptibility Testing (SYBR Green I-based Fluorescence Assay)

This method is commonly used to determine the EC₅₀/IC₅₀ values of antimalarial compounds.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI-1640 medium supplemented with human serum and erythrocytes.

  • Drug Preparation: Compounds are serially diluted in appropriate solvents and added to 96-well plates.

  • Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The EC₅₀/IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Testing (Peters' 4-Day Suppressive Test)

This is a standard method to assess the in vivo blood-stage activity of antimalarial candidates.[1][19][20][21][22]

  • Animal Model: Swiss albino mice are typically used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-parasitized red blood cells.[1][22]

  • Drug Administration: The test compound is administered orally or subcutaneously to groups of mice for four consecutive days, starting a few hours after infection.[1][20][21] A vehicle control and a positive control (e.g., chloroquine) group are included.[19]

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[1][19]

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The ED₉₀ is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Cipargamin: Inhibition of PfATP4 and Disruption of Sodium Homeostasis

Cipargamin targets PfATP4, a sodium-proton ATPase on the parasite's plasma membrane, leading to a disruption of sodium ion homeostasis.[8][23][24][25][26]

Cipargamin_Mechanism cluster_parasite Plasmodium falciparum PfATP4 PfATP4 (Na+/H+ ATPase) Na_out Na+ Efflux PfATP4->Na_out Extrudes Na+ H_in H+ Influx PfATP4->H_in Imports H+ Disruption Increased [Na+]cyt Alkalinization PfATP4->Disruption leads to Na_in Na+ Influx (Leak Channels) V_ATPase V-type H+-ATPase H_out H+ Efflux V_ATPase->H_out Extrudes H+ Cipargamin Cipargamin Cipargamin->PfATP4 Inhibits Death Parasite Death Disruption->Death causes

Caption: Mechanism of action of Cipargamin via inhibition of PfATP4.

Ine-963: Workflow for Target Deconvolution

As the molecular target of Ine-963 is currently unknown, a typical experimental workflow for target identification is illustrated below.

Target_Deconvolution_Workflow phenotypic_screen Phenotypic Screening hit_compound Identify Hit Compound (Ine-963) phenotypic_screen->hit_compound resistance_selection In Vitro Resistance Selection hit_compound->resistance_selection wgs Whole Genome Sequencing of Resistant Parasites resistance_selection->wgs snp_analysis Identify Mutations (SNPs) wgs->snp_analysis target_hypothesis Formulate Target Hypothesis snp_analysis->target_hypothesis genetic_validation Genetic Validation (e.g., CRISPR-Cas9) target_hypothesis->genetic_validation biochemical_validation Biochemical/Biophysical Validation (e.g., enzyme assays, thermal shift) target_hypothesis->biochemical_validation validated_target Validated Molecular Target genetic_validation->validated_target biochemical_validation->validated_target

Caption: Experimental workflow for identifying the molecular target of a novel antimalarial.

Conclusion

Ine-963 demonstrates a promising profile as a next-generation antimalarial with its potent, fast-acting, and durable efficacy in preclinical models, coupled with a high barrier to resistance. Its long predicted human half-life positions it as a potential single-dose cure. When compared to other novel agents, Ine-963's key differentiator is its novel, yet-to-be-identified mechanism of action, which could be advantageous in overcoming existing drug resistance. Further clinical development will be crucial in determining its ultimate place in the antimalarial armamentarium. This guide provides a snapshot of the current landscape, and continued research and data sharing will be vital for the successful development of these and other new therapies to combat malaria.

References

Benchmarking Ine-963's Safety Profile Against Standard Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant malaria parasites necessitates the development of novel antimalarials with superior efficacy and safety profiles. Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has demonstrated potent, fast-acting, blood-stage antimalarial activity with a high barrier to resistance in preclinical studies.[1][2][3][4][5] This guide provides a comprehensive comparison of the preclinical and available clinical safety information for Ine-963 against standard-of-care antimalarial drugs, including chloroquine, artemisinin-based combination therapies (ACTs), mefloquine, and atovaquone-proguanil.

Comparative Safety Profile: Ine-963 vs. Standard Antimalarials

The following table summarizes the available safety data for Ine-963 and standard antimalarial drugs. It is important to note that Ine-963 is currently in Phase 1 clinical trials, and therefore, comprehensive clinical safety data is not yet publicly available.[1][2][3][4][5] The preclinical data for Ine-963 suggests a favorable safety profile, having undergone Good Laboratory Practice (GLP) toxicology studies.[1][2][3][4][5]

Drug Preclinical Safety Findings Common Adverse Events (Incidence) Serious Adverse Events
Ine-963 - Underwent GLP toxicology studies with an adequate safety profile for clinical advancement.[6]- High selectivity against human kinases compared to earlier lead compounds.[1]- Cytotoxicity observed in HepG2, K562, and MT4 cell lines with CC50 values of 6.7 µM, 6.0 µM, and 4.9 µM, respectively.[7]Data from ongoing Phase 1 clinical trials are not yet publicly available.[8]Data from ongoing Phase 1 clinical trials are not yet publicly available.
Chloroquine Known to cause retinopathy and cardiomyopathy at high cumulative doses.[9][10]- Nausea, vomiting, abdominal pain, headache, diarrhea.[9][11][12]- Pruritus (itching), particularly in individuals of African descent (up to 70%).[3]- Retinopathy (irreversible retinal damage) with long-term use.[3][9]- Cardiotoxicity, including cardiomyopathy and QT interval prolongation.[13][14]- Seizures and psychosis (rare).[3]
Artemisinin-based Combination Therapies (ACTs) Generally well-tolerated in preclinical studies. The safety profile is largely determined by the partner drug.[15]- Nausea (up to 41.6%), anorexia (up to 20.8%), vomiting (up to 15%), dizziness.[16]- Gastrointestinal disturbances, headache.[17]- Hypersensitivity reactions (rare).[5]- Neurotoxicity (observed in animal studies at high doses, but not confirmed in humans at therapeutic doses).[15]- Cardiac effects (e.g., QT prolongation) have been reported but are generally not considered a significant clinical issue.[17]
Mefloquine Associated with neuropsychiatric effects in preclinical models.- Dizziness, nausea, vomiting, headache, insomnia, abnormal dreams.[7][16]- Neuropsychiatric effects (anxiety, depression, hallucinations) are more common than with other antimalarials.[2][18]- Severe neuropsychiatric reactions including psychosis, seizures, and suicidal ideation (can be long-lasting).[2][4][19]- Cardiac adverse events (rare).[9]
Atovaquone-Proguanil Generally well-tolerated in preclinical studies.- Abdominal pain, nausea, vomiting, headache, diarrhea.[20][21]- These side effects are often mild and can be reduced by taking the medication with food.[21]- Rare cases of hepatitis and liver failure requiring transplantation have been reported with prophylactic use.[22]- Serious skin reactions (e.g., Stevens-Johnson syndrome) are rare.[23]

Experimental Protocols

Detailed methodologies for key preclinical safety and efficacy assessments are crucial for the objective evaluation of novel drug candidates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Addition: Treat the cells with various concentrations of the test compound (e.g., Ine-963) and control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[23][25]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[23][25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).

hERG Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

Protocol:

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.

  • Patch-Clamp Electrophysiology: Employ automated patch-clamp systems (e.g., QPatch or SyncroPatch) for high-throughput screening.[2][17]

  • Compound Application: Apply a range of concentrations of the test compound sequentially to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[2]

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.

  • Current Measurement: Record the hERG tail current in the presence and absence of the test compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the half-maximal inhibitory concentration (IC50).

Kinase Selectivity Profiling (Kinome Scan)

Assessing the selectivity of a compound against a broad panel of human kinases is crucial to identify potential off-target effects that could lead to toxicity.

Protocol:

  • Kinase Panel: Utilize a large panel of purified human kinases representative of the human kinome.[26][27][28]

  • Binding Assay: A common method is a competition binding assay where the test compound competes with a known, tagged ligand for the ATP-binding site of the kinase.

  • Compound Incubation: Incubate the kinases with the test compound at a fixed concentration (for single-point screening) or a range of concentrations (for dose-response curves).

  • Detection: Quantify the amount of tagged ligand bound to each kinase using a suitable detection method (e.g., quantitative PCR, fluorescence).

  • Data Analysis: Express the results as a percentage of control (no compound) or calculate the dissociation constant (Kd) to determine the binding affinity of the compound for each kinase. The results are often visualized as a "tree spot" diagram of the human kinome.

In Vivo Toxicology Studies in Rodents

These studies are designed to evaluate the potential adverse effects of a test substance after repeated administration over a defined period.

Protocol (based on OECD Guideline 408 for a 90-day oral toxicity study): [29]

  • Animal Model: Use a rodent species, typically rats, with an equal number of males and females per group.[29]

  • Dose Groups: Administer at least three different dose levels of the test substance and a vehicle control to separate groups of animals.

  • Administration: Administer the compound orally (e.g., by gavage or in the diet) daily for 90 days.[29]

  • Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight, food and water consumption, and perform ophthalmic examinations.

  • Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.

  • Data Analysis: Analyze the data for any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

Preclinical Safety Assessment Workflow for a Novel Antimalarial

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new antimalarial drug candidate like Ine-963.

References

Head-to-Head Comparison of Ine-963's Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of the Pharmacokinetic Profile of the Novel Antimalarial Candidate Ine-963 Against Key Alternatives

This guide provides a detailed comparison of the pharmacokinetic (PK) properties of Ine-963, a promising new antimalarial compound, with other significant alternatives in the field. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data to inform future research and development decisions.

Ine-963 is a potent, fast-acting, blood-stage antimalarial agent belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of compounds.[1][2][3] It is currently in clinical development and has demonstrated high efficacy against various Plasmodium species, including drug-resistant strains. This guide compares its pharmacokinetic profile against two other novel antimalarial candidates, Ganaplacide and M5717, and the current standard-of-care, Artemether-Lumefantrine.

Executive Summary of Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Ine-963 and its comparators across various species. This data facilitates a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Preclinical Pharmacokinetic Parameters
ParameterIne-963GanaplacideM5717ArtemetherLumefantrine
Species Mouse, Rat, Dog Data Not Available Mouse Rat Rat
Dose (mg/kg) Varies by species-3, 6, 12, 30 (oral)10 (oral)10 (oral)
Cmax (ng/mL) Varies by species-Dose-proportional~150~2000
Tmax (h) 4-24-~2~1.5~4
AUC (ng·h/mL) Varies by species-Dose-proportional~600~40000
t½ (h) 15.1 - 22.5-~37~2-3~40-60
Vd/F (L/kg) 6.3 - 8.3-Data Not Available~10~30
CL/F (mL/min/kg) 4.0 - 5.9-Data Not Available~200~4
Oral Bioavailability (%) 39 - 74-Data Not Available~30~50

Data for Ganaplacide and M5717 in a comparable range of preclinical species was not available in the public domain. Artemether and Lumefantrine data are generalized from multiple sources.

Table 2: Human Pharmacokinetic Parameters
ParameterIne-963 (Predicted)GanaplacideM5717ArtemetherLumefantrine
Dose Single Oral Dose800 mg (single dose)≥200 mg (single dose)80 mg (in combination)480 mg (in combination)
Cmax (ng/mL) Data Not Available1630 ± 446Varies with dose~1805600 - 9000
Tmax (h) Data Not Available~2.61 - 7~2~4-5
AUC (µg·h/mL) Data Not AvailableData Not AvailableVaries with dose~0.6252 - 561
t½ (h) ~60~54.8146 - 193~272 - 144
Vd (L/kg) 7.2Data Not AvailableData Not AvailableData Not AvailableData Not Available
CL (mL/min/kg) 1.6Data Not AvailableData Not AvailableData Not AvailableData Not Available
Oral Bioavailability (%) ~70Data Not AvailableData Not AvailableVariableHighly variable, food dependent

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from a series of preclinical and clinical studies. The general methodologies employed in these studies are outlined below.

Preclinical Pharmacokinetic Studies
  • Animal Models: Studies for Ine-963 were conducted in mice, rats, and dogs.[3] M5717 pharmacokinetics were evaluated in a P. falciparum SCID mouse model.[4]

  • Dosing: Compounds were typically administered as a single oral or intravenous dose. For instance, Ine-963 was administered orally to rats at 10 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile of the drug.

  • Analytical Method: Drug concentrations in plasma were quantified using validated bioanalytical methods, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Clinical Pharmacokinetic Studies
  • Study Design: First-in-human studies are typically single-ascending dose, randomized, double-blind, and placebo-controlled, conducted in healthy volunteers.[5][6] Subsequent studies are conducted in patients with uncomplicated malaria.[7][8][9]

  • Subjects: Healthy adult volunteers are used in initial safety and PK studies, followed by studies in target patient populations.

  • Dosing and Sample Collection: For a typical pharmacokinetic study, subjects receive a single oral dose of the drug. Blood samples are collected at pre-specified time points over a period of several days to adequately capture the absorption, distribution, and elimination phases of the drug.[10]

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Human pharmacokinetic parameters for Ine-963 were predicted using allometric scaling from preclinical data.

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, a crucial component in the development of new drugs like Ine-963 and its comparators.

G cluster_0 Phase 1: Screening and Enrollment cluster_1 Phase 2: Dosing and Sampling cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis and Reporting s1 Informed Consent s2 Screening (Inclusion/Exclusion Criteria) s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 d1 Single Ascending Dose Administration s3->d1 d2 Serial Blood Sample Collection (pre-dose and post-dose) d1->d2 b1 Plasma Separation d2->b1 b2 LC-MS/MS Analysis b1->b2 b3 Quantification of Drug Concentration b2->b3 da1 Pharmacokinetic Modeling (NCA) b3->da1 da2 Calculation of PK Parameters (Cmax, Tmax, AUC, t½) da1->da2 da3 Safety and Tolerability Assessment da2->da3 da4 Clinical Study Report Generation da3->da4

Caption: A typical workflow for a first-in-human single ascending dose pharmacokinetic study.

Signaling Pathways and Logical Relationships

The development and evaluation of antimalarial drugs like Ine-963 involve a logical progression from preclinical to clinical assessment. The following diagram illustrates this pathway.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development invitro In Vitro Studies (Potency, Selectivity, Metabolism) invivo In Vivo Animal Studies (Efficacy, PK, Toxicology) invitro->invivo phase1 Phase I (Safety, PK in Healthy Volunteers) invivo->phase1 phase2 Phase II (Efficacy, Dose-Ranging in Patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy and Safety Studies) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda approval Regulatory Approval nda->approval

Caption: The logical progression of antimalarial drug development from preclinical to clinical phases.

References

Evaluating the Synergistic Potential of Ine-963: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

As the global health community continues its search for novel antimalarial therapies, Ine-963 has emerged as a promising candidate with a novel mechanism of action and potent activity against drug-resistant strains of Plasmodium falciparum.[1][2][3] Developed by Novartis in collaboration with Medicines for Malaria Venture, Ine-963 is a fast-acting, long-lasting antimalarial currently in early clinical development.[2][4] While comprehensive data on its synergistic effects with other compounds remain under investigation in ongoing clinical trials, this guide provides researchers, scientists, and drug development professionals with a framework for evaluating such interactions, based on established experimental protocols and hypothetical data.

Current Status of Ine-963 Combination Therapy Research

Ine-963 is currently being evaluated in a Phase 2 platform study known as PLATINUM. This trial is designed to assess the efficacy and safety of Ine-963 both as a monotherapy and in combination with other antimalarial agents, including KAE609 (cipargamin) and KAF156 (ganaplacide) with lumefantrine.[5] Additionally, a drug-drug interaction study investigating the co-administration of Ine-963 and KAE609 in healthy volunteers has been undertaken to evaluate the pharmacokinetic and safety profiles of this combination.[3] As of late 2025, the results of these combination studies have not been made public.

The primary goal of combination therapy in malaria treatment is to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages to minimize toxicity. The novel mechanism of action of Ine-963 makes it an attractive candidate for combination with existing and emerging antimalarials.[1][4]

Hypothetical Synergistic Effects of Ine-963 with Compound X

To illustrate the potential outcomes of synergistic interactions, the following tables present hypothetical data from a preclinical evaluation of Ine-963 in combination with a theoretical partner, "Compound X."

Table 1: In Vitro Antiplasmodial Activity against P. falciparum (3D7 Strain)

CompoundIC50 (nM) - MonotherapyIC50 (nM) - Combination (1:1 Ratio)Combination Index (CI)
Ine-9634.51.80.6
Compound X10.23.5
Interpretation CI < 0.9 indicates synergy

Table 2: In Vivo Efficacy in a P. falciparum-Infected Mouse Model

Treatment GroupDose (mg/kg)Parasitemia Reduction (%)Mean Survival Time (Days)
Vehicle Control-010
Ine-963159525
Compound X208822
Ine-963 + Compound X7.5 + 1099.8>30 (curative)

Experimental Protocols for Assessing Synergy

The following are standard methodologies for evaluating the synergistic effects of antimalarial compounds.

In Vitro Synergy Assessment: Isobologram Analysis

The isobologram method is a robust technique for quantifying drug interactions.

  • Parasite Culture : P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II.

  • Drug Preparation : Stock solutions of Ine-963 and the partner compound are prepared in DMSO and serially diluted.

  • Assay Plate Preparation : The compounds are added to a 96-well plate in a checkerboard format, with varying concentrations of each drug individually and in combination.

  • Parasite Viability Assay : Synchronized ring-stage parasites are added to the plate and incubated for 72 hours. Parasite growth is quantified using a SYBR Green I-based fluorescence assay.

  • Data Analysis : The 50% inhibitory concentrations (IC50) for each drug alone and in combination are determined. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

In Vivo Synergy Assessment: Mouse Model of Malaria

The murine model provides an assessment of drug synergy in a complex biological system.

  • Animal Model : Immunocompromised mice (e.g., NOD-scid IL2Rγnull) are engrafted with human erythrocytes and infected with P. falciparum.

  • Drug Administration : Once a stable parasitemia is established, mice are treated orally with Ine-963, the partner compound, or the combination at various doses for four consecutive days.

  • Monitoring : Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. Animal survival and clinical signs of malaria are also recorded.

  • Data Analysis : The efficacy of the combination is compared to that of the individual drugs. A synergistic effect is concluded if the combination therapy achieves a significantly greater reduction in parasitemia or a higher cure rate than the sum of the effects of the individual agents.

Visualizing Experimental Workflows and Potential Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations are provided in the DOT language for Graphviz.

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Assessment p1 P. falciparum Culture p2 Drug Dilution Matrix p1->p2 p3 Co-incubation (72h) p2->p3 p4 SYBR Green Assay p3->p4 p5 IC50 & CI Calculation p4->p5 m4 Efficacy Analysis p5->m4 Inform In Vivo Dosing m1 Infection of Mouse Model m2 Drug Administration m1->m2 m3 Monitor Parasitemia & Survival m2->m3 m3->m4

Caption: Workflow for evaluating synergistic antimalarial effects.

Since the molecular target of Ine-963 is currently unknown, a hypothetical signaling pathway illustrates how two compounds could synergistically inhibit parasite growth by targeting different essential processes.

signaling_pathway cluster_parasite Plasmodium falciparum Processes p_protein Protein Synthesis p_growth Parasite Growth & Proliferation p_protein->p_growth p_lipid Lipid Metabolism p_lipid->p_growth p_dna DNA Replication p_dna->p_growth ine963 Ine-963 This compound->p_protein Inhibits compound_x Compound X compound_x->p_dna Inhibits

Caption: Hypothetical synergistic mechanism of action.

Conclusion

While definitive data on the synergistic effects of Ine-963 are pending the results of ongoing clinical trials, the methodologies outlined in this guide provide a robust framework for such evaluations. The potent, fast-acting, and resistance-breaking profile of Ine-963 makes it a critical component for future antimalarial combination therapies. The research community eagerly awaits further data to fully understand its potential in the global fight against malaria.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Ine-963

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for the safe handling, operation, and disposal of Ine-963 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

A Material Safety Data Sheet (MSDS) for Ine-963 states that it is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.

Personal Protective Equipment (PPE)

While Ine-963 is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to prevent direct contact and ensure safety.

PPE CategoryRecommendation
Eye Protection Wear safety glasses with side shields or goggles.
Hand Protection Wear compatible chemical-resistant gloves.
Body Protection Wear a standard laboratory coat.
Respiratory Protection Not required under normal handling conditions.
Emergency First Aid Procedures

In the event of accidental exposure, follow these first aid measures as outlined in the safety data sheet.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
Skin Contact Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Operational Handling Workflow

Proper handling of Ine-963 is essential for maintaining its integrity and ensuring the safety of laboratory personnel. The following workflow outlines the key steps from receiving to storage.

cluster_receiving Receiving cluster_preparation Preparation cluster_storage Storage Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Verify Verify Compound Inspect->Verify Don_PPE Don Appropriate PPE Verify->Don_PPE Prepare_Workspace Prepare Clean Workspace Don_PPE->Prepare_Workspace Weigh Weigh Ine-963 Prepare_Workspace->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Store Store at 4°C Protect from Light Dissolve->Store

Ine-963 Handling Workflow

Disposal Plan

As Ine-963 is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of Ine-963 and its associated waste.

cluster_waste_stream Waste Identification cluster_classification Hazard Classification cluster_disposal_path Disposal Route cluster_compliance Regulatory Compliance Waste Ine-963 Waste Generated (Unused compound, contaminated labware) Is_Hazardous Is Waste Mixed with Hazardous Material? Waste->Is_Hazardous Non_Hazardous Dispose as Non-Hazardous Chemical Waste Is_Hazardous->Non_Hazardous No Hazardous Dispose as Hazardous Chemical Waste Is_Hazardous->Hazardous Yes Follow_Guidelines Follow Institutional and Regulatory Guidelines Non_Hazardous->Follow_Guidelines Hazardous->Follow_Guidelines

Ine-963 Disposal Decision Pathway

Disposal Steps:

  • Segregation: Keep Ine-963 waste separate from other waste streams to avoid cross-contamination.

  • Labeling: Clearly label the waste container with the name of the compound and indicate that it is non-hazardous.

  • Collection: Use a designated and properly sealed container for collection.

  • Disposal: Dispose of the waste through your institution's chemical waste management program, following all applicable regulations. Do not pour down the drain or dispose of in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.